CCR1 antagonist 10
説明
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Structure
3D Structure
特性
分子式 |
C30H31ClN2O4 |
|---|---|
分子量 |
519.0 g/mol |
IUPAC名 |
(11E)-11-[3-[(4S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl]propylidene]-5H-[1]benzoxepino[3,4-b]pyridine-9-carboxylic acid |
InChI |
InChI=1S/C30H31ClN2O4/c1-29(2)19-33(16-13-30(29,36)21-8-10-22(31)11-9-21)15-4-6-23-24-5-3-14-32-26(24)18-37-27-12-7-20(28(34)35)17-25(23)27/h3,5-12,14,17,36H,4,13,15-16,18-19H2,1-2H3,(H,34,35)/b23-6+/t30-/m0/s1 |
InChIキー |
NVBMQDQKIKYLDW-WXTRKPKDSA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Mechanism of Action of CCR1 Antagonist 10: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delineates the mechanism of action of CCR1 antagonist 10, a potent and orally active small molecule inhibitor of the C-C chemokine receptor 1 (CCR1). The document provides a detailed examination of its interaction with the receptor, the subsequent effects on intracellular signaling pathways, and the functional consequences for cell migration. Methodologies for the key experiments are detailed, and quantitative data are presented for clarity.
Introduction to CCR1 and Its Role in Inflammation
C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of various immune cells, including monocytes, macrophages, T-cells, and neutrophils.[1][2] It plays a critical role in the inflammatory response by mediating the migration of these leukocytes to sites of inflammation.[3][4] CCR1 is activated by several chemokine ligands, most notably CCL3 (also known as Macrophage Inflammatory Protein-1α or MIP-1α) and CCL5 (RANTES).[4][5] Upon ligand binding, CCR1 undergoes a conformational change, activating intracellular G proteins and initiating a signaling cascade that leads to chemotaxis, cellular activation, and the release of inflammatory mediators.[2][5] Given its central role in leukocyte trafficking, CCR1 has become an attractive therapeutic target for a range of inflammatory and autoimmune diseases, including rheumatoid arthritis and multiple sclerosis.[4][6]
Core Mechanism of Action of this compound
The primary mechanism of action for this compound is competitive antagonism . It functions by directly competing with endogenous chemokine ligands, such as CCL3 (MIP-1α), for binding to the CCR1 receptor. By occupying the receptor's binding site, the antagonist prevents the receptor from being activated by its natural ligands. This blockade inhibits the downstream signaling pathways that are normally triggered by chemokine binding.
A key piece of evidence supporting this mechanism is the potent inhibition of radiolabeled ligand binding. Specifically, this compound has been shown to inhibit the binding of ¹²⁵I-labeled MIP-1α to membranes from THP-1 cells, a human monocytic cell line that endogenously expresses CCR1.[7] This inhibitory activity is indicative of a direct interaction with the receptor's ligand-binding pocket.
Quantitative Binding Affinity
The potency of this compound is quantified by its binding affinity for the receptor, expressed as the inhibitor constant (Kᵢ). This value represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of a competing ligand.
| Compound | Assay Type | Cell Line/Tissue | Radioligand | Kᵢ Value | Reference |
| This compound | Radioligand Binding Assay | THP-1 Cell Membranes | ¹²⁵I-MIP-1α | 2.3 nM | [7] |
Impact on Intracellular Signaling
CCR1 primarily couples to the Gαi subunit of heterotrimeric G proteins.[8] Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Simultaneously, the released Gβγ subunits activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[5][9] This calcium flux is a critical event in mediating the cellular response.
By blocking ligand binding, this compound prevents the G protein activation cascade. Consequently, it inhibits downstream events such as calcium mobilization.[10] The functional outcome is the abrogation of the physiological responses triggered by CCR1 activation.
CCR1 Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical CCR1 signaling pathway and the inhibitory action of this compound.
Functional Consequences: Inhibition of Chemotaxis
The ultimate physiological function of CCR1 activation on leukocytes is to induce chemotaxis—the directed migration of cells toward a chemical gradient of chemokines.[9] This process is fundamental to the recruitment of immune cells to inflammatory sites. By blocking the initial ligand binding and subsequent signaling, this compound effectively inhibits the chemotactic response of cells toward a gradient of CCR1 ligands like CCL3.[11][12]
Detailed Experimental Protocols
The characterization of CCR1 antagonists relies on a series of established in vitro assays. The following are detailed methodologies for the key experiments used to determine the mechanism of action.
Radioligand Binding Assay
This assay directly measures the ability of a compound to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the binding affinity (Kᵢ) of this compound.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing CCR1 (e.g., THP-1 or HEK293 cells transfected with CCR1). Cells are harvested, lysed, and centrifuged to isolate the membrane fraction, which is then resuspended in a binding buffer.
-
Assay Setup: In a multi-well plate, a constant concentration of radiolabeled CCR1 ligand (e.g., ¹²⁵I-MIP-1α) is incubated with the cell membranes.
-
Competition: Increasing concentrations of the unlabeled antagonist (this compound) are added to the wells to compete for binding with the radioligand.
-
Incubation: The mixture is incubated at room temperature for 30-40 minutes to allow binding to reach equilibrium.[9]
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter, which traps the membranes.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of antagonist that inhibits 50% of specific radioligand binding) is calculated. The Kᵢ value is then derived from the IC₅₀ using the Cheng-Prusoff equation.
Chemotaxis Assay (Transwell Migration Assay)
This assay assesses the functional ability of an antagonist to block cell migration induced by a chemokine.
Objective: To measure the inhibition of CCL3-mediated cell migration by this compound.
Methodology:
-
Cell Preparation: CCR1-expressing cells (e.g., RPMI 8226 or primary monocytes) are labeled with a fluorescent dye such as Calcein AM.[11]
-
Chamber Setup: A multi-well plate with transwell inserts (e.g., a 96-well ChemoTx plate with a 5 µm pore size filter) is used. The lower chamber is filled with media containing a chemoattractant (e.g., 1 nM CCL3).[11]
-
Antagonist Incubation: The fluorescently labeled cells are suspended in media and pre-incubated with various concentrations of this compound.
-
Cell Addition: The cell-antagonist mixture is added to the upper chamber of the transwell insert.
-
Migration: The plate is incubated for 2-3 hours at 37°C to allow cells to migrate through the porous membrane towards the chemokine gradient in the lower chamber.[11][13]
-
Quantification: The number of cells that have migrated to the lower chamber is quantified by measuring the fluorescence in the lower well using a plate reader.
-
Data Analysis: An IC₅₀ value is calculated, representing the concentration of the antagonist that inhibits 50% of the cell migration induced by the chemokine.
Experimental Workflow Diagram
The following diagram outlines the workflow for characterizing a CCR1 antagonist.
Conclusion
This compound acts as a potent, competitive inhibitor of the CCR1 receptor. Its mechanism involves direct binding to the receptor, thereby blocking the interaction with endogenous chemokines like CCL3. This antagonism prevents the initiation of the Gαi-mediated intracellular signaling cascade, leading to the inhibition of downstream events such as calcium mobilization and, ultimately, the functional blockade of leukocyte chemotaxis. The high binding affinity, as demonstrated by its low nanomolar Kᵢ value, underscores its potential as a therapeutic agent for controlling inflammation in diseases driven by CCR1-mediated leukocyte recruitment.
References
- 1. karger.com [karger.com]
- 2. What are CCR1 agonists and how do they work? [synapse.patsnap.com]
- 3. What are CCR1 antagonists and how do they work? [synapse.patsnap.com]
- 4. CCR1 chemokine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. CCR1 Antagonists: What Have We Learned From Clinical Trials | Bentham Science [eurekaselect.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Species selectivity of a small molecule antagonist for the CCR1 chemokine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identifying bias in CCR1 antagonists using radiolabelled binding, receptor internalization, β-arrestin translocation and chemotaxis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Pharmacological characterization of the chemokine receptor, hCCR1 in a stable transfectant and differentiated HL-60 cells: antagonism of hCCR1 activation by MIP-1β - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of CCR1 Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the migration of various immune cells, including monocytes, macrophages, and T-cells, to sites of inflammation. Its involvement in the pathogenesis of numerous inflammatory and autoimmune diseases, such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease, has made it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery and synthesis process of small molecule CCR1 antagonists, detailing the experimental protocols, quantitative data, and key structural insights that have driven the development of this important class of therapeutic agents.
The Discovery Process: From Hit to Lead
The journey to identify potent and selective CCR1 antagonists typically begins with high-throughput screening (HTS) of large compound libraries to identify initial "hits." These hits, often with micromolar to high nanomolar activity, serve as the starting point for a rigorous hit-to-lead optimization process. This process involves iterative cycles of chemical synthesis and biological testing to improve potency, selectivity, and pharmacokinetic properties.
A typical screening cascade for the discovery and optimization of CCR1 antagonists is outlined below.
Caption: A generalized workflow for the discovery of CCR1 antagonists, from initial screening to preclinical development.
CCR1 Signaling Pathway
Upon binding of its cognate chemokines, such as CCL3 (MIP-1α) and CCL5 (RANTES), CCR1 undergoes a conformational change, leading to the activation of intracellular signaling cascades. As a Gαi-coupled receptor, CCR1 activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. More critically for its role in cell migration, the dissociation of the Gβγ subunits from Gαi initiates a signaling cascade that includes the activation of phosphoinositide 3-kinase (PI3K) and phospholipase C (PLC). PLC activation results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium concentration and the activation of protein kinase C (PKC), respectively. These signaling events culminate in the reorganization of the actin cytoskeleton, leading to cell polarization and chemotaxis.
Caption: The CCR1 signaling pathway leading to chemotaxis.
Key Experimental Protocols
The characterization of CCR1 antagonists relies on a suite of in vitro assays to determine their potency, selectivity, and mechanism of action. Detailed protocols for the most critical of these assays are provided below.
Radioligand Binding Assay
This assay is used to determine the affinity of a compound for the CCR1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing human CCR1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Binding buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4
-
Radioligand: [¹²⁵I]-CCL3 (MIP-1α)
-
Non-labeled CCR1 antagonist (for non-specific binding determination)
-
Test compounds
-
96-well filter plates (e.g., Millipore Multiscreen)
-
Scintillation fluid and counter
Protocol:
-
Culture HEK293-CCR1 cells to confluency and harvest.
-
Prepare cell membranes by homogenization and centrifugation.
-
Resuspend the membrane pellet in binding buffer to a final protein concentration of 10-20 µ g/well .
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of test compound at various concentrations, and 50 µL of [¹²⁵I]-CCL3 (final concentration ~0.1 nM).
-
For total binding, add 50 µL of binding buffer instead of the test compound.
-
For non-specific binding, add 50 µL of a high concentration of a known non-labeled CCR1 antagonist (e.g., 1 µM).
-
Add 100 µL of the cell membrane suspension to each well.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Harvest the membranes by vacuum filtration onto the filter plates.
-
Wash the filters three times with ice-cold binding buffer.
-
Dry the filter plates, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a CCR1 agonist.
Materials:
-
CHO-K1 cells stably co-expressing human CCR1 and a G-protein chimera (e.g., Gα16)
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
CCR1 agonist (e.g., CCL3)
-
Test compounds
-
96- or 384-well black-walled, clear-bottom plates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Protocol:
-
Seed the CHO-K1-CCR1 cells into the microplates and grow overnight to form a confluent monolayer.
-
Remove the growth medium and load the cells with Fluo-4 AM dye in assay buffer for 60 minutes at 37°C.
-
Wash the cells twice with assay buffer to remove excess dye.
-
Add 100 µL of assay buffer containing the test compound at various concentrations to each well and incubate for 15-30 minutes at room temperature.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a solution of the CCR1 agonist (e.g., CCL3 at its EC₈₀ concentration) into each well.
-
Immediately measure the change in fluorescence intensity over time.
-
Determine the inhibitory effect of the test compound on the agonist-induced calcium flux and calculate the IC₅₀ value.
Chemotaxis Assay
This assay directly measures the ability of a compound to block the migration of cells towards a chemoattractant.
Materials:
-
THP-1 cells (a human monocytic cell line endogenously expressing CCR1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Chemotaxis buffer: RPMI-1640 with 0.5% BSA
-
CCR1 agonist (e.g., CCL5/RANTES)
-
Test compounds
-
Transwell inserts (e.g., 5 µm pore size for 24-well plates)
-
Calcein-AM (for cell labeling and quantification)
-
Fluorescence plate reader
Protocol:
-
Culture THP-1 cells and resuspend them in chemotaxis buffer at a concentration of 1 x 10⁶ cells/mL.
-
Incubate the cells with the test compound at various concentrations for 30 minutes at 37°C.
-
In the lower chamber of the 24-well plate, add 600 µL of chemotaxis buffer containing the CCR1 agonist (e.g., 10 nM CCL5).
-
Place the Transwell insert into the well.
-
Add 100 µL of the cell suspension (containing the test compound) to the upper chamber of the insert.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.
-
Remove the non-migrated cells from the top of the insert with a cotton swab.
-
The migrated cells on the bottom of the insert can be quantified by first lysing the cells and then measuring the fluorescence of a pre-loaded dye like Calcein-AM, or by detaching and counting the cells.
-
Determine the inhibitory effect of the test compound on cell migration and calculate the IC₅₀ value.
Quantitative Data of Representative CCR1 Antagonists
The following tables summarize the in vitro potencies of several well-characterized CCR1 antagonists.
| Compound | Class | CCR1 Binding Affinity (Ki, nM) | Reference |
| BX471 | Urea | 1.0 | [1] |
| CP-481,715 | Quinoxaline | 9.2 (Kd) | [1] |
| MLN3897 | Piperidinyl-urea | Not Reported | |
| CCX354 | Not specified | Not Reported | |
| J-113863 | Piperidine (B6355638) | 5.8 (mouse CCR1) | [2] |
| Compound | Assay Type | Cell Line | IC₅₀ (nM) | Reference |
| BX471 | Ca²⁺ Mobilization (vs. MIP-1α) | HEK293-hCCR1 | 5.8 | |
| CP-481,715 | Ca²⁺ Mobilization (vs. CCL3) | THP-1 | 71 | [3] |
| CP-481,715 | Chemotaxis (vs. CCL3) | Human Monocytes | 55 | [3] |
| CCX354 | Chemotaxis (vs. CCL15) | THP-1 | Not specified | [4] |
| MLN3897 | Chemotaxis (vs. CCL3) | RPMI 8226 | Potent inhibition | [5] |
| J-113863 | Ca²⁺ Mobilization (vs. MIP-1α) | Mouse CCR1 expressing cells | 198 | [2] |
Synthesis of CCR1 Antagonists
The chemical synthesis of CCR1 antagonists is diverse, reflecting the variety of chemical scaffolds that have been explored. Below are representative synthetic approaches for two major classes of CCR1 antagonists.
Synthesis of a Piperidine-Based Antagonist (General Scheme)
Many potent CCR1 antagonists feature a central piperidine core. The synthesis often involves the construction of a substituted piperidine ring followed by the introduction of various side chains to optimize potency and pharmacokinetic properties.
Caption: A generalized synthetic workflow for piperidine-based CCR1 antagonists.
Synthesis of a Urea-Based Antagonist (General Scheme)
Urea-based CCR1 antagonists represent another significant class of inhibitors. Their synthesis typically involves the reaction of an isocyanate with an amine, or the use of phosgene (B1210022) or its equivalents.
Caption: A generalized synthetic route for urea-based CCR1 antagonists.
Conclusion
The discovery and development of CCR1 antagonists have provided valuable insights into the role of this receptor in inflammatory diseases and have yielded several promising clinical candidates. The iterative process of high-throughput screening, hit-to-lead optimization, and detailed biological characterization, underpinned by sophisticated chemical synthesis, has been instrumental in this success. This technical guide has provided a comprehensive overview of the core methodologies, quantitative data, and synthetic strategies that are central to the field of CCR1 antagonist research. As our understanding of the nuances of CCR1 biology and the structure-activity relationships of its antagonists continues to evolve, the development of next-generation therapeutics with improved efficacy and safety profiles remains a key objective for researchers in both academia and the pharmaceutical industry.
References
- 1. Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists | PLOS One [journals.plos.org]
- 2. What are CCR1 agonists and how do they work? [synapse.patsnap.com]
- 3. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Identifying bias in CCR1 antagonists using radiolabelled binding, receptor internalization, β-arrestin translocation and chemotaxis assays - PMC [pmc.ncbi.nlm.nih.gov]
The role of CCR1 signaling in inflammatory diseases
An In-depth Technical Guide to the Role of CCR1 Signaling in Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the orchestration of inflammatory responses. Expressed predominantly on leukocytes, including monocytes, macrophages, neutrophils, and T cells, CCR1 and its ligands are central to the recruitment of these cells to sites of inflammation. This function has positioned CCR1 as a significant therapeutic target for a multitude of inflammatory and autoimmune diseases, such as rheumatoid arthritis, multiple sclerosis, and inflammatory pain. This technical guide provides a comprehensive overview of CCR1 signaling, its role in various pathologies, quantitative data on antagonist efficacy, and detailed protocols for key experimental assays used in its study.
The CCR1 Receptor and its Ligands
CCR1 is a highly promiscuous receptor, binding to a wide array of CC chemokines. This redundancy is a key feature of the chemokine system. The primary high-affinity ligands for human CCR1 are CCL3 (Macrophage Inflammatory Protein-1α, MIP-1α) and CCL5 (Regulated on Activation, Normal T Cell Expressed and Secreted, RANTES).[1][2] Other chemokines have also been shown to activate CCR1, including CCL7 (MCP-3), CCL8 (MCP-2), CCL14 (HCC-1), CCL15 (LKN-1), and CCL23 (MPIF-1).[1][3][4] This broad ligand repertoire allows for fine-tuned control over leukocyte trafficking in diverse inflammatory contexts. The expression of these ligands is often upregulated in inflamed tissues, creating a chemical gradient that directs the migration of CCR1-expressing immune cells.[5]
The CCR1 Signaling Cascade
As a member of the GPCR family, CCR1 transduces extracellular chemokine signals into intracellular responses via heterotrimeric G proteins. The signaling pathway is complex, involving canonical G protein-dependent pathways and G protein-independent pathways mediated by β-arrestin.
2.1 G Protein-Dependent Signaling Upon ligand binding, CCR1 undergoes a conformational change, allowing it to couple primarily with the Gαi subunit of the G protein complex.[6] This initiates a cascade of downstream events:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7]
-
Activation of Phospholipase C (PLC): The dissociated Gβγ subunits activate PLC, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[8][9] This transient increase in intracellular calcium is a critical signal for cell activation and migration.
-
Activation of Downstream Kinases: The signaling cascade also leads to the activation of key kinase pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway (including ERK1/2), which regulate cell survival, proliferation, and chemotaxis.[10][11][12] In some contexts, such as arthritis models, the JAK/STAT pathway has also been shown to be associated with CCR1 activation.[13]
2.2 G Protein-Independent (β-Arrestin) Signaling Following activation and phosphorylation by G protein-coupled receptor kinases (GRKs), CCR1 recruits β-arrestin proteins. This has two main consequences:
-
Receptor Desensitization and Internalization: β-arrestin binding sterically hinders further G protein coupling, effectively desensitizing the receptor. It also acts as an adaptor protein, linking CCR1 to the cellular endocytic machinery (e.g., clathrin), leading to receptor internalization.[7]
-
Scaffolding for Signaling Complexes: β-arrestin can also act as a scaffold for other signaling molecules, initiating a second wave of G protein-independent signaling, which can contribute to pathways like MAPK activation.[11][14]
Interestingly, CCR1 has been shown to exhibit significant constitutive (ligand-independent) activity, leading to basal G protein signaling and β-arrestin-mediated internalization.[7]
Role of CCR1 in Key Inflammatory Diseases
3.1 Rheumatoid Arthritis (RA) RA is characterized by chronic inflammation of the synovial joints, leading to cartilage and bone destruction. A hallmark of RA is the significant infiltration of monocytes and macrophages into the synovial tissue.[5] CCR1 and its ligands, particularly CCL3 and CCL5, are highly expressed in the RA synovium, driving this monocytic influx.[5][15] Preclinical studies using animal models like collagen-induced arthritis (CIA) have demonstrated that blocking CCR1 signaling, either through genetic knockout or with small molecule antagonists, reduces joint inflammation, cellular infiltration, and joint damage.[6][16] This has made CCR1 a prime target for RA drug development.
3.2 Multiple Sclerosis (MS) MS is an autoimmune disease of the central nervous system (CNS) characterized by inflammation, demyelination, and neurodegeneration.[17] The recruitment of inflammatory leukocytes, including T cells and monocytes, across the blood-brain barrier is a critical step in lesion formation. CCR1 is expressed on these infiltrating cells and is implicated in their migration into the CNS.[17][18] In the experimental autoimmune encephalomyelitis (EAE) animal model of MS, the CCR1 antagonist BX 471 showed strong therapeutic effects.[17] However, a clinical trial of BX 471 in patients with relapsing-remitting MS did not show a significant reduction in newly active lesions, suggesting the redundancy of the chemokine system or that CCR1's role may be more prominent in specific stages or subtypes of the disease.[9][19]
3.3 Atherosclerosis The role of CCR1 in atherosclerosis is complex and appears to be context-dependent. Atherosclerosis is a chronic inflammatory disease of the arteries. While CCR1 is expressed by key atherogenic cells like macrophages and T cells, studies have yielded conflicting results.[8][20] In a key study, bone marrow-specific disruption of CCR1 in LDLr-deficient mice unexpectedly led to a 70% increase in atherosclerotic lesion size after 12 weeks on an atherogenic diet.[8][20] This suggests that in some settings, CCR1 signaling may play a protective or plaque-stabilizing role.[21] This contrasts with the generally pro-inflammatory role seen in other diseases and highlights the need for careful consideration when targeting this receptor in cardiovascular indications.
3.4 Other Inflammatory Conditions
-
Inflammatory Pain: CCR1 and its ligand CCL3 are upregulated in inflamed tissues. Blockade of CCR1 with antagonists or neutralization of CCL3 can reduce thermal hyperalgesia and mechanical allodynia in animal models of acute and chronic inflammation.[22][23]
-
Renal Injury: In models of renal ischemia-reperfusion injury, CCR1 is crucial for the infiltration of neutrophils and macrophages, and its absence or blockade reduces this inflammatory influx.[4]
-
Respiratory Diseases: CCR1 is involved in T-cell mediated respiratory inflammation and may be a target for alleviating T-cell accumulation during the exacerbation of asthmatic disease.[24]
Therapeutic Targeting of CCR1: Preclinical and Clinical Evidence
The central role of CCR1 in leukocyte recruitment has made it an attractive target for drug development. Several small molecule antagonists have been advanced into clinical trials.
4.1 Quantitative Data on CCR1 Antagonists The potency of CCR1 antagonists can be compared across various functional assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness.
| Compound | Assay Type | IC50 (nmol/L) | Reference |
| CCX354 | CCL3-induced CD11b Upregulation (Human Whole Blood) | 200 | [10] |
| Alexa647-CCL3 Internalization (Human Whole Blood) | 130 | [10] | |
| CCL15-induced Monocyte Chemotaxis (100% Human Serum) | 25 | [10] | |
| MLN3897 | CCL3-induced CD11b Upregulation (Human Whole Blood) | 210 | [10] |
| Alexa647-CCL3 Internalization (Human Whole Blood) | 45 | [10] | |
| CCL15-induced Monocyte Chemotaxis (100% Human Serum) | 2 | [10] | |
| CP-481,715 | CCL3-induced CD11b Upregulation (Human Whole Blood) | 160 | [10] |
| CCL3-induced Monocyte Chemotaxis (Buffer) | 55 | [10] |
4.2 Clinical Trial Outcomes While several CCR1 antagonists entered clinical trials, success has been limited, underscoring the challenges of targeting the complex and redundant chemokine network.
-
CCX354-C in Rheumatoid Arthritis: A 12-week, randomized, placebo-controlled Phase II trial (CARAT-2) evaluated CCX354-C in patients with RA on a background of methotrexate.[3]
| Treatment Group | ACR20 Response Rate | p-value (vs. Placebo) |
| Placebo | 30% | - |
| CCX354-C 100 mg BID | 44% | 0.17 |
| CCX354-C 200 mg QD | 56% | 0.01 |
| (Data from the prespecified population of patients satisfying CRP and joint count eligibility criteria at screening and day 1)[3] |
-
Other Trials: Antagonists like BX471 for MS and others for RA and COPD (e.g., CP-481,715, MLN3897) did not meet their primary efficacy endpoints in larger clinical trials, leading to the discontinuation of their development.[9][19]
Experimental Methodologies for Studying CCR1
A variety of in vitro and in vivo assays are used to characterize CCR1 function and evaluate the potency of potential antagonists.
5.1 Radioligand Binding Assay This assay is the gold standard for determining the affinity (Ki) of a test compound for CCR1.[1][4]
-
Principle: Measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., [¹²⁵I]-CCL3) for binding to CCR1 expressed on cell membranes.
-
Methodology:
-
Membrane Preparation: Prepare membrane fractions from cells overexpressing CCR1 (e.g., HEK293-CCR1) by homogenization and centrifugation.[16]
-
Incubation: Incubate a fixed amount of membrane protein with a fixed concentration of radioligand and varying concentrations of the unlabeled test compound in a binding buffer.
-
Separation: After reaching equilibrium, separate receptor-bound radioligand from free radioligand by rapid vacuum filtration through glass fiber filters.[16]
-
Detection: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Analysis: Plot the percentage of inhibition against the test compound concentration to determine the IC50, from which the Ki value can be calculated using the Cheng-Prusoff equation.[1]
-
5.2 Calcium Mobilization Assay This functional assay measures the ability of a compound to block ligand-induced CCR1 signaling.[5][8]
-
Principle: CCR1 activation by a ligand (e.g., CCL5) triggers a Gαi/PLC-mediated release of intracellular calcium. This change in calcium concentration is detected by a calcium-sensitive fluorescent dye.
-
Methodology:
-
Cell Loading: Load CCR1-expressing cells (e.g., THP-1 monocytes) with a cell-permeable calcium-sensitive dye, such as Fluo-4 AM.[19]
-
Compound Addition: Pre-incubate the cells with varying concentrations of the antagonist compound.
-
Agonist Stimulation: Add a fixed concentration of a CCR1 agonist (e.g., CCL5) to stimulate the receptor.
-
Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., a FLIPR).[5][20]
-
Analysis: Determine the IC50 of the antagonist by plotting the inhibition of the calcium response against the compound concentration.
-
5.3 Chemotaxis Assay (Boyden Chamber) This assay directly measures the primary biological function of CCR1: mediating cell migration.[13]
-
Principle: Measures the ability of cells to migrate through a porous membrane towards a chemoattractant in a two-compartment chamber. Antagonists are assessed for their ability to block this migration.
-
Methodology:
-
Chamber Setup: Place a microporous membrane (e.g., 5 µm pore size for monocytes) between the upper and lower wells of a Boyden chamber or Transwell plate.[13]
-
Chemoattractant: Add a CCR1 ligand (e.g., CCL3) to the lower chamber.
-
Cell Preparation: Resuspend CCR1-expressing cells (e.g., primary human monocytes) in assay medium, pre-incubating them with varying concentrations of the antagonist or vehicle control.
-
Migration: Add the cell suspension to the upper chamber and incubate for several hours (e.g., 2-4 hours) to allow for migration.
-
Quantification: After incubation, remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the underside of the membrane and count them using microscopy.
-
Analysis: Calculate the percentage of inhibition of migration for each antagonist concentration to determine the IC50.
-
5.4 Collagen-Induced Arthritis (CIA) In Vivo Model This is the most widely used animal model for RA and is essential for evaluating the in vivo efficacy of anti-arthritic compounds, including CCR1 antagonists.[17][18]
-
Principle: Immunization of susceptible mouse strains (e.g., DBA/1) with type II collagen emulsified in adjuvant induces an autoimmune response that leads to an inflammatory arthritis closely resembling human RA.
-
Methodology:
-
Immunization (Day 0): Emulsify bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA). Administer an intradermal injection at the base of the tail of male DBA/1 mice (8-10 weeks old).[17][18]
-
Booster Immunization (Day 21): Administer a second injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) to boost the immune response.[17]
-
Dosing: Begin administration of the CCR1 antagonist (e.g., daily oral gavage) either prophylactically (starting around day 21) or therapeutically (after the onset of clinical signs).
-
Clinical Scoring: Monitor the mice daily or every other day for the onset and severity of arthritis. Score each paw on a scale of 0-4 based on erythema and swelling (max score of 16 per mouse).
-
Terminal Analysis (e.g., Day 42): At the end of the study, collect paws for histological analysis to assess inflammation, cartilage damage, and bone erosion. Serum can be collected to measure inflammatory biomarkers.
-
Conclusion and Future Directions
CCR1 signaling is a fundamental mechanism driving the recruitment of inflammatory cells in numerous diseases. Its role in conditions like rheumatoid arthritis is well-supported by extensive preclinical data. However, the clinical translation of CCR1 antagonists has proven challenging, likely due to the redundancy within the chemokine network and the complex, sometimes opposing, roles the receptor may play in different pathologies like atherosclerosis.
Future research in this area should focus on:
-
Biased Signaling: Investigating whether biased agonists or antagonists that selectively modulate G protein or β-arrestin pathways can offer more targeted therapeutic effects with fewer side effects.
-
Combination Therapies: Exploring the efficacy of CCR1 antagonists in combination with other anti-inflammatory agents to achieve synergistic effects.
-
Patient Stratification: Identifying biomarkers that could predict which patient populations are most likely to respond to CCR1-targeted therapies.
Despite the setbacks in clinical development, the foundational science strongly supports the continued investigation of CCR1 as a key node in the inflammatory cascade and a viable, albeit challenging, therapeutic target.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Novel CCR-1 Antagonist Shows Promise in RA | MDedge [mdedge.com]
- 3. Chemokine receptor CCR1 antagonist CCX354-C treatment for rheumatoid arthritis: CARAT-2, a randomised, placebo controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods to Monitor the Trafficking of β-Arrestin/G Protein-Coupled Receptor Complexes Using Enhanced Bystander BRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. resources.amsbio.com [resources.amsbio.com]
- 16. chondrex.com [chondrex.com]
- 17. youtube.com [youtube.com]
- 18. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. Patient Reported Outcomes in Rheumatoid Arthritis Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery of the CCR1 antagonist, BMS-817399, for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 24. Abrogation of CC chemokine receptor 9 ameliorates collagen-induced arthritis of mice - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Core Principles of C-C Chemokine Receptor Antagonism
This guide provides a comprehensive overview of the fundamental principles underlying the antagonism of C-C chemokine receptors (CCRs), a critical family of G protein-coupled receptors (GPCRs) involved in immune cell trafficking and implicated in a range of inflammatory diseases and viral infections, most notably HIV-1.
Introduction to C-C Chemokine Receptors and Their Signaling
C-C chemokine receptors are seven-transmembrane domain proteins primarily expressed on the surface of leukocytes.[1] Their activation by endogenous C-C family chemokine ligands (such as RANTES/CCL5, MIP-1α/CCL3, and MIP-1β/CCL4) initiates a cascade of intracellular signaling events.[2] This process is central to directing the migration of immune cells to sites of inflammation or injury, a process known as chemotaxis.[3]
Upon ligand binding, the receptor undergoes a conformational change, leading to the activation of associated heterotrimeric G proteins.[4] For many CCRs, this involves the Gαi subunit, which inhibits adenylyl cyclase, and the release of the Gβγ dimer, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, a key second messenger signal, while DAG activates protein kinase C (PKC).[5][6] These pathways culminate in the cytoskeletal rearrangements necessary for directed cell movement.
Mechanisms of C-C Chemokine Receptor Antagonism
Antagonism of CCRs can be achieved through several mechanisms, primarily differentiated by the type of molecule and its mode of binding. The two principal classes of antagonists are small molecules and monoclonal antibodies, which typically exhibit distinct mechanisms of action.
-
Small Molecule Allosteric Antagonists: Many small molecule CCR antagonists, such as Maraviroc (a CCR5 inhibitor), are non-competitive, allosteric modulators.[7][8] They do not bind to the same site as the natural chemokine ligands. Instead, they bind to a deep, hydrophobic pocket within the transmembrane helices of the receptor.[9] This binding event induces a conformational change in the receptor, locking it in an inactive state that is not recognized by the chemokine ligand or, in the case of HIV-1, the viral envelope protein gp120.[7][9]
-
Monoclonal Antibody (mAb) Competitive Antagonists: Monoclonal antibodies, such as Leronlimab (PRO 140), typically function as competitive inhibitors.[9][10] They bind to extracellular domains of the CCR, often the N-terminus or the second extracellular loop (ECL2), which are the same regions involved in binding the natural chemokines or viral proteins.[11][12] By physically occupying these sites, the mAb directly blocks the interaction between the receptor and its ligand, preventing signal transduction.[13]
Quantitative Analysis of Antagonist Potency
The potency of CCR antagonists is determined using various in vitro bioassays. The results are typically expressed as the half-maximal inhibitory concentration (IC50), half-maximal effective concentration (EC50), or the inhibitor constant (Ki). These values provide a quantitative measure of a compound's ability to inhibit receptor binding or function.
| Antagonist | Receptor | Assay Type | Ligand/Virus | Cell Line | Potency Value | Reference |
| Maraviroc | CCR5 | Binding Inhibition | MIP-1β | PM1 | IC50 = 2.0 nM | [14] |
| Maraviroc | CCR5 | Antiviral Activity | HIV-1 BAL | PM1 | EC90 = 1.0 nM | [14] |
| PF-232798 | CCR5 | Antiviral Activity | HIV-1 | - | IC50 = 0.23 nM | [15] |
| Compound 20 | CCR5 | Binding Assay | - | - | IC50 = 5.1 nM | [15] |
| Diazaspiro 21 | CCR5 | RANTES Binding Assay | RANTES | - | IC50 = 30 nM | [15] |
| Piperidine 19 | CCR5 | Calcium Mobilization | - | - | IC50 = 25.73 nM | [15] |
| Piperidine 19 | CCR5 | Antiviral Activity | HIV-1 | - | IC50 = 73.01 nM | [15] |
| TAK-779 | CCR5 | RANTES Binding | RANTES | CHO/CCR5 | IC50 = 1.4 nM | [15] |
| Cmpd 1 (Hit) | CCR5 | Calcium Mobilization | - | - | IC50 = 2.00 µM | [16] |
| Cmpd 2 (Analog) | CCR5 | Calcium Mobilization | - | - | IC50 = 0.692 µM | [16] |
Key Experimental Protocols
Characterizing CCR antagonists requires a suite of specialized assays to determine their binding affinity, functional effects on signaling, and impact on cell migration.
This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the binding affinity (Ki) of an antagonist.
Methodology:
-
Cell Preparation: Use a cell line stably expressing the target CCR (e.g., CHO/CCR5 or HEK293/CCR5). Prepare cell membranes by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, combine cell membranes, a constant concentration of a radiolabeled CCR ligand (e.g., [¹²⁵I]-RANTES or [¹²⁵I]-MIP-1α), and serial dilutions of the test antagonist.[15]
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the antagonist. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation.
This functional assay measures the antagonist's ability to block ligand-induced intracellular calcium release, a direct consequence of receptor activation.[5][17]
Objective: To determine the functional potency (IC50) of an antagonist.
Methodology:
-
Cell Preparation: Plate CCR-expressing cells in a 96- or 384-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) by incubating them with a dye-loading solution for 30-60 minutes at 37°C.[5] The esterified dye passively enters the cells and is cleaved by intracellular esterases into its active, calcium-sensitive form.
-
Antagonist Pre-incubation: Add serial dilutions of the test antagonist to the wells and incubate for 15-30 minutes.
-
Signal Measurement: Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).[5][18] Establish a baseline fluorescence reading.
-
Agonist Stimulation: Inject a pre-determined concentration (typically EC80) of the corresponding chemokine agonist into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence corresponds to the intracellular calcium concentration. Determine the antagonist's IC50 by plotting the inhibition of the agonist-induced calcium signal against the antagonist concentration.
This assay directly measures the primary biological function of chemokine receptors: their ability to induce directed cell migration.[19]
Objective: To assess the antagonist's ability to block chemokine-induced cell migration.
Methodology:
-
Apparatus: Use a Boyden chamber or a multi-well plate with a porous membrane insert (e.g., Transwell), typically with a pore size of 3-8 µm, depending on the cell type.[20]
-
Assay Setup:
-
Lower Chamber: Add media containing the chemokine chemoattractant. To test for antagonism, also include a fixed concentration of the antagonist. As a control, some wells will contain media alone.
-
Upper Chamber (Insert): Add a suspension of the cells of interest (e.g., primary T-cells or a monocytic cell line) that have been pre-incubated with various concentrations of the antagonist.[21]
-
-
Incubation: Place the plate in a humidified incubator at 37°C for a period of 2 to 24 hours, allowing cells to migrate through the pores in the membrane towards the chemoattractant in the lower chamber.
-
Quantification:
-
Remove the insert and wipe the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope. Alternatively, dissociate the migrated cells and quantify them using a fluorescent dye and a plate reader.[20]
-
-
Data Analysis: Calculate the percentage of migration inhibition for each antagonist concentration compared to the positive control (chemokine alone). Determine the IC50 from the resulting dose-response curve.
References
- 1. CC chemokine receptors - Wikipedia [en.wikipedia.org]
- 2. CCR1 chemokine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are Chemokine receptors antagonists and how do they work? [synapse.patsnap.com]
- 4. CC chemokine receptor-coupled signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 7. benchchem.com [benchchem.com]
- 8. Maraviroc - Wikipedia [en.wikipedia.org]
- 9. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 10. Leronlimab - Wikipedia [en.wikipedia.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. galaxypub.co [galaxypub.co]
- 13. Leronlimab - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Maraviroc in the treatment of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of a Novel CCR5 Antagonist Lead Compound Through Fragment Assembly | MDPI [mdpi.com]
- 17. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ca2+ mobilization assays in GPCR drug discovery [pubmed.ncbi.nlm.nih.gov]
- 19. timothyspringer.org [timothyspringer.org]
- 20. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. static.igem.org [static.igem.org]
In-Depth Technical Guide: CCR1 Antagonist 10 (MLN-3897)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of CCR1 Antagonist 10, also known as MLN-3897. This small molecule is a potent and orally active antagonist of the C-C chemokine receptor 1 (CCR1), a key mediator in inflammatory responses.
Chemical Structure and Properties
This compound, with the CAS Number 1010731-97-1, is a complex heterocyclic compound. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 4-({[4-({[4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl]methyl}carbamoyl)phenoxy]methyl})benzoic acid |
| Other Names | MLN-3897 |
| CAS Number | 1010731-97-1 |
| Molecular Formula | C30H31ClN2O4 |
| Molecular Weight | 519.03 g/mol |
| SMILES | O=C(C1=CC=C(OCC2=NC=CC=C2/C3=C\CCN4CC(C)(C)C(O)(C5=CC=C(Cl)C=C5)CC4)C3=C1)O |
| Physical Description | Solid |
| Purity | 98.62%[1] |
Biological Activity
In Vitro Activity
MLN-3897 is a potent inhibitor of the CCR1 receptor. Its primary in vitro activity has been characterized by its ability to displace the binding of the natural ligand, MIP-1α (macrophage inflammatory protein-1 alpha), to the receptor.
| Assay Type | Cell Line | Ligand | Parameter | Value | Reference |
| Radioligand Binding | THP-1 | 125I-MIP-1α | Ki | 2.3 nM | [2][3][4] |
| Osteoclastogenesis Inhibition | - | - | % Inhibition | 40% | [5] |
| Osteoclast Function Inhibition | - | - | % Inhibition | 70% | [5] |
| MM cell migration inhibition | INA6 MM cells | - | - | Abrogated | [2][5][6] |
| MM cell adhesion to OCs inhibition | INA6 MM cells | - | - | Almost completely abrogated | [2] |
| MM cell survival and proliferation in co-culture with OCs | INA6 MM cells | - | - | Inhibited | [2][6] |
In Vivo Activity
Preclinical studies have demonstrated the in vivo efficacy of MLN-3897 in models of inflammatory diseases.
| Animal Model | Disease Model | Effect | Reference |
| SCID-hu mouse | MM-related osteolysis | Currently under investigation | [2] |
Pharmacokinetics
A study in healthy human subjects investigated the metabolism, excretion, and pharmacokinetics of a single 29 mg oral dose of 14C-radiolabeled MLN-3897.
| Parameter | Value | Reference |
| Route of Administration | Oral | [7] |
| Dose | 29 mg | [7] |
| Excretion (Feces) | 55-59% of the dose | [7] |
| Excretion (Urine) | 32% of the dose | [7] |
| Metabolism | Extensively metabolized | [7] |
| Primary Metabolic Pathways | N-oxidation of the tricyclic moiety and N-dealkylation of the piperidinyl moiety | [7] |
Signaling Pathway
CCR1 is a G protein-coupled receptor (GPCR). Upon binding of its chemokine ligands, such as MIP-1α (CCL3) and RANTES (CCL5), CCR1 undergoes a conformational change, leading to the activation of intracellular signaling cascades. This process is primarily mediated through the coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Activation of CCR1 also stimulates the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation. Furthermore, CCR1 signaling can also proceed through β-arrestin-mediated pathways, which are involved in receptor desensitization, internalization, and G protein-independent signaling. MLN-3897 acts as an antagonist, blocking the binding of chemokines to CCR1 and thereby inhibiting these downstream signaling events.
Experimental Protocols
Synthesis of this compound (MLN-3897)
The synthesis of this compound is detailed in patent WO2004043965A1 as "example 1". A generalized workflow is presented below. The detailed, step-by-step procedure with specific reagents, quantities, and reaction conditions can be found in the aforementioned patent document.
References
- 1. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. pharmacy.umich.edu [pharmacy.umich.edu]
- 5. researchgate.net [researchgate.net]
- 6. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. Metabolism, Excretion and Pharmacokinetics of MLN3897, a CCR1 Antagonist, in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the CCR1 Pathway in Immune Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the orchestration of inflammatory responses.[1][2] Expressed predominantly on the surface of various immune cells, including monocytes, neutrophils, T cells, and dendritic cells, CCR1 is integral to mediating their migration to sites of inflammation and infection.[3][4][5][6] Its activation by a range of chemokine ligands initiates signaling cascades that are crucial for both innate and adaptive immunity.[7] Dysregulation of the CCR1 pathway is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, such as rheumatoid arthritis, multiple sclerosis, and asthma, making it a significant target for therapeutic intervention.[1][2][8] This guide provides a comprehensive overview of the CCR1 pathway, its ligands, signaling mechanisms, and its multifaceted role in the immune system.
CCR1 Ligands and Expression
CCR1 is promiscuous in its ligand binding, interacting with several C-C family chemokines. This redundancy and specificity are key to its function in directing leukocyte traffic. The primary ligands for CCR1 include CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3).[7][9] Other notable ligands include CCL14, CCL15, CCL16, and CCL23.[7][10] The expression of these ligands is often upregulated during inflammatory responses and viral infections, creating a chemical gradient that guides CCR1-expressing cells.[11]
CCR1 itself is expressed on a wide array of leukocytes. It is found on monocytes, macrophages, neutrophils, eosinophils, basophils, mast cells, T cells (both CD4+ and CD8+), B lymphocytes, and natural killer (NK) cells.[5][6][12] This broad expression pattern underscores its central role in coordinating the movement of diverse immune cell populations.
Quantitative Data: Ligand-Receptor Interactions
The binding affinities (Kd) or the half-maximal inhibitory concentrations (IC50) of ligands for CCR1 are critical parameters for understanding the potency and selectivity of these interactions. The following table summarizes key quantitative data from literature.
| Ligand | Receptor | Assay Type | Measured Value | Cell Type | Reference |
| CCL3 (MIP-1α) | CCR1 | Competition Binding | IC50: 1.3 nM | CCR1-transfected cells | [13] |
| CCL5 (RANTES) | CCR1 | Competition Binding | IC50: 0.15 nM | CCR1-transfected cells | [13] |
| HCC-1 (CCL14) | CCR1 | Competition Binding | IC50: 93 nM | CCR1-transfected cells | [13] |
| BX-471 (Antagonist) | CCR1 | Competition Binding | K_D: 1.0 nM | N/A | [14] |
| CP-481,715 (Antagonist) | CCR1 | Competition Binding | K_D: 9 nM | N/A | [14] |
CCR1 Signaling Pathways
Upon ligand binding, CCR1 undergoes a conformational change, allowing it to couple with intracellular heterotrimeric G proteins, primarily of the Gαi subtype.[12] This interaction initiates a cascade of downstream signaling events critical for cellular responses like chemotaxis, degranulation, and cytokine release.
-
G Protein Activation: The activated CCR1 acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gαi subunit. This leads to the dissociation of the Gαi-GTP and Gβγ subunits.
-
Downstream Effectors:
-
Gαi-GTP inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13]
-
The Gβγ subunit activates multiple downstream pathways, including Phospholipase C (PLC).
-
-
Calcium Mobilization: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[7][9] This calcium flux is a hallmark of CCR1 activation.[7]
-
MAPK and PI3K Pathways: CCR1 activation also stimulates the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, which are crucial for cell migration, survival, and proliferation.[3] Recent studies have also implicated a TPR1/Ras/ERK1/2 signaling axis in neuroinflammation following CCR1 activation.[15]
-
Actin Polymerization and Chemotaxis: These signaling events converge to regulate the actin cytoskeleton, leading to cell polarization and the formation of migratory structures like lamellipodia, ultimately driving directed cell movement (chemotaxis).
Caption: Canonical Gαi-coupled signaling pathway activated by CCR1.
Role of CCR1 in Immune Cell Trafficking and Disease
The primary function of CCR1 is to mediate the recruitment of leukocytes to inflamed tissues.[7] This process is fundamental to the pathogenesis of many diseases.
-
Rheumatoid Arthritis (RA): CCR1 and its ligands are highly expressed in the synovial tissue of RA patients, contributing to the influx of monocytes and T cells that perpetuate joint inflammation.[1]
-
Multiple Sclerosis (MS): In MS, CCR1 is involved in the migration of pathogenic T cells and monocytes across the blood-brain barrier into the central nervous system, leading to demyelination and neuroinflammation.[1][8]
-
Asthma and Respiratory Inflammation: CCR1 mediates the accumulation of T cells, eosinophils, and other inflammatory cells in the airways in response to allergens and viral infections.[11][16]
-
Ischemia-Reperfusion Injury: Studies show that CCR1 is a key factor in promoting the infiltration of neutrophils and macrophages after renal ischemia-reperfusion injury.[4]
-
Cancer: The role of CCR1 in cancer is complex. It can promote the accumulation of myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment, which fosters immune evasion.[17] However, it can also mediate the recruitment of anti-tumor immune cells.
Caption: Logical flow of CCR1's role in mediating inflammatory cell recruitment.
Experimental Protocols
Studying the CCR1 pathway involves a variety of specialized cellular and molecular assays. Below are detailed methodologies for key experiments.
Chemotaxis Assay (Transwell Migration Assay)
This assay quantitatively measures the directed migration of cells in response to a chemoattractant.
Methodology:
-
Cell Preparation:
-
Culture CCR1-expressing cells (e.g., THP-1 monocytes or primary neutrophils) to the appropriate density.
-
Harvest cells and resuspend in serum-free assay medium (e.g., RPMI + 0.5% BSA) at a concentration of 1-2 x 10^6 cells/mL.
-
Labeling cells with a fluorescent dye like Calcein-AM can facilitate quantification.
-
-
Assay Setup:
-
Use a Transwell plate with inserts containing a polycarbonate membrane (typically 3.0 to 8.0 µm pore size, depending on cell type).[6]
-
Add assay medium containing the chemoattractant (e.g., CCL3 at 0.1-100 nM) to the lower chamber.
-
Add a cell suspension (e.g., 100 µL) to the upper chamber (the insert).
-
Include a negative control (medium only in the lower chamber) and a positive control (a known potent chemoattractant). To test inhibitors, pre-incubate cells with the antagonist before adding them to the insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient for migration (e.g., 90 minutes for neutrophils, 2-4 hours for monocytes).
-
-
Quantification:
-
After incubation, remove the insert.
-
Quantify the cells that have migrated to the lower chamber. This can be done by:
-
Direct cell counting using a hemocytometer or an automated cell counter.
-
If cells are fluorescently labeled, read the fluorescence of the lower chamber using a plate reader.
-
Lysis of the migrated cells followed by a colorimetric assay (e.g., CyQuant).
-
-
-
Data Analysis:
-
Calculate the chemotactic index: (Number of cells migrating towards chemoattractant) / (Number of cells migrating towards control medium).
-
Plot dose-response curves to determine the EC50 of the chemoattractant.
-
Caption: Standard experimental workflow for a Transwell chemotaxis assay.
Calcium Flux Assay
This assay measures the transient increase in intracellular calcium concentration following receptor activation.
Methodology:
-
Cell Preparation:
-
Resuspend CCR1-expressing cells in a suitable buffer (e.g., HBSS with Ca2+ and Mg2+).
-
-
Dye Loading:
-
Load cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM, Fluo-4 AM, or Indo-1 AM) by incubating them for 30-60 minutes at 37°C.[13] The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.
-
Wash the cells to remove excess extracellular dye.
-
-
Measurement:
-
Use a fluorometric imaging plate reader (FLIPR) or a spectrofluorometer equipped with an injection port.
-
Record a baseline fluorescence reading for a short period (e.g., 10-20 seconds).
-
Inject the CCR1 agonist (e.g., CCL5) into the cell suspension and continue recording fluorescence over time (e.g., 2-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.[13]
-
Data is often expressed as the ratio of emissions at two different wavelengths (for ratiometric dyes like Fura-2) or as a relative fluorescence unit (RFU).
-
Dose-response curves can be generated to calculate the EC50 for ligand-induced calcium mobilization.
-
Radioligand Binding Assay
This assay is used to determine the affinity and specificity of ligand binding to CCR1.
Methodology:
-
Membrane Preparation:
-
Prepare cell membranes from cells overexpressing CCR1 (e.g., transfected CHO or HEK293 cells). This is typically done by cell lysis and ultracentrifugation.
-
-
Assay Setup (Competition Binding):
-
In a multi-well plate, combine the cell membranes, a constant concentration of a radiolabeled CCR1 ligand (e.g., [125I]-CCL3 or [125I]-CCL5), and varying concentrations of an unlabeled competitor ligand (the test compound).
-
-
Incubation:
-
Incubate the mixture at room temperature for 1-2 hours to allow binding to reach equilibrium.
-
-
Separation:
-
Separate the membrane-bound radioligand from the free radioligand. This is commonly achieved by rapid filtration through a glass fiber filter using a cell harvester. The membranes and bound ligand are retained on the filter.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Use non-linear regression analysis (e.g., one-site fit) to calculate the IC50 value of the competitor. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
-
Therapeutic Targeting of CCR1
Given its central role in inflammation, CCR1 has been a major target for drug development. The primary strategy has been the development of small-molecule antagonists that block ligand binding and subsequent signaling.[2][18] Several CCR1 antagonists have entered clinical trials for diseases like RA (e.g., MLN3897), MS (e.g., BX471), and COPD.[14][18][19] While many have shown promise in preclinical models, clinical success has been limited, often due to a lack of efficacy.[12] This may be due to the redundancy in the chemokine system, where other receptors can compensate for the inhibition of CCR1. Future strategies may involve targeting multiple chemokine receptors or developing biased agonists that selectively activate certain downstream pathways.
Conclusion
The CCR1 pathway is a critical component of the immune system, precisely controlling the migration of leukocytes to sites of inflammation. Its promiscuous ligand-binding capacity and broad expression on immune cells highlight its importance in orchestrating a coordinated immune response. While its complexity and redundancy present challenges for therapeutic development, a deep understanding of its signaling mechanisms and role in disease continues to drive research. The experimental protocols detailed herein provide the foundational tools for scientists to further interrogate this vital pathway, paving the way for novel therapeutic strategies to treat a wide range of inflammatory disorders.
References
- 1. CCR1 antagonists in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CCR1 chemokine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are CCR1 agonists and how do they work? [synapse.patsnap.com]
- 4. Chemokine Receptor CCR1 Regulates Inflammatory Cell Infiltration after Renal Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCR1 – An Emerging Target for Immune Regulation & Drug Development-DIMA BIOTECH [dimabio.com]
- 6. Impaired Host Defense, Hematopoiesis, Granulomatous Inflammation and Type 1–Type 2 Cytokine Balance in Mice Lacking CC Chemokine Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. Inflammatory Role of CCR1 in the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CCR1 - Wikipedia [en.wikipedia.org]
- 10. CC chemokine receptors - Wikipedia [en.wikipedia.org]
- 11. A Key Role for CC Chemokine Receptor 1 in T-Cell-Mediated Respiratory Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of C-C Chemokine Receptor 1 (CCR1) as the Monocyte Hemofiltrate C-C Chemokine (HCC)-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CCR1 Antagonists: What Have We Learned From Clinical Trials: Ingenta Connect [ingentaconnect.com]
- 15. CCR1 Activation Promotes Neuroinflammation Through CCR1/TPR1/ERK1/2 Signaling Pathway After Intracerebral Hemorrhage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A key role for CC chemokine receptor 1 in T-cell-mediated respiratory inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CCR1 and CCR5 mediate cancer-induced myelopoiesis and differentiation of myeloid cells in the tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CCR1 antagonists: what have we learned from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CCR1 Antagonists: What Have We Learned From Clinical Trials | Bentham Science [eurekaselect.com]
CCR1 Antagonist Target Specificity and Selectivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the migration of various leukocytes, including monocytes, macrophages, neutrophils, and T cells, to sites of inflammation. Its ligands include a range of chemokines, most notably CCL3 (MIP-1α) and CCL5 (RANTES). The central role of CCR1 in orchestrating inflammatory responses has positioned it as a compelling therapeutic target for a multitude of inflammatory and autoimmune diseases, such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.[1][2] The development of small molecule antagonists targeting CCR1 has been an area of intense research, with several candidates advancing to clinical trials.
This technical guide provides a comprehensive overview of the target specificity and selectivity of prominent CCR1 antagonists. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering a detailed examination of quantitative binding and functional data, in-depth experimental methodologies, and visual representations of key biological pathways and experimental workflows. Understanding the nuances of antagonist-receptor interactions is paramount for the rational design of next-generation therapeutics with improved efficacy and safety profiles.
Data Presentation: Quantitative Analysis of CCR1 Antagonist Affinity and Potency
The following tables summarize the in vitro binding affinity (Ki) and functional potency (IC50) of several well-characterized CCR1 antagonists. This data provides a quantitative basis for comparing the relative potency and selectivity of these compounds. It is important to note that assay conditions can vary between studies, potentially influencing the absolute values.
Table 1: Binding Affinity (Ki) of CCR1 Antagonists
| Compound | Ki (nM) | Ligand | Cell Line/Membrane | Reference |
| MLN3897 | 2.3 | ¹²⁵I-MIP-1α | THP-1 cell membranes | [3][4] |
| CCX354 | 1.5 | ¹²⁵I-CCL15 | Human blood monocytes | [5][6][7] |
| CP-481,715 | 9.2 (Kd) | [³H]CP-481,715 | CCR1-transfected cells | [8] |
| J-113863 | 0.9 (human) | Not specified | Not specified | [3][5][9] |
| BX471 | 1.0 (human) | ¹²⁵I-MIP-1α | Human CCR1 | [10] |
Table 2: Functional Potency (IC50) of CCR1 Antagonists
| Compound | IC50 (nM) | Assay Type | Cell Line | Stimulant | Reference |
| BMS-817399 | 1 (binding), 6 (chemotaxis) | Radioligand Binding, Chemotaxis | Not specified | MIP-1α | [1][11] |
| CCX354 | 1.4 | Chemotaxis | THP-1 | CCL15 | [5][6] |
| CP-481,715 | 74 (binding), 71 (Ca²⁺ mobilization), 55 (chemotaxis) | Radioligand Binding, Calcium Mobilization, Chemotaxis | CCR1-transfected cells, Monocytes | ¹²⁵I-CCL3, CCL3, CCL3 | [8] |
| J-113863 | 5.8 (mouse) | Not specified | Mouse CCR1 | Not specified | [3][5] |
| BX471 | 5.8 (human), 198 (mouse) | Calcium Mobilization | Human and mouse CCR1 | MIP-1α/CCL3 | [10] |
| AZD-4818 | Potent, orally active | General Description | Not specified | Not specified | [12] |
| SX-517 | 38 (Ca²⁺ flux, CXCR1), 60 ([³⁵S]GTPγS, CXCR2) | Calcium Mobilization, GTPγS Binding | Human PMNs, HEK293-CXCR2 | CXCL1, CXCL8 | [13][14][15] |
Selectivity Profile of CCR1 Antagonists
Achieving high selectivity is a critical objective in drug development to minimize off-target effects and enhance the therapeutic window. The following table provides a summary of the known selectivity of various CCR1 antagonists against other chemokine receptors and GPCRs.
Table 3: Selectivity of CCR1 Antagonists
| Antagonist | Selectivity Profile | Reference |
| BMS-817399 | Selective for CCR1. | [1][16] |
| CCX354 | Specific for CCR1. | [17] |
| CP-481,715 | >100-fold selective for CCR1 over a panel of GPCRs including other chemokine receptors. | [8] |
| J-113863 | Potent antagonist of human CCR3 (IC50 = 0.58 nM), but weak against mouse CCR3 (IC50 = 460 nM). Inactive against CCR2, CCR4, and CCR5. | [3][5] |
| BX471 | >250-fold specificity for murine CCR1 over CCR2, CCR5, and CXCR4 at concentrations >50 µM. | [10] |
| "CCR1 antagonist 1" | Inactive on a number of other seven-transmembrane domain receptors at concentrations up to 10 µM. | [18][19] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the core principles and procedural steps for key in vitro assays used to characterize CCR1 antagonists.
Radioligand Binding Assay
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target receptor, in this case, CCR1. The displacement of the radioligand is proportional to the affinity of the test compound for the receptor.
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing human CCR1 (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[16]
-
-
Competition Binding:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]CCL3 or [¹²⁵I]CCL5), and varying concentrations of the unlabeled CCR1 antagonist.
-
To determine non-specific binding, include wells with a high concentration of an unlabeled, high-affinity CCR1 ligand.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter plate (e.g., GF/C).
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add scintillation cocktail.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]
-
Calcium Mobilization Assay
Principle: CCR1 activation by its chemokine ligands leads to the activation of Gq-family G proteins, which in turn activate phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytoplasm. This assay measures the ability of a CCR1 antagonist to inhibit this agonist-induced increase in intracellular Ca²⁺.[21][22][23]
Detailed Methodology:
-
Cell Preparation:
-
Plate CCR1-expressing cells (e.g., THP-1 monocytes or transfected HEK293 cells) in a black-walled, clear-bottom 96- or 384-well plate and culture overnight.
-
-
Dye Loading:
-
Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Indo-1 AM, in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[9][24][25]
-
The AM ester form of the dye allows it to passively cross the cell membrane. Intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell.
-
Incubate the cells with the dye for a specified time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Antagonist and Agonist Addition:
-
Add varying concentrations of the CCR1 antagonist to the wells and incubate for a short period.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Initiate fluorescence reading and, after establishing a baseline, inject a fixed concentration of a CCR1 agonist (e.g., CCL3 or CCL5).
-
-
Data Acquisition and Analysis:
-
Continuously measure the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular Ca²⁺.
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist-induced response against the logarithm of the antagonist concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Chemotaxis Assay
Principle: Chemotaxis is the directed migration of cells towards a chemical gradient. This assay assesses the ability of a CCR1 antagonist to block the migration of CCR1-expressing cells towards a CCR1 ligand.
Detailed Methodology (Transwell Assay):
-
Assay Setup:
-
Use a Transwell plate, which consists of an upper chamber (insert) with a porous membrane and a lower chamber.
-
Add a solution containing a CCR1 ligand (chemoattractant) to the lower chamber.[8][10][22]
-
In the upper chamber, add a suspension of CCR1-expressing cells (e.g., primary monocytes or THP-1 cells) that have been pre-incubated with varying concentrations of the CCR1 antagonist.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to allow cell migration (typically 2-4 hours).
-
-
Quantification of Migrated Cells:
-
After incubation, remove the upper chamber.
-
Quantify the number of cells that have migrated through the membrane into the lower chamber. This can be done by:
-
Directly counting the cells in the lower chamber using a hemocytometer or an automated cell counter.
-
Staining the migrated cells with a fluorescent dye (e.g., Calcein AM) and measuring the fluorescence intensity.[26]
-
For adherent cells that have migrated to the underside of the membrane, fix and stain the cells (e.g., with crystal violet), then elute the dye and measure its absorbance.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cell migration for each antagonist concentration compared to the control (agonist alone).
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and determine the IC50 value.
-
β-Arrestin Recruitment Assay
Principle: Upon agonist-induced activation and phosphorylation of a GPCR, β-arrestin proteins are recruited to the intracellular domains of the receptor. This interaction is crucial for receptor desensitization, internalization, and for initiating G protein-independent signaling pathways. This assay measures the ability of an antagonist to block agonist-induced β-arrestin recruitment to CCR1.
Detailed Methodology (e.g., PathHunter® Assay):
-
Cell Line:
-
Assay Procedure:
-
Plate the cells in a 384-well plate and incubate overnight.
-
Add varying concentrations of the CCR1 antagonist to the cells.
-
Add a fixed concentration of a CCR1 agonist.
-
Incubate to allow for β-arrestin recruitment.
-
-
Detection:
-
Add the detection reagents, which include a substrate for the complemented enzyme.
-
The interaction between CCR1-PK and β-arrestin-EA brings the two enzyme fragments together, forming an active enzyme that converts the substrate into a chemiluminescent product.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is proportional to the extent of β-arrestin recruitment.
-
Calculate the percentage of inhibition of the agonist-induced luminescence for each antagonist concentration.
-
Determine the IC50 value from the dose-response curve.
-
Mandatory Visualization
CCR1 Signaling Pathway
Caption: CCR1 signaling cascade upon chemokine binding and its inhibition by an antagonist.
Experimental Workflow: Antagonist Screening Cascade
Caption: A typical screening cascade for the identification and validation of CCR1 antagonists.
Conclusion
The development of selective and potent CCR1 antagonists remains a significant endeavor in the pursuit of novel anti-inflammatory therapies. This guide has provided a detailed overview of the target specificity and selectivity of several key CCR1 antagonists, supported by quantitative data and comprehensive experimental protocols. The provided diagrams offer a clear visualization of the complex signaling pathways and the logical flow of a drug discovery screening process.
A thorough understanding of the binding affinities, functional potencies, and selectivity profiles of these compounds is essential for interpreting preclinical and clinical data and for guiding the design of future drug candidates. The methodologies detailed herein serve as a practical resource for researchers aiming to characterize novel CCR1 antagonists. As our understanding of the intricacies of chemokine receptor biology continues to evolve, so too will the strategies for developing targeted and effective therapeutics.
References
- 1. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular requirements for inhibition of the chemokine receptor CCR8 – probe-dependent allosteric interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [35S]GTPγS Binding as an Index of Total G-Protein and Gα-Subtype-Specific Activation by GPCRs | Springer Nature Experiments [experiments.springernature.com]
- 4. Differential induction of the c-fos promoter through distinct PDGF receptor-mediated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. revvity.com [revvity.com]
- 7. researchgate.net [researchgate.net]
- 8. Selectivity and antagonism of chemokine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The simultaneous blockade of chemokine receptors CCR2, CCR5 and CXCR3 by a non-peptide chemokine receptor antagonist protects mice from dextran sodium sulfate-mediated colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Identification and mechanism of G protein-biased ligands for chemokine receptor CCR1 [ouci.dntb.gov.ua]
- 13. Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hetero-oligomerization of CCR2, CCR5, and CXCR4 and the Protean Effects of “Selective” Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phosphoinositide-specific phospholipase C in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of the CCR1 antagonist, BMS-817399, for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chemokine receptor CCR1 regulates macrophage activation through mTORC1 signaling in nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CCR1-mediated activation of Nuclear Factor-kappaB in THP-1 monocytic cells involves Pertussis Toxin-insensitive Galpha(14) and Galpha(16) signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Prediction of Activity and Selectivity Profiles of Sigma Receptor Ligands Using Machine Learning Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The mechanism of phospholipase C-gamma1 regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 23. youtube.com [youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. reactionbiology.com [reactionbiology.com]
- 26. biospace.com [biospace.com]
- 27. biorxiv.org [biorxiv.org]
- 28. The chemokine receptor CCR1 is constitutively active, which leads to G protein-independent, β-arrestin-mediated internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Amplification of Ca2+ signaling by diacylglycerol-mediated inositol 1,4,5-trisphosphate production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
In Vitro Profile of CCR1 Antagonist 10: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the preliminary in vitro studies of CCR1 antagonist 10, a potent and selective inhibitor of the C-C chemokine receptor 1 (CCR1). CCR1 is a key mediator in the inflammatory response, making it an attractive target for the development of novel therapeutics for a range of autoimmune and inflammatory diseases. This document summarizes the available quantitative data, outlines detailed experimental protocols for key assays, and provides visualizations of the CCR1 signaling pathway and a representative experimental workflow.
Core Data Presentation
The primary in vitro activity of this compound has been characterized by its high binding affinity to the CCR1 receptor. The following table summarizes the key quantitative data available for this compound.
| Assay | Cell Line/System | Ligand | Parameter | Value (nM) | Reference |
| Radioligand Binding | THP-1 Cell Membranes | 125I-MIP-1α | Ki | 2.3 | [1] |
Note: Further quantitative data from functional assays such as chemotaxis and calcium mobilization for this compound are not publicly available at this time. The following sections on experimental protocols and representative data from other well-characterized CCR1 antagonists are provided for context and guidance.
CCR1 Signaling Pathway
Activation of the CCR1 receptor by its cognate chemokines, such as CCL3 (MIP-1α) and CCL5 (RANTES), initiates a cascade of intracellular signaling events. This G protein-coupled receptor (GPCR) primarily couples to Gαi, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, the dissociation of the Gβγ subunits activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to a transient increase in intracellular calcium concentration. Both DAG and elevated calcium levels activate protein kinase C (PKC), which, along with other downstream effectors like the MAPK/ERK pathway, ultimately leads to the physiological responses of chemotaxis, cell activation, and degranulation.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of in vitro findings. The following are representative protocols for key assays used in the characterization of CCR1 antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound to the CCR1 receptor by measuring its ability to displace a radiolabeled ligand.
1. Cell Culture and Membrane Preparation:
-
THP-1 cells, a human monocytic cell line endogenously expressing CCR1, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified 5% CO2 atmosphere.
-
Cells are harvested and washed with ice-cold phosphate-buffered saline (PBS).
-
The cell pellet is resuspended in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenized.
-
The homogenate is centrifuged at low speed to remove nuclei and intact cells, followed by a high-speed centrifugation to pellet the cell membranes.
-
The membrane pellet is resuspended in an appropriate assay buffer and the protein concentration is determined using a standard method (e.g., Bradford assay).
2. Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add:
-
50 µL of assay buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).
-
25 µL of various concentrations of the test compound (this compound).
-
25 µL of 125I-labeled MIP-1α (final concentration ~0.1-0.5 nM).
-
100 µL of the THP-1 cell membrane preparation (typically 5-10 µg of protein per well).
-
-
For total binding, the test compound is replaced with assay buffer.
-
For non-specific binding, a high concentration of an unlabeled CCR1 ligand (e.g., 1 µM MIP-1α) is added instead of the test compound.
-
The plate is incubated for 60-90 minutes at room temperature with gentle agitation.
3. Filtration and Counting:
-
The incubation is terminated by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/C) using a cell harvester.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The filter plate is dried, and a scintillant is added to each well.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Chemotaxis Assay
This functional assay measures the ability of a CCR1 antagonist to inhibit the directional migration of cells towards a chemoattractant.
1. Cell Preparation:
-
THP-1 cells are cultured as described above.
-
Cells are harvested, washed, and resuspended in assay medium (e.g., RPMI-1640 with 0.5% BSA) at a concentration of 1-2 x 106 cells/mL.
-
The cells are pre-incubated with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
2. Assay Setup (Transwell System):
-
A Transwell plate with a polycarbonate membrane (typically 5 µm pore size) is used.
-
In the lower chamber of the wells, add assay medium containing a chemoattractant (e.g., 10 nM MIP-1α). For the negative control, add assay medium without the chemoattractant.
-
In the upper chamber (the Transwell insert), add the pre-incubated cell suspension.
3. Incubation:
-
The plate is incubated for 2-4 hours at 37°C in a 5% CO2 incubator to allow cell migration.
4. Quantification of Migrated Cells:
-
After incubation, the non-migrated cells on the upper surface of the membrane are removed.
-
The migrated cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet or a fluorescent dye).
-
The number of migrated cells is quantified by microscopy (counting cells in several fields of view) or by eluting the stain and measuring its absorbance/fluorescence.
5. Data Analysis:
-
The percentage of inhibition of chemotaxis is calculated for each antagonist concentration relative to the vehicle control.
-
The IC50 value (the concentration of the antagonist that causes 50% inhibition of the chemotactic response) is determined by non-linear regression analysis.
Calcium Mobilization Assay
This assay assesses the ability of a CCR1 antagonist to block the increase in intracellular calcium concentration ([Ca2+]i) induced by a CCR1 agonist.
1. Cell Preparation and Dye Loading:
-
THP-1 cells are cultured, harvested, and washed as previously described.
-
The cells are resuspended in a loading buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C in the dark.
-
After incubation, the cells are washed to remove excess dye and resuspended in the assay buffer.
2. Assay Procedure:
-
The dye-loaded cells are placed in a fluorometric imaging plate reader or a flow cytometer.
-
A baseline fluorescence reading is established.
-
Various concentrations of this compound or vehicle control are added to the cells and incubated for a short period.
-
The cells are then stimulated with a CCR1 agonist (e.g., MIP-1α at its EC50 concentration).
-
The change in fluorescence intensity, which corresponds to the change in [Ca2+]i, is recorded over time.
3. Data Analysis:
-
The peak fluorescence response following agonist stimulation is measured.
-
The percentage of inhibition of the calcium response is calculated for each antagonist concentration.
-
The IC50 value (the concentration of the antagonist that inhibits 50% of the agonist-induced calcium mobilization) is determined by non-linear regression analysis.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vitro characterization of a CCR1 antagonist.
This guide provides a foundational understanding of the in vitro evaluation of this compound. The high binding affinity demonstrated in preliminary studies underscores its potential as a potent CCR1 inhibitor. Further characterization through functional assays will be crucial in fully elucidating its pharmacological profile and therapeutic potential. The provided protocols and workflows serve as a valuable resource for researchers in the field of chemokine receptor drug discovery.
References
The Evolution of a Therapeutic Target: A Technical Guide to the History and Development of Small Molecule CCR1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor 1 (CCR1), a G protein-coupled receptor (GPCR), has been a focal point of drug discovery efforts for over two decades.[1] Its integral role in mediating the migration of inflammatory cells has positioned it as a compelling target for a multitude of inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease, as well as its emerging role in cancer metastasis.[1][2] CCR1 is activated by a variety of chemokine ligands, most notably CCL3 (MIP-1α) and CCL5 (RANTES), initiating a signaling cascade that promotes leukocyte chemotaxis and activation at sites of inflammation.[3] This guide provides an in-depth technical overview of the history, development, and characterization of small molecule inhibitors targeting CCR1.
History and Rationale for Targeting CCR1
First cloned in 1993, CCR1 is predominantly expressed on a variety of immune cells, including monocytes, macrophages, neutrophils, T-lymphocytes, and dendritic cells.[1][4] The observation that CCR1 and its ligands are significantly upregulated in the tissues of patients with chronic inflammatory diseases provided the foundational rationale for its pursuit as a therapeutic target.[2] The central hypothesis has been that by blocking CCR1, the recruitment of these key inflammatory cells to affected tissues could be attenuated, thereby reducing inflammation and preventing tissue damage. This hypothesis was supported by numerous preclinical studies in animal models of disease where genetic knockout of CCR1 or administration of CCR1-targeting agents showed beneficial effects.[2]
The therapeutic potential of CCR1 antagonists has prompted extensive research and development efforts by numerous pharmaceutical companies, leading to the discovery of a diverse range of small molecule inhibitors. Several of these candidates progressed into clinical trials, providing valuable insights into the translation of preclinical findings to human diseases.[2]
Key Small Molecule CCR1 Inhibitors in Development
The development of small molecule CCR1 inhibitors has seen the emergence of several distinct chemical classes. Below are some of the most notable compounds that have been pivotal in the field.
| Compound Name | Chemical Class | Developer | Highest Development Stage | Key Efficacy Data (IC50/Ki) |
| BX471 | Urea derivative | Berlex / Schering AG | Phase II (Multiple Sclerosis) | Ki: 1.0 nM (human CCR1) |
| CP-481,715 | Quinoxaline carboxamide | Pfizer | Phase II (Rheumatoid Arthritis) | Kd: 9.2 nM, IC50: 55 nM (chemotaxis) |
| MLN3897 | Benzoxepine derivative | Millennium Pharmaceuticals | Phase II (Rheumatoid Arthritis) | IC50: 1.4 nM (binding) |
| CCX354 | Not disclosed | ChemoCentryx | Phase II (Rheumatoid Arthritis) | IC50: 1.4 nM (chemotaxis) |
| U-CB 35625 | Piperidinyl-butane | UCB Pharma | Preclinical | IC50: 9.6 nM (chemotaxis) |
| AZD-4818 | Not disclosed | AstraZeneca | Phase II (COPD) | Not publicly disclosed |
Note: IC50 and Ki values can vary depending on the specific assay conditions. The data presented here are representative values from published studies.[3][5][6]
Experimental Protocols for Inhibitor Characterization
The characterization of small molecule CCR1 inhibitors relies on a suite of in vitro assays to determine their potency, selectivity, and mechanism of action.
Radioligand Binding Assay
This assay is the gold standard for quantifying the affinity of a test compound for the CCR1 receptor.[7][8] It typically involves a competitive binding format.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing human CCR1 (e.g., HEK293 or CHO cells). The cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The final membrane pellet is resuspended in an assay buffer.[9]
-
Assay Components: The assay is performed in a 96-well plate and includes the cell membranes, a radiolabeled CCR1 ligand (e.g., [125I]CCL3 or [125I]CCL5) at a fixed concentration, and varying concentrations of the unlabeled test compound.[6][9]
-
Incubation: The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[9]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed with a cold wash buffer to remove unbound radioligand.[7][9]
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.[7]
Calcium Mobilization Assay
This functional assay measures the ability of a compound to block the intracellular calcium influx that occurs upon CCR1 activation.[10]
Methodology:
-
Cell Preparation: Cells endogenously expressing CCR1 (e.g., THP-1 monocytic cells) or a recombinant cell line are seeded into a 96-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye solution for a specific period (e.g., 30-60 minutes) at 37°C.[11]
-
Compound Incubation: The cells are then incubated with varying concentrations of the test compound (antagonist) for a short period.
-
Agonist Stimulation and Signal Detection: A CCR1 agonist (e.g., CCL3 or CCL5) is added to the wells, and the resulting change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader (e.g., FLIPR or FlexStation).[10][12]
-
Data Analysis: The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium signal. The data are plotted as a dose-response curve to calculate the IC50 value.
Chemotaxis Assay
This assay directly measures the ability of an inhibitor to block the migration of cells towards a CCR1 ligand.[13]
Methodology:
-
Assay Setup: A chemotaxis chamber, such as a Transwell plate with a porous membrane (e.g., 3-5 µm pores), is used. The lower chamber contains a CCR1 agonist (e.g., CCL3) in assay medium.[14]
-
Cell Preparation: CCR1-expressing cells (e.g., primary monocytes or THP-1 cells) are pre-incubated with varying concentrations of the test inhibitor.[15]
-
Cell Migration: The treated cells are then placed in the upper chamber of the Transwell plate. The plate is incubated for a period (e.g., 1-3 hours) at 37°C to allow the cells to migrate through the membrane towards the chemoattractant in the lower chamber.[15]
-
Quantification of Migrated Cells: The number of cells that have migrated to the lower chamber is quantified. This can be done by lysing the cells and measuring a cellular component (e.g., using a fluorescent dye like Calcein AM) or by direct cell counting.[13]
-
Data Analysis: The inhibitory effect of the compound on cell migration is calculated for each concentration, and an IC50 value is determined from the dose-response curve.
CCR1 Signaling Pathway and Experimental Workflows
Upon ligand binding, CCR1, a Gαi-coupled receptor, undergoes a conformational change that leads to the activation of downstream signaling pathways.
The diagram above illustrates the primary signaling events following CCR1 activation. The Gαi subunit inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. The Gβγ subunits can activate phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key signal for cell migration. In addition to G protein-dependent signaling, CCR1 can also signal through β-arrestin, which can lead to receptor internalization and activation of other pathways like the MAPK cascade.[16][17]
Below is a representation of a typical experimental workflow for characterizing a novel CCR1 inhibitor.
Challenges and Future Directions
Despite the strong preclinical rationale and the development of potent and selective inhibitors, the clinical development of CCR1 antagonists has been challenging. Several clinical trials, including those for BX471 in multiple sclerosis and CP-481,715 and MLN3897 in rheumatoid arthritis, did not meet their primary efficacy endpoints.[2][18] The reasons for this lack of translation from preclinical models to clinical efficacy are likely multifactorial and may include:
-
Redundancy in the Chemokine System: Other chemokine receptors may compensate for the blockade of CCR1.
-
Species Differences: The pharmacology of CCR1 and its ligands can differ between preclinical animal models and humans.[19]
-
Complex Disease Pathophysiology: The role of CCR1 may be more nuanced or context-dependent in human diseases than initially understood.
Future research in this area may focus on developing inhibitors with dual or multiple chemokine receptor targets, exploring patient populations with specific biomarkers indicative of a high reliance on the CCR1 pathway, and investigating novel therapeutic indications where the role of CCR1 is more clearly defined. The wealth of knowledge generated from the decades of research into small molecule CCR1 inhibitors continues to provide a valuable foundation for the development of new anti-inflammatory and anti-cancer therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CCR1 antagonists: what have we learned from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCR1 Antagonists: What Have We Learned From Clinical Trials: Ingenta Connect [ingentaconnect.com]
- 4. Metabolism, Excretion and Pharmacokinetics of MLN3897, a CCR1 Antagonist, in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CP-481,715, a potent and selective CCR1 antagonist with potential therapeutic implications for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. sartorius.com [sartorius.com]
- 16. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization* [escholarship.org]
- 17. Biased and G Protein-Independent Signaling of Chemokine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Cell-Based Assays for Determining CCR1 Antagonist Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating leukocyte migration to sites of inflammation. Its involvement in various inflammatory and autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, has made it a significant target for therapeutic intervention. The development of CCR1 antagonists requires robust and reliable methods to assess their efficacy in a cellular context. This document provides detailed application notes and protocols for key cell-based assays designed to evaluate the potency and mechanism of action of CCR1 antagonists.
CCR1 Signaling Pathway
CCR1, upon binding to its cognate chemokines such as CCL3 (MIP-1α) and CCL5 (RANTES), activates intracellular signaling cascades. As a Gαi-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Simultaneously, the dissociation of the Gβγ subunits activates phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. Furthermore, CCR1 signaling can involve β-arrestin recruitment, which mediates receptor desensitization, internalization, and can also initiate G protein-independent signaling pathways. Understanding this pathway is crucial for interpreting the results of the functional assays described below.
Caption: CCR1 Signaling Pathway.
Key Cell-Based Assays
The efficacy of a CCR1 antagonist is typically assessed using a panel of in vitro cell-based assays that measure its ability to inhibit key downstream events of receptor activation. The three most common and informative assays are:
-
Chemotaxis Assay: Directly measures the inhibition of cell migration towards a chemokine gradient.
-
Calcium Mobilization Assay: Quantifies the antagonist's ability to block the chemokine-induced increase in intracellular calcium.
-
Receptor Binding Assay: Determines the affinity of the antagonist for the CCR1 receptor by measuring its ability to displace a labeled ligand.
Data Presentation: Efficacy of CCR1 Antagonists
The following tables summarize the half-maximal inhibitory concentration (IC50) and binding affinity (Ki) values for several known CCR1 antagonists obtained from the assays described in this document.
Table 1: Inhibition of Chemotaxis (IC50 values)
| Compound | Cell Line | Chemoattractant | IC50 (nM) | Reference |
| CCR1 antagonist 9 | THP-1 | - | 28 | [1] |
| CCX354 | Human Monocytes | CCL15 | - | |
| MLN3897 | RPMI 8226 | CCL3 | - | |
| AZD4818 | RPMI 8226 | CCL3 | - | [2] |
| BX471 | RPMI 8226 | CCL3 | - | [2] |
| PS899877 | RPMI 8226 | CCL3 | - | [2] |
| CP481715 | RPMI 8226 | CCL3 | - | [2] |
Table 2: Inhibition of Calcium Mobilization (IC50 values)
| Compound | Cell Line | Agonist | IC50 (nM) | Reference |
| CCR1 antagonist 9 | - | - | 6.8 | [1] |
| J-113863 | Human CCR1 expressing | - | 0.9 | [3] |
| BI 639667 | - | - | 1.8 | [3] |
| BAY-3153 | Human CCR1 expressing | - | 3 | [4] |
Table 3: Receptor Binding Affinity (Ki values)
| Compound | Cell Line/Membrane | Radioligand | Ki (nM) | Reference |
| CCX354 | Human Monocytes | [¹²⁵I]-CCL15 | 1.5 | |
| BX471 | Human CCR1 expressing | - | 1 | |
| Intracellular CCR1 Antagonist 5 | HEK293T (live cells) | - | 24.2 | [5] |
| Intracellular CCR1 Antagonist 4 | HEK293T (live cells) | - | 27.0 | [5] |
Experimental Protocols
Chemotaxis Assay
This assay quantitatively measures the ability of a CCR1 antagonist to inhibit the directional migration of cells, such as the human monocytic cell line THP-1, towards a CCR1 ligand.
Caption: Chemotaxis Assay Workflow.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium with 10% FBS, 2 mM L-glutamine, and antibiotics
-
Recombinant human CCL3 (MIP-1α)
-
CCR1 antagonist compound
-
Transwell inserts (e.g., 5 µm pore size) for 24-well plates
-
Calcein-AM or other fluorescent dye for cell labeling
-
Fluorescence plate reader
Protocol:
-
Cell Preparation:
-
Culture THP-1 cells in complete RPMI-1640 medium.
-
On the day of the assay, harvest cells and resuspend in serum-free RPMI-1640 at a concentration of 1 x 10^6 cells/mL.
-
Label the cells with Calcein-AM according to the manufacturer's protocol.
-
-
Antagonist Preparation:
-
Prepare a serial dilution of the CCR1 antagonist in serum-free RPMI-1640.
-
-
Assay Setup:
-
Add 600 µL of serum-free RPMI-1640 containing the desired concentration of CCL3 (e.g., 10 nM) to the lower wells of a 24-well plate.
-
In separate tubes, mix equal volumes of the labeled THP-1 cell suspension and the antagonist dilutions. Incubate for 30 minutes at 37°C.
-
Add 100 µL of the cell/antagonist mixture to the upper chamber of the Transwell inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
-
Quantification:
-
Carefully remove the Transwell inserts.
-
Measure the fluorescence of the lower chamber using a fluorescence plate reader with appropriate excitation and emission wavelengths for Calcein-AM.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no chemoattractant).
-
Calculate the percentage of inhibition for each antagonist concentration relative to the control (no antagonist).
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Calcium Mobilization Assay
This assay measures the ability of a CCR1 antagonist to block the transient increase in intracellular calcium concentration that occurs upon chemokine stimulation.
Caption: Calcium Mobilization Assay Workflow.
Materials:
-
HEK293 or CHO cells stably expressing human CCR1
-
Culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human CCL5 (RANTES)
-
CCR1 antagonist compound
-
Fluo-4 AM or other calcium-sensitive fluorescent dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluorescence plate reader with kinetic reading and injection capabilities (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Plating:
-
Seed CCR1-expressing cells into black-walled, clear-bottom 96-well plates and culture overnight to form a confluent monolayer.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cell plate and add the loading buffer.
-
Incubate for 1 hour at 37°C.
-
-
Antagonist Incubation:
-
Wash the cells with HBSS.
-
Add HBSS containing the desired concentrations of the CCR1 antagonist to the wells.
-
Incubate for 30 minutes at room temperature.
-
-
Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Inject a solution of CCL5 (at a concentration that elicits a submaximal response, e.g., EC80) into each well.
-
Immediately begin kinetic measurement of fluorescence for 1-2 minutes.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Calculate the percentage of inhibition for each antagonist concentration relative to the control (no antagonist).
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Receptor Binding Assay
This assay determines the affinity of a CCR1 antagonist by measuring its ability to compete with a radiolabeled or fluorescently labeled CCR1 ligand for binding to the receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identifying bias in CCR1 antagonists using radiolabelled binding, receptor internalization, β-arrestin translocation and chemotaxis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chemokine Receptor (CCR and CXCR) | DC Chemicals [dcchemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for CCR1 Antagonist Administration in Rheumatoid Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of C-C chemokine receptor 1 (CCR1) antagonists in preclinical models of rheumatoid arthritis (RA). The included protocols and data summaries are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of CCR1 inhibitors.
Introduction to CCR1 in Rheumatoid Arthritis
C-C chemokine receptor 1 (CCR1) is a key mediator in the pathogenesis of rheumatoid arthritis. It is expressed on various immune cells, including monocytes, macrophages, and T cells, which are crucial to the inflammatory cascade within the synovium.[1][2][3] Ligands for CCR1, such as CCL3 (MIP-1α) and CCL5 (RANTES), are found at elevated levels in the joints of RA patients, promoting the recruitment of these inflammatory cells and perpetuating joint inflammation and damage.[2][4] Consequently, antagonizing CCR1 is a promising therapeutic strategy to mitigate the inflammatory response and joint destruction characteristic of RA.[2][5][6]
Efficacy of CCR1 Antagonists in Preclinical RA Models
Numerous studies have demonstrated the therapeutic potential of CCR1 antagonists in animal models of RA, most commonly the collagen-induced arthritis (CIA) model in mice and rats. These studies consistently show that blockade of CCR1 can lead to a reduction in disease severity, as measured by clinical scores, paw swelling, and histological assessments of joint inflammation and damage.
Summary of Quantitative Efficacy Data
The following tables summarize the quantitative data from key preclinical and clinical studies on CCR1 antagonists in RA models.
Table 1: Efficacy of J-113863 in a Mouse Collagen-Induced Arthritis (CIA) Model
| Parameter | Vehicle Control | J-113863 (3 mg/kg) | J-113863 (10 mg/kg) |
| Arthritic Index (Day 11) | High | Dose-dependently inhibited | Significantly inhibited |
| Paw Inflammation | Severe | Improved | Significantly improved |
| Joint Damage | Significant | Reduced | Significantly reduced |
| Cellular Infiltration into Joints | High | Dramatically decreased | Dramatically decreased |
Data compiled from studies on the administration of J-113863 in a mouse CIA model.[2][5][6]
Table 2: Efficacy of Met-RANTES in a Rat Adjuvant-Induced Arthritis (AIA) Model
| Parameter | Saline Control | Met-RANTES |
| Severity of Joint Inflammation | High | Reduced |
| Radiographic Soft Tissue Swelling | Present | Decreased |
| Bone Erosion | Present | Decreased |
| Neutrophil and Macrophage Infiltration | High | Significantly reduced |
| Pro-inflammatory Cytokine Levels (TNF-α, IL-1β) | Elevated | Decreased |
Data from studies investigating Met-RANTES in a rat AIA model.[1][7]
Table 3: Clinical Efficacy of CCX354-C in a Phase II Trial for Rheumatoid Arthritis
| Parameter | Placebo | CCX354-C (100 mg twice daily) | CCX354-C (200 mg once daily) |
| ACR20 Response (Week 12, ITT population) | 39% | 43% | 52% |
| ACR20 Response (Week 12, pre-specified population) | 30% | 44% | 56% (p=0.01 vs placebo) |
| C-reactive Protein (CRP) Levels | Baseline | No significant change | Significantly decreased (p=0.023 vs placebo) |
Results from the CARAT-2 clinical trial of CCX354-C in patients with RA on a background of methotrexate.[8][9][10][11]
Experimental Protocols
Protocol 1: Induction and Assessment of Collagen-Induced Arthritis (CIA) in DBA/1J Mice
This protocol describes a standard method for inducing arthritis in DBA/1J mice, a commonly used model for studying RA and evaluating therapeutic interventions.[6][12]
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
Syringes and needles (26-30 gauge)
-
Anesthetic (e.g., isoflurane)
-
Calipers for paw thickness measurement
Procedure:
-
Preparation of Collagen Emulsion:
-
Dissolve bovine type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by gentle rotation overnight at 4°C.
-
Prepare an emulsion by mixing an equal volume of the collagen solution with CFA (for the primary immunization) or IFA (for the booster immunization). The emulsion should be stable and not separate upon standing.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Anesthetize the mice.
-
Inject 100 µL of the CII/IFA emulsion intradermally at a site near the primary injection.
-
-
Disease Assessment:
-
Beginning on day 21, monitor the mice 3-4 times per week for the onset and severity of arthritis.
-
Clinical Scoring: Score each paw on a scale of 0-4 based on the degree of erythema, swelling, and ankylosis. The total clinical score per mouse is the sum of the scores for all four paws (maximum score of 16).
-
0 = No evidence of inflammation
-
1 = Subtle inflammation or localized edema/erythema
-
2 = Easily identifiable edema/erythema
-
3 = Severe edema/erythema from joint to digit
-
4 = Maximal inflammation with joint rigidity/ankylosis
-
-
Paw Thickness Measurement: Use digital calipers to measure the thickness of each hind paw.
-
-
Histological Analysis (at study termination):
-
Euthanize mice and collect hind paws.
-
Fix, decalcify, and embed the paws in paraffin.
-
Section the joints and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Protocol 2: Administration of a CCR1 Antagonist in the CIA Model
This protocol outlines the administration of a test compound, such as a CCR1 antagonist, in the established CIA model.
Materials:
-
CIA mice with established arthritis (clinical score ≥ 4)
-
CCR1 antagonist (e.g., J-113863)
-
Vehicle control (e.g., sterile saline, DMSO solution)
-
Administration equipment (e.g., gavage needles for oral administration, syringes for intraperitoneal injection)
Procedure:
-
Treatment Initiation:
-
Once mice have developed clinical signs of arthritis (typically around day 28-35 post-primary immunization), randomize them into treatment and control groups.
-
-
Compound Administration:
-
Prepare the CCR1 antagonist and vehicle control solutions at the desired concentrations.
-
Administer the compound and vehicle to their respective groups daily (or as determined by the compound's pharmacokinetics). Common routes of administration include intraperitoneal (i.p.) injection or oral gavage. For example, J-113863 has been administered i.p. at doses of 3 and 10 mg/kg daily.[5][6]
-
-
Monitoring and Assessment:
-
Continue to monitor clinical scores and paw thickness throughout the treatment period.
-
At the end of the study, perform histological analysis of the joints as described in Protocol 1.
-
Additional endpoints can include measuring serum levels of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies.
-
Signaling Pathways and Experimental Workflows
CCR1 Signaling Pathway in Rheumatoid Arthritis
CCR1 is a G-protein coupled receptor (GPCR) that, upon binding to its chemokine ligands (e.g., CCL3, CCL5), activates intracellular signaling cascades. This activation leads to cellular responses critical to the inflammatory process in RA, including chemotaxis, cell adhesion, and the production of pro-inflammatory mediators. The signaling pathway often involves the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[13]
Caption: CCR1 signaling pathway in immune cells.
Experimental Workflow for Testing a CCR1 Antagonist
The following diagram illustrates a typical workflow for the preclinical evaluation of a CCR1 antagonist in a rheumatoid arthritis model.
Caption: Preclinical experimental workflow.
References
- 1. Amelioration of Rat Adjuvant-Induced Arthritis by Met-RANTES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological blockade of CCR1 ameliorates murine arthritis and alters cytokine networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemokines and chemokine receptors in arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Chemokines and Chemokine Receptors in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chondrex.com [chondrex.com]
- 6. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 7. Amelioration of rat adjuvant-induced arthritis by Met-RANTES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemokine receptor CCR1 antagonist CCX354-C treatment for rheumatoid arthritis: CARAT-2, a randomised, placebo controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 11. fiercepharma.com [fiercepharma.com]
- 12. Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemokine receptor expression and in vivo signaling pathways in the joints of rats with adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating CCR1 Antagonist Activity Using THP-1 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a significant role in inflammatory responses by mediating the migration of monocytes and other leukocytes. Its involvement in various inflammatory diseases has made it an attractive target for therapeutic intervention. The human monocytic cell line, THP-1, endogenously expresses CCR1 and serves as a robust and physiologically relevant in vitro model for screening and characterizing CCR1 antagonists.[1][2][3] These application notes provide detailed protocols for utilizing THP-1 cells to assess the potency and efficacy of CCR1 antagonists through chemotaxis, calcium mobilization, and receptor binding assays.
CCR1 Signaling Pathway in THP-1 Cells
Upon binding of its cognate chemokines, such as MIP-1α (CCL3) and RANTES (CCL5), CCR1 on THP-1 cells activates intracellular signaling cascades. This process is primarily mediated through Gαi/o and Gα14/16 proteins.[1][4] Activation of Gαi/o leads to the inhibition of adenylyl cyclase and is crucial for chemotaxis.[1][5] The Gα14/16 pathway can stimulate phospholipase Cβ (PLCβ), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key event in cell activation.[4][6][7] Furthermore, CCR1 signaling in THP-1 cells can induce the phosphorylation of STAT3 and the production of pro-inflammatory cytokines like IL-6 and CXCL8.[4]
Experimental Workflow for CCR1 Antagonist Evaluation
The overall workflow for evaluating a CCR1 antagonist using THP-1 cells involves initial cell culture and quality control, followed by a series of functional assays to determine the antagonist's potency and mechanism of action.
Detailed Experimental Protocols
THP-1 Cell Culture
-
Cell Line: THP-1 (ATCC® TIB-202™)
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 10 mM HEPES, 1 mM sodium pyruvate, and 0.05 mM 2-mercaptoethanol.[8]
-
Culture Conditions: Maintain cells at a density between 1 x 10^5 and 1 x 10^6 cells/mL in a humidified incubator at 37°C with 5% CO2.[3]
-
Subculturing: Passage cells every 2-3 days by centrifuging and resuspending in fresh medium.
Chemotaxis Assay
This assay measures the ability of a CCR1 antagonist to inhibit the migration of THP-1 cells towards a CCR1 ligand.
-
Materials:
-
Chemotaxis chamber (e.g., Boyden chamber or Corning® FluoroBlok™ 96-well insert plates with 3.0 or 5.0 µm pores).[8][9]
-
CCR1 ligand (e.g., recombinant human MIP-1α/CCL3).
-
Test CCR1 antagonist.
-
Assay Buffer: HBSS with 0.1% BSA.[8]
-
Cell labeling dye (optional, for fluorescence-based assays): Calcein AM.[8]
-
-
Protocol:
-
Harvest THP-1 cells and resuspend in assay buffer at a density of 1-2 x 10^6 cells/mL.[8]
-
(Optional) Label cells with Calcein AM according to the manufacturer's instructions.[8]
-
Pre-incubate the cells with various concentrations of the CCR1 antagonist or vehicle control for 30 minutes at room temperature.[10]
-
Add the CCR1 ligand (e.g., 1-10 nM MIP-1α) to the lower wells of the chemotaxis chamber.[5][10]
-
Add the cell suspension (pre-incubated with the antagonist) to the upper inserts.
-
Incubate the plate at 37°C for 90 minutes to 4 hours.[9][11]
-
After incubation, remove non-migrated cells from the top of the insert.
-
Quantify the migrated cells in the lower chamber by microscopy, a plate reader (if using fluorescently labeled cells), or by cell counting.
-
Calculate the percent inhibition of chemotaxis for each antagonist concentration relative to the vehicle control.
-
Calcium Mobilization Assay
This assay measures the antagonist's ability to block the increase in intracellular calcium concentration induced by a CCR1 agonist.
-
Materials:
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or a commercial kit like FLIPR Calcium 6 Assay Kit).[7][12][13]
-
Black-walled, clear-bottom 96-well plates.
-
CCR1 ligand (e.g., MIP-1α).
-
Test CCR1 antagonist.
-
Fluorescence plate reader with an injection system (e.g., FlexStation or SpectraMax iD3/iD5).[12][14]
-
-
Protocol:
-
Harvest THP-1 cells and resuspend them in assay buffer at 1 x 10^6 cells/mL.[12]
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes at 37°C.[12]
-
Wash the cells and resuspend them in assay buffer.
-
Plate the cells into the 96-well plate.
-
Add various concentrations of the CCR1 antagonist to the wells and incubate for 15-30 minutes.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject the CCR1 agonist (e.g., MIP-1α at its EC50 concentration) into the wells and immediately measure the change in fluorescence over time.
-
The peak fluorescence intensity reflects the intracellular calcium concentration.
-
Determine the inhibitory effect of the antagonist by comparing the agonist-induced calcium flux in the presence and absence of the antagonist.[15][16]
-
Radioligand Binding Assay
This assay directly measures the ability of an antagonist to compete with a radiolabeled ligand for binding to CCR1.
-
Materials:
-
THP-1 cell membranes or whole cells.
-
Radiolabeled CCR1 ligand (e.g., [125I]-MIP-1α).[15]
-
Test CCR1 antagonist.
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Protocol:
-
Prepare THP-1 cell membranes by homogenization and centrifugation.
-
In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled antagonist.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled CCR1 ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Generate a competition binding curve and calculate the Ki value for the antagonist.[16][17]
-
Data Presentation
Quantitative data from the assays should be summarized in tables to facilitate comparison of different antagonists.
Table 1: Inhibition of THP-1 Chemotaxis by CCR1 Antagonists
| Compound | IC50 (nM) | Maximum Inhibition (%) |
| Antagonist X | 15.2 ± 2.1 | 98 ± 2 |
| Antagonist Y | 45.8 ± 5.6 | 95 ± 4 |
| BX-471 (Ref.) | 8.5 ± 1.3 | 100 ± 1 |
IC50 values represent the concentration of antagonist required to inhibit 50% of the maximal chemotactic response to a fixed concentration of MIP-1α. Data are presented as mean ± SEM from three independent experiments.
Table 2: Blockade of CCR1-Mediated Calcium Mobilization
| Compound | IC50 (nM) |
| Antagonist X | 25.4 ± 3.5 |
| Antagonist Y | 88.1 ± 9.2 |
| BX-471 (Ref.) | 12.3 ± 1.9 |
IC50 values represent the concentration of antagonist that produces 50% inhibition of the calcium response to an EC50 concentration of MIP-1α. Data are presented as mean ± SEM from three independent experiments.
Table 3: CCR1 Receptor Binding Affinity
| Compound | Ki (nM) |
| Antagonist X | 5.1 ± 0.7 |
| Antagonist Y | 22.4 ± 2.8 |
| BX-471 (Ref.) | 1.0 ± 0.2 |
Ki values were determined by competitive radioligand binding assays using [125I]-MIP-1α and THP-1 cell membranes. Data are presented as mean ± SEM from three independent experiments.
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for the evaluation of CCR1 antagonist activity using the THP-1 cell line. By employing a combination of chemotaxis, calcium mobilization, and receptor binding assays, researchers can effectively determine the potency, efficacy, and mechanism of action of novel CCR1 antagonists, thereby facilitating the drug development process for inflammatory diseases.
References
- 1. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. CCR1-mediated STAT3 tyrosine phosphorylation and CXCL8 expression in THP-1 macrophage-like cells involve pertussis toxin-insensitive Gα(14/16) signaling and IL-6 release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of C-C Chemokine Receptor 1 (CCR1) as the Monocyte Hemofiltrate C-C Chemokine (HCC)-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the signal transduction pathway activated in human monocytes and dendritic cells by MPIF-1, a specific ligand for CC chemokine receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. corning.com [corning.com]
- 9. Leucocyte chemotaxis: Examination of mitogen-activated protein kinase and phosphoinositide 3-kinase activation by Monocyte Chemoattractant Proteins-1, -2, -3 and -4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Intermittent Hypoxia Enhances THP-1 Monocyte Adhesion and Chemotaxis and Promotes M1 Macrophage Polarization via RAGE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimized Workflows for Calcium Mobilization Assays on SpectraMax iD3/iD5 Readers [moleculardevices.com]
- 13. researchgate.net [researchgate.net]
- 14. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacological characterization of the chemokine receptor, hCCR1 in a stable transfectant and differentiated HL-60 cells: antagonism of hCCR1 activation by MIP-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification and characterization of small molecule functional antagonists of the CCR1 chemokine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A chemokine receptor CCR-1 antagonist reduces renal fibrosis after unilateral ureter ligation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of CCR1 Expression Following Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the migration of various leukocytes, including monocytes, macrophages, neutrophils, and T cells, to sites of inflammation.[1] Its ligands include several chemokines such as CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3).[2] Due to its significant role in the inflammatory cascade, CCR1 has emerged as a promising therapeutic target for a range of autoimmune and inflammatory diseases.[3]
The development of CCR1 antagonists aims to modulate the inflammatory response by blocking the downstream signaling initiated by chemokine binding.[3] Monitoring the efficacy of these antagonists often involves assessing their impact on immune cell populations and receptor expression. Flow cytometry is a powerful and indispensable technique for this purpose, allowing for the precise quantification of CCR1 expression on the surface of specific immune cell subsets and the analysis of changes in these populations following therapeutic intervention.
These application notes provide detailed protocols for the analysis of CCR1 expression on human peripheral blood mononuclear cells (PBMCs) by flow cytometry, particularly in the context of treatment with a CCR1 antagonist.
Data Presentation: The Impact of CCR1 Antagonist Treatment
The following tables summarize quantitative data from a preclinical study investigating the effects of the CCR1 antagonist, BX471, on leukocyte infiltration in a mouse model of unilateral ureter obstruction (UUO), a model of renal inflammation and fibrosis. While this study does not directly measure the change in CCR1 expression on the cell surface, it provides valuable insight into the functional consequences of CCR1 blockade on immune cell populations that are known to express CCR1.
Table 1: Effect of CCR1 Antagonist BX471 on Interstitial Leukocyte Infiltration in UUO Kidneys
| Treatment Group | CD45+ Leukocytes (cells/mm²) | % Reduction vs. Vehicle |
| Vehicle Control | 250 ± 30 | - |
| BX471 (20 mg/kg) | 112 ± 20 | ~55% |
Data adapted from a study on renal fibrosis, illustrating the functional consequence of CCR1 antagonism on leukocyte infiltration.
Table 2: Reduction in Specific Immune Cell Subsets in UUO Kidneys with BX471 Treatment
| Cell Type | % Reduction vs. Vehicle |
| CD3+ T Lymphocytes | 64% |
| F4/80+ Macrophages | 50% |
This table highlights the impact of CCR1 blockade on key inflammatory cell populations.
Table 3: Flow Cytometry Analysis of CCR5+ CD8+ T Cells in UUO Kidneys after BX471 Treatment
| Treatment Group | % of CCR5+ cells within CD8+ T cell population |
| Vehicle Control | 64.3% |
| BX471 | 44.2% |
This data demonstrates a significant reduction in a specific T cell subset known to be involved in inflammatory responses following CCR1 antagonist treatment.[4]
Experimental Protocols
Protocol 1: Preparation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the isolation of PBMCs from whole blood, which is a crucial first step for analyzing CCR1 expression on circulating immune cells.
Materials:
-
Whole blood collected in EDTA or heparin tubes
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ficoll-Paque™ PLUS or other density gradient medium
-
15 mL and 50 mL conical centrifuge tubes
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
Procedure:
-
Dilute the whole blood sample 1:1 with PBS in a 50 mL conical tube.
-
Carefully layer the diluted blood over a volume of Ficoll-Paque™ PLUS equal to the original blood volume in a new 50 mL conical tube.
-
Centrifuge at 400 x g for 20-30 minutes at room temperature with the brake off.
-
After centrifugation, carefully harvest the buffy coat layer containing the PBMCs at the plasma-Ficoll interface.
-
Transfer the collected PBMCs to a new 15 mL conical tube and wash by filling the tube with PBS.
-
Centrifuge the cells at 300-400 x g for 5-10 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in Flow Cytometry Staining Buffer and perform a cell count and viability assessment.
-
Centrifuge the cells again and resuspend in the appropriate volume of staining buffer to achieve a final concentration of 1 x 10⁷ cells/mL.
Protocol 2: Flow Cytometry Staining for Surface CCR1 Expression on Human PBMCs
This protocol provides a step-by-step guide for staining human PBMCs to detect CCR1 expression on the cell surface.
Materials:
-
Isolated human PBMCs (from Protocol 1)
-
Flow Cytometry Staining Buffer
-
Fc Receptor Blocking Reagent (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated anti-human CCR1 antibody (e.g., Clone 53504)
-
Fluorochrome-conjugated antibodies for immune cell subset identification (e.g., anti-CD3 for T cells, anti-CD14 for monocytes, anti-CD19 for B cells)
-
Isotype control antibody corresponding to the anti-CCR1 antibody
-
Viability dye (e.g., 7-AAD or a fixable viability dye)
-
5 mL polystyrene FACS tubes
Procedure:
-
Aliquot 100 µL of the PBMC suspension (containing 1 x 10⁶ cells) into each FACS tube.
-
Fc Receptor Blockade: Add the Fc receptor blocking reagent according to the manufacturer's instructions and incubate for 10-15 minutes at room temperature. This step is crucial to prevent non-specific antibody binding to Fc receptors on monocytes and B cells.
-
Antibody Staining: Without washing, add the pre-titrated amount of fluorochrome-conjugated anti-human CCR1 antibody and the antibodies for identifying immune cell subsets to the appropriate tubes. Add the corresponding isotype control to a separate tube.
-
Vortex the tubes gently and incubate for 30 minutes at 4°C in the dark.
-
Washing: Add 2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant. Repeat the wash step.
-
Viability Staining: If using a non-fixable viability dye like 7-AAD, resuspend the cells in 200-400 µL of staining buffer and add the viability dye just before analysis. If using a fixable viability dye, this step is typically performed before antibody staining.
-
Data Acquisition: Acquire the samples on a flow cytometer. Ensure that a sufficient number of events are collected for robust statistical analysis.
Visualizations
CCR1 Signaling Pathway
Experimental Workflow for CCR1 Flow Cytometry Analysis
Gating Strategy for CCR1+ Monocytes and Lymphocytes
References
- 1. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. researchgate.net [researchgate.net]
- 4. content-assets.jci.org [content-assets.jci.org]
Application Notes and Protocols for CCR1 Antagonist 10 in Multiple Sclerosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of CCR1 antagonists, with a focus on a representative compound designated as "CCR1 antagonist 10," in preclinical research for multiple sclerosis (MS). The protocols detailed below are based on established methodologies for evaluating the therapeutic potential of such compounds in cellular and animal models of the disease.
Introduction to CCR1 in Multiple Sclerosis
C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor predominantly expressed on various immune cells, including monocytes, macrophages, and T cells.[1][2] In the context of multiple sclerosis, an autoimmune disease characterized by central nervous system (CNS) inflammation and demyelination, CCR1 and its ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), are implicated in the recruitment of pathogenic leukocytes into the CNS.[3][4] This influx of immune cells contributes to the formation of inflammatory lesions, leading to neuronal damage.[5] Consequently, antagonizing CCR1 is a therapeutic strategy aimed at mitigating this inflammatory cascade. Several small molecule CCR1 antagonists, including BX471 and J-113863, have been investigated in preclinical and clinical settings for inflammatory diseases like MS.[5][6]
Quantitative Data Summary
The following tables summarize the in vitro potency and preclinical efficacy of representative CCR1 antagonists.
Table 1: In Vitro Activity of CCR1 Antagonists
| Compound | Assay Type | Cell Line | Target | IC50 (nM) |
| J-113863 | Radioligand Binding | Human CCR1-expressing cells | Human CCR1 | 0.9 |
| J-113863 | Radioligand Binding | Mouse CCR1-expressing cells | Mouse CCR1 | 5.8 |
| CCR1 antagonist 9 | Calcium Flux | Not specified | CCR1 | 6.8[7] |
| CCR1 antagonist 9 | Chemotaxis | THP-1 cells | CCR1 | 28[7] |
Table 2: Preclinical Efficacy of CCR1 Antagonist in Experimental Autoimmune Encephalomyelitis (EAE)
| Compound | Animal Model | Dosing Regimen | Key Findings |
| J-113863 | PLP139-151-induced EAE in SJL/J mice | 10 mg/kg, intraperitoneally, daily from day 14 to 25 post-immunization | Significantly attenuated the severity of clinical scores.[5] |
| J-113863 | PLP139-151-induced EAE in SJL/J mice | 10 mg/kg, intraperitoneally, daily from day 14 to 25 post-immunization | Decreased the percentage of pathogenic Th9 and Th22 cells in the spleen.[5] |
Experimental Protocols
In Vivo Efficacy Assessment in Experimental Autoimmune Encephalomyelitis (EAE)
EAE is the most commonly used animal model for MS, mimicking key pathological features of the human disease, including inflammation, demyelination, and paralysis.[3] The relapsing-remitting EAE model in SJL/J mice is particularly relevant for studying MS.[1]
Protocol for Induction and Treatment of EAE in SJL/J Mice
Materials:
-
Female SJL/J mice, 8-10 weeks old
-
Proteolipid protein peptide 139-151 ([Ser140]-PLP139-151)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)
-
Pertussis toxin (PTX)
-
This compound (e.g., J-113863)
-
Vehicle control (e.g., saline)
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles (27G)
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion of PLP139-151 in CFA. A common concentration is 1 mg/mL of peptide in the final emulsion.
-
Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 0.1 mL of the PLP139-151/CFA emulsion subcutaneously, distributed over two sites on the flank.[3]
-
-
Pertussis Toxin Administration (Optional, for increased severity):
-
Administer 200 ng of PTX in 0.1 mL of PBS intraperitoneally on the day of immunization (Day 0) and again two days later (Day 2).[3]
-
-
Clinical Scoring:
-
Therapeutic Intervention:
-
Data Analysis:
-
Record daily clinical scores for each mouse.
-
Calculate the mean clinical score for each treatment group over time.
-
Statistical analysis (e.g., two-way ANOVA) can be used to compare the treatment and vehicle groups.
-
In Vitro Functional Assays
1. Chemotaxis Assay
This assay measures the ability of a CCR1 antagonist to inhibit the migration of monocytic cells towards a CCR1 ligand.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
Recombinant human CCL3 (MIP-1α) or CCL5 (RANTES)
-
This compound
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Transwell inserts (5 µm pore size)
-
24-well plates
-
Fluorescent dye for cell quantification (e.g., Calcein-AM)
Procedure:
-
Cell Preparation: Culture THP-1 cells according to standard protocols. On the day of the assay, harvest and resuspend the cells in assay medium at a concentration of 1 x 10^6 cells/mL.
-
Compound Pre-incubation: Incubate the cell suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Assay Setup:
-
Add 600 µL of assay medium containing a chemoattractant (e.g., 10 ng/mL CCL3) to the lower wells of a 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the top of each insert.
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Quantification of Migration:
-
Carefully remove the inserts.
-
Quantify the number of migrated cells in the lower chamber using a fluorescent dye and a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
2. Calcium Mobilization Assay
This assay measures the ability of a CCR1 antagonist to block the increase in intracellular calcium concentration induced by a CCR1 agonist.
Materials:
-
CHO cells stably co-expressing human CCR1 and a Gαqi5 chimeric G protein.[8]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Recombinant human CCL3 (MIP-1α) or CCL5 (RANTES)
-
This compound
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed the CCR1-expressing CHO cells into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Remove the culture medium and wash the cells with assay buffer.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions (typically for 1 hour at 37°C).
-
-
Compound Addition: Add various concentrations of this compound or vehicle control to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject a pre-determined concentration of a CCR1 agonist (e.g., CCL3) into the wells.
-
Immediately measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Determine the percentage of inhibition of the agonist-induced calcium flux for each antagonist concentration.
-
Calculate the IC50 value from the dose-response curve.
-
Visualizations
Caption: Simplified CCR1 signaling pathway leading to chemotaxis.
Caption: Experimental workflow for EAE induction and treatment.
Caption: Workflow for the in vitro chemotaxis assay.
References
- 1. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 2. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 3. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.igem.org [static.igem.org]
- 5. CCR1 antagonist ameliorates experimental autoimmune encephalomyelitis by inhibition of Th9/Th22-related markers in the brain and periphery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Calcium Mobilization Assay: Functional Characterization of CCR1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in inflammatory responses by mediating the migration of leukocytes. Its involvement in various inflammatory and autoimmune diseases has made it an attractive therapeutic target for the development of novel antagonists. A key in vitro functional assay to characterize the potency and efficacy of CCR1 antagonists is the calcium mobilization assay. Upon agonist binding, CCR1 activates a signaling cascade that leads to a transient increase in intracellular calcium concentration ([Ca2+]i). Antagonists will inhibit this agonist-induced calcium flux in a dose-dependent manner. This application note provides a detailed protocol for a no-wash, fluorescence-based calcium mobilization assay using Fluo-4 AM dye to determine the inhibitory activity of test compounds on the CCR1 receptor.
CCR1 Signaling Pathway
Activation of CCR1 by its cognate chemokines, such as CCL3 (MIP-1α) and CCL5 (RANTES), initiates a signaling cascade through the Gαi and Gαq subunits of the heterotrimeric G protein. The Gαq pathway, in particular, leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This rapid and transient increase in intracellular calcium can be detected by calcium-sensitive fluorescent dyes.
Experimental Protocols
This protocol is designed for a 96-well or 384-well microplate format and utilizes a no-wash calcium indicator dye for ease of use and high-throughput screening.
Materials and Reagents
-
Cell Line: CHO-K1 or HEK293 cells stably expressing human CCR1.
-
Cell Culture Medium: F-12K Medium with 10% FBS for CHO-K1 cells.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescent Dye: Fluo-4 AM or a no-wash calcium assay kit (e.g., Fluo-4 NW Calcium Assay Kit).
-
Probenecid: (Optional, but recommended) to inhibit organic anion transporters and prevent dye extrusion.
-
CCR1 Agonist: Recombinant human CCL3 (MIP-1α) or CCL5 (RANTES).
-
Test Compounds: CCR1 antagonists dissolved in DMSO.
-
Positive Control: A known CCR1 antagonist.
-
Negative Control: Assay buffer with DMSO.
-
Microplates: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Instrumentation: A fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Experimental Workflow
Detailed Protocol
1. Cell Seeding: a. The day before the assay, seed CCR1-expressing cells into black-walled, clear-bottom microplates at a density of 40,000-80,000 cells/well for a 96-well plate or 10,000-20,000 cells/well for a 384-well plate.[1][2][3] b. Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
2. Dye Loading: a. Prepare the Fluo-4 AM dye-loading solution according to the manufacturer's instructions. This typically involves dissolving the Fluo-4 AM in DMSO and then diluting it in assay buffer.[1][2][3] b. Gently remove the cell culture medium from the wells. c. Add 100 µL (96-well) or 25 µL (384-well) of the dye-loading solution to each well.[1][2][3] d. Incubate the plate for 1 hour at 37°C, followed by a 15-30 minute incubation at room temperature.[1][2][3]
3. Compound Preparation: a. Prepare serial dilutions of the test antagonists and a known reference antagonist in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.5%). b. Prepare the CCR1 agonist (e.g., CCL3) at a concentration that elicits a submaximal response (EC80) in the assay buffer.
4. Antagonist Pre-incubation: a. Add the diluted antagonist solutions to the corresponding wells of the cell plate. b. Incubate the plate at room temperature for 15-30 minutes.
5. Agonist Addition and Data Acquisition: a. Place the cell plate into the fluorescence microplate reader. b. Set the instrument to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm. c. Program the instrument to add the EC80 concentration of the CCR1 agonist to each well while simultaneously recording the fluorescence signal over time (e.g., for 60-120 seconds).
6. Data Analysis: a. The change in fluorescence intensity (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well. b. The percentage of inhibition for each antagonist concentration is calculated using the following formula: % Inhibition = 100 * (1 - (ΔRFU_compound - ΔRFU_min) / (ΔRFU_max - ΔRFU_min)) Where:
- ΔRFU_compound is the response in the presence of the test compound.
- ΔRFU_min is the response of the negative control (agonist only).
- ΔRFU_max is the response of the vehicle control (no agonist). c. Plot the % inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
Data Presentation
The potency of CCR1 antagonists is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response.
| Antagonist | Cell Line | Agonist | IC50 (nM) | Reference |
| BX-471 | Human CCR1-expressing THP-1 cells | MIP-1α (CCL3) | 5.8 ± 1 | [1] |
| Mouse CCR1-expressing cells | MIP-1α (CCL3) | 198 ± 7 | [1][2] | |
| CP-481,715 | CCR1-transfected cells | CCL3 | 71 | [4] |
| J-113863 | Human CCR1-expressing cells | - | 0.9 | [3] |
| Mouse CCR1-expressing cells | - | 5.8 | [3] | |
| CCR1 antagonist 9 | - | - | 6.8 | [5] |
| CCX354 | THP-1 cells | CCL15 | 1.4 | [6] |
| BI 639667 | - | - | 1.8 | [3] |
| Xanthene Carboxamide Derivative | CCR1-expressing CHO cells | - | 13 | [7] |
Conclusion
The calcium mobilization assay is a robust and reliable method for the functional characterization of CCR1 antagonists. Its high-throughput compatibility makes it an ideal tool for screening large compound libraries and for the detailed pharmacological profiling of lead candidates in drug discovery programs. The protocol provided herein offers a straightforward and reproducible approach to determine the potency of CCR1 antagonists, thereby facilitating the identification of novel therapeutics for the treatment of inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A chemokine receptor CCR-1 antagonist reduces renal fibrosis after unilateral ureter ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CP-481,715, a potent and selective CCR1 antagonist with potential therapeutic implications for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Portico [access.portico.org]
- 7. | BioWorld [bioworld.com]
Application Notes: In Vitro Chemotaxis Assay Using a CCR1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemokine receptors, such as the C-C motif chemokine receptor 1 (CCR1), are pivotal in mediating the migration of leukocytes to sites of inflammation.[1][2][3] This makes them attractive therapeutic targets for a variety of inflammatory diseases.[1][2][4] CCR1 antagonists are small molecules designed to block the signaling cascade initiated by the binding of chemokine ligands like CCL3 (MIP-1α) and CCL5 (RANTES), thereby inhibiting the directed migration (chemotaxis) of immune cells.[5][6][7] This document provides detailed protocols and application notes for conducting an in vitro chemotaxis assay to evaluate the efficacy of a CCR1 antagonist, referred to here as "Antagonist 10."
Antagonist 10 is a potent and orally active CCR1 antagonist that has been shown to inhibit the binding of 125I-MIP-1α to THP-1 cell membranes with a Ki value of 2.3 nM.[8][9] The following protocols will describe how to assess the functional effect of this antagonist on chemokine-induced cell migration.
Principle of the Assay
The in vitro chemotaxis assay measures the ability of a test compound, such as Antagonist 10, to inhibit the directional migration of cells towards a chemoattractant.[10][11][12] The most common setup is the Boyden chamber or Transwell assay, where cells are placed in an upper chamber and a solution containing a chemoattractant is placed in the lower chamber, separated by a porous membrane.[11][13] Cells will migrate through the pores towards the higher concentration of the chemoattractant.[14] The inhibitory effect of the antagonist is quantified by measuring the reduction in the number of migrated cells compared to an untreated control.[15]
Data Presentation
The efficacy of a CCR1 antagonist is determined by its ability to inhibit cell migration in a dose-dependent manner. The results are typically presented as the percentage of inhibition of migration at various antagonist concentrations.
Table 1: Inhibition of Monocyte Chemotaxis by CCR1 Antagonist 10 (Representative Data)
| Antagonist 10 Concentration (nM) | Chemoattractant (CCL3, 10 nM) | Mean Migrated Cells per HPF (± SD) | Percent Inhibition (%) |
| 0 (Vehicle Control) | + | 150 ± 12 | 0 |
| 0.1 | + | 125 ± 10 | 16.7 |
| 1 | + | 80 ± 9 | 46.7 |
| 10 | + | 35 ± 5 | 76.7 |
| 100 | + | 10 ± 3 | 93.3 |
| 1000 | + | 5 ± 2 | 96.7 |
| 0 (No Chemoattractant) | - | 8 ± 3 | N/A |
HPF: High-Power Field; SD: Standard Deviation. This data is representative and should be generated for each specific experimental setup.
Table 2: IC50 Values of Various CCR1 Antagonists in Chemotaxis Assays (Literature Data for Comparison)
| Antagonist | Cell Type | Chemoattractant | IC50 (nM) | Reference |
| BX 471 | THP-1 | MIP-1α | 1.5 | [16] |
| CP-481,715 | Human PBMCs | MIP-1α | ~10 | [3] |
| MLN3897 | THP-1 | CCL3 | ~3 | [2] |
| AZD4818 | Human Monocytes | CCL3 | ~5 | [15] |
Experimental Protocols
Materials and Reagents
-
Cells: Human monocytic cell line (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs).
-
This compound: Stock solution in DMSO.
-
Chemoattractant: Recombinant human CCL3 (MIP-1α) or CCL5 (RANTES).
-
Assay Medium: RPMI 1640 supplemented with 0.5% Bovine Serum Albumin (BSA).
-
Transwell Inserts: 5 µm pore size for 24-well plates.[12]
-
Staining Solution: Crystal Violet or a fluorescent dye like Calcein-AM.
-
Microscope: Inverted microscope with a camera.
-
Plate Reader: If using fluorescent dyes.
Protocol 1: Transwell Chemotaxis Assay
-
Cell Preparation:
-
Culture THP-1 cells to a density of 0.5-1.0 x 106 cells/mL.
-
On the day of the assay, harvest the cells and wash them once with serum-free RPMI 1640.
-
Resuspend the cells in assay medium (RPMI 1640 + 0.5% BSA) at a concentration of 2 x 106 cells/mL.[12]
-
-
Antagonist Preparation and Incubation:
-
Prepare serial dilutions of Antagonist 10 in the assay medium. Include a vehicle control (DMSO at the same final concentration as the highest antagonist concentration).
-
Incubate the cell suspension with the different concentrations of Antagonist 10 for 30 minutes at 37°C.[12]
-
-
Assay Setup:
-
Add 600 µL of assay medium containing the chemoattractant (e.g., 10 nM CCL3) to the lower wells of a 24-well plate.[12]
-
For a negative control, add 600 µL of assay medium without the chemoattractant to some wells.
-
Place the Transwell inserts into the wells, ensuring there are no air bubbles under the membrane.[13]
-
Add 100 µL of the pre-incubated cell suspension to the top of each insert.[12]
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours. The optimal incubation time should be determined empirically for the specific cell type.[12]
-
-
Quantification of Migration:
-
After incubation, carefully remove the Transwell inserts.
-
Remove the non-migrated cells from the top of the membrane using a cotton swab.[13]
-
Fix the migrated cells on the bottom of the membrane with 70% ethanol (B145695) for 10 minutes.[13]
-
Stain the cells with Crystal Violet solution for 10 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Data Analysis
-
Calculate the average number of migrated cells for each condition.
-
Subtract the average number of cells that migrated in the absence of a chemoattractant (negative control) from all other values.
-
Calculate the percent inhibition for each antagonist concentration using the following formula: % Inhibition = (1 - (Migrated cells with antagonist / Migrated cells with vehicle)) * 100
-
Plot the percent inhibition against the log of the antagonist concentration to determine the IC50 value.
Mandatory Visualizations
CCR1 Signaling Pathway
Caption: Simplified CCR1 signaling pathway leading to chemotaxis.
Experimental Workflow for In Vitro Chemotaxis Assay
References
- 1. karger.com [karger.com]
- 2. CCR1 antagonists: what have we learned from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCR1 Antagonists: What Have We Learned From Clinical Trials: Ingenta Connect [ingentaconnect.com]
- 4. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ibidi.com [ibidi.com]
- 11. Chemotaxis assay - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FAQ: Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]
- 15. Identifying bias in CCR1 antagonists using radiolabelled binding, receptor internalization, β-arrestin translocation and chemotaxis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Testing CCR1 Antagonists in Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key animal models of inflammation used to evaluate the efficacy of C-C chemokine receptor 1 (CCR1) antagonists. The protocols are intended to offer a standardized framework for inducing and assessing inflammatory responses, thereby facilitating the screening and characterization of novel therapeutic agents targeting CCR1.
Introduction to CCR1 in Inflammation
C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor that plays a crucial role in mediating the migration of various leukocytes, including monocytes, macrophages, and T cells, to sites of inflammation.[1][2][3][4] Its ligands include several pro-inflammatory chemokines such as CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3).[4] Upregulation of CCR1 and its ligands is observed in numerous inflammatory and autoimmune diseases.[2][3] Consequently, antagonizing CCR1 is a promising therapeutic strategy for a range of inflammatory conditions.[2][3][5] Animal models are indispensable tools for the preclinical evaluation of CCR1 antagonists.[2][3] This document details the protocols for three widely used models: Thioglycollate-Induced Peritonitis, Collagen-Induced Arthritis (CIA), and Experimental Autoimmune Encephalomyelitis (EAE), along with a relevant in vitro assay.
CCR1 Signaling Pathway
The binding of a chemokine ligand to CCR1 initiates a conformational change in the receptor, leading to the activation of intracellular G-proteins.[1] This triggers a cascade of downstream signaling events, including the activation of the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, which are critical for cell migration, survival, and proliferation.[1]
Caption: Simplified CCR1 signaling cascade leading to inflammatory responses.
Animal Model 1: Thioglycollate-Induced Peritonitis
This model is used to study acute inflammation and leukocyte recruitment. Intraperitoneal injection of thioglycollate, a sterile irritant, elicits a robust and predictable influx of neutrophils followed by monocytes/macrophages into the peritoneal cavity.[6]
Experimental Protocol
Caption: Experimental workflow for the thioglycollate-induced peritonitis model.
Materials:
-
Appropriate mouse strain (e.g., C57BL/6, BALB/c)
-
CCR1 antagonist and vehicle
-
Ice-cold PBS or Hanks' Balanced Salt Solution (HBSS)[8]
-
Hemocytometer and microscope or flow cytometer
-
ELISA kits for relevant cytokines/chemokines (e.g., TNF-α, IL-1β, CCL3)
Procedure:
-
Preparation of Thioglycollate: Prepare a 3% (w/v) solution of thioglycollate medium in distilled water, autoclave, and age at room temperature in the dark for several weeks until it turns a brownish color.[7]
-
Induction of Peritonitis: Inject 1-3 mL of the aged thioglycollate solution intraperitoneally (IP) into each mouse.[7][8]
-
Treatment: Administer the CCR1 antagonist or vehicle at predetermined time points before or after thioglycollate injection. The dosing regimen will depend on the pharmacokinetic properties of the compound.
-
Peritoneal Lavage: At a specified time point after thioglycollate injection (e.g., 4 hours for neutrophil peak, 72 hours for macrophage peak), euthanize the mice.[9] Inject 5-10 mL of ice-cold PBS or HBSS into the peritoneal cavity, gently massage the abdomen, and aspirate the lavage fluid.[8] Repeat if necessary to maximize cell recovery.[6]
-
Cell Counting and Analysis:
-
Determine the total number of cells in the lavage fluid using a hemocytometer.
-
Perform differential cell counts (neutrophils, macrophages, lymphocytes) using cytospin preparations stained with a Romanowsky-type stain or by flow cytometry using specific cell surface markers (e.g., Ly6G for neutrophils, F4/80 for macrophages).
-
Centrifuge the lavage fluid and collect the supernatant for cytokine and chemokine analysis by ELISA or cytometric bead array (CBA).
-
Expected Quantitative Data
| Parameter | Vehicle Control | CCR1 Antagonist | % Inhibition |
| Total Peritoneal Cells (x 10⁶) | |||
| 4 hours post-injection | 8.5 ± 1.2 | 3.2 ± 0.8 | 62% |
| 72 hours post-injection | 15.2 ± 2.5 | 6.1 ± 1.5 | 60% |
| Neutrophil Count (x 10⁶) at 4h | 7.1 ± 1.0 | 2.5 ± 0.6 | 65% |
| Macrophage Count (x 10⁶) at 72h | 12.5 ± 2.1 | 5.0 ± 1.2 | 60% |
| CCL3 (pg/mL) in Lavage Fluid | 1250 ± 150 | 450 ± 80 | 64% |
| TNF-α (pg/mL) in Lavage Fluid | 800 ± 120 | 280 ± 60 | 65% |
Note: These are representative data and will vary depending on the specific CCR1 antagonist, dose, and experimental conditions.
Animal Model 2: Collagen-Induced Arthritis (CIA)
The CIA model is a widely used and well-characterized model of rheumatoid arthritis, sharing many immunological and pathological features with the human disease.[1][10] It is suitable for evaluating the therapeutic potential of anti-inflammatory compounds.[1]
Experimental Protocol
Caption: Experimental workflow for the collagen-induced arthritis (CIA) model.
Materials:
-
Susceptible mouse strain (e.g., DBA/1)[10]
-
Type II collagen (bovine or chicken)[1]
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)[1]
-
CCR1 antagonist and vehicle
-
Calipers for paw thickness measurement
-
Reagents for histology (formalin, decalcifying solution, paraffin, H&E stain)[11][12]
-
ELISA kits for anti-collagen antibodies and cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Preparation of Emulsion: Emulsify type II collagen (2 mg/mL) in CFA (for primary immunization) or IFA (for booster) at a 1:1 ratio.[1]
-
Primary Immunization (Day 0): Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.[13]
-
Booster Immunization (Day 21): Inject 100 µL of the collagen/IFA emulsion intradermally at a different site near the base of the tail.[13]
-
Treatment: Begin administration of the CCR1 antagonist or vehicle. For a prophylactic regimen, treatment can start before or at the time of primary immunization. For a therapeutic regimen, treatment typically starts upon the first signs of arthritis (around day 24-28).
-
Clinical Assessment: Monitor mice daily or every other day for the onset and severity of arthritis starting from day 21. Use a scoring system (e.g., 0-4 for each paw based on erythema and swelling). Measure paw thickness with calipers.
-
Terminal Analysis (e.g., Day 42):
-
Collect blood for measurement of serum anti-collagen antibody titers and systemic cytokine levels.
-
Harvest paws and/or knee joints for histological analysis. Fix in formalin, decalcify, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.[11][12][14]
-
Expected Quantitative Data
| Parameter | Vehicle Control | CCR1 Antagonist | P-value |
| Mean Arthritis Score (Day 42) | 10.5 ± 1.8 | 4.2 ± 1.1 | <0.01 |
| Paw Thickness (mm, Day 42) | 3.8 ± 0.4 | 2.5 ± 0.3 | <0.01 |
| Histological Score (Inflammation) | 3.2 ± 0.5 | 1.3 ± 0.4 | <0.01 |
| Histological Score (Bone Erosion) | 2.8 ± 0.6 | 1.1 ± 0.3 | <0.01 |
| Serum Anti-Collagen IgG (U/mL) | 1250 ± 210 | 780 ± 150 | <0.05 |
| Serum TNF-α (pg/mL) | 150 ± 30 | 65 ± 15 | <0.01 |
Note: These are representative data and will vary depending on the specific CCR1 antagonist, dose, and experimental conditions.
Animal Model 3: Experimental Autoimmune Encephalomyelitis (EAE)
EAE is the most commonly used animal model for multiple sclerosis, characterized by CNS inflammation, demyelination, and ascending paralysis.[15] It is an ideal model to study the role of CCR1 in T-cell and monocyte-mediated neuroinflammation.
Experimental Protocol
Caption: Experimental workflow for the MOG-induced EAE model.
Materials:
-
Susceptible mouse strain (e.g., C57BL/6)[15]
-
Myelin Oligodendrocyte Glycoprotein (B1211001) peptide 35-55 (MOG₃₅₋₅₅)[15][16]
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis[17]
-
CCR1 antagonist and vehicle
-
Reagents for histology (e.g., Luxol Fast Blue for myelination, H&E for inflammation)
-
Flow cytometry antibodies for immune cell phenotyping (e.g., CD4, CD8, CD11b, F4/80)
Procedure:
-
Preparation of Emulsion: Emulsify MOG₃₅₋₅₅ (200-300 µ g/mouse ) in CFA at a 1:1 ratio.[15][16]
-
Immunization (Day 0): Inject 200 µL of the MOG₃₅₋₅₅/CFA emulsion subcutaneously, typically divided between two sites on the flank.[17]
-
PTX Administration: On day 0 and day 2 post-immunization, inject pertussis toxin (100-200 ng/mouse) intraperitoneally.[15][16]
-
Treatment: Administer the CCR1 antagonist or vehicle according to a prophylactic or therapeutic schedule. Therapeutic treatment often begins at the onset of clinical signs (around day 9-12).
-
Clinical Assessment: Monitor mice daily for clinical signs of EAE using a standard scoring system (e.g., 0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: forelimb and hind limb paralysis; 5: moribund). Also, monitor body weight.
-
Terminal Analysis: At the peak of disease or a predetermined endpoint, euthanize mice.
-
Perfuse with saline and then 4% paraformaldehyde.
-
Collect spinal cord and brain for histopathological analysis of inflammatory infiltrates (H&E) and demyelination (Luxol Fast Blue).
-
Alternatively, for cellular analysis, isolate mononuclear cells from the CNS and spleen for flow cytometric analysis of infiltrating T cells and macrophages, or for cytokine profiling after in vitro restimulation with MOG₃₅₋₅₅.[18]
-
Expected Quantitative Data
| Parameter | Vehicle Control | CCR1 Antagonist | P-value |
| Peak Mean Clinical Score | 3.5 ± 0.5 | 1.5 ± 0.4 | <0.001 |
| Day of Onset | 11.2 ± 1.1 | 14.5 ± 1.3 | <0.05 |
| Cumulative Disease Index | 45.8 ± 5.2 | 18.3 ± 4.1 | <0.001 |
| CNS Inflammatory Infiltrates/section | 85 ± 15 | 32 ± 8 | <0.01 |
| % Demyelination | 35 ± 6 | 12 ± 4 | <0.01 |
| CD4⁺ T cells in CNS (x 10⁴) | 5.2 ± 0.9 | 2.1 ± 0.5 | <0.01 |
| F4/80⁺ Macrophages in CNS (x 10⁴) | 8.1 ± 1.2 | 3.0 ± 0.7 | <0.001 |
Note: These are representative data and will vary depending on the specific CCR1 antagonist, dose, and experimental conditions.
In Vitro Application: Chemotaxis Assay
An in vitro chemotaxis assay is essential to confirm the direct inhibitory effect of a CCR1 antagonist on leukocyte migration towards a CCR1 ligand.
Experimental Protocol
Caption: Workflow for an in vitro chemotaxis assay.
Materials:
-
Transwell inserts (3-5 µm pore size) and 24- or 96-well plates[19]
-
Cells expressing CCR1 (e.g., THP-1 monocytic cell line, primary human monocytes)[20]
-
CCR1 ligand (e.g., recombinant human CCL3 or CCL5)
-
CCR1 antagonist and vehicle
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)[20]
-
Fluorescent dye for cell quantification (e.g., Calcein AM)[19]
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Culture and harvest cells. Resuspend in assay medium at a concentration of 1-2 x 10⁶ cells/mL.[20]
-
Assay Setup:
-
Add assay medium containing the CCR1 ligand (at a pre-determined optimal concentration) to the lower wells of the plate.[20]
-
In a separate plate, pre-incubate the cell suspension with various concentrations of the CCR1 antagonist or vehicle for 30 minutes at 37°C.[20]
-
Add the cell/antagonist mixture to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[20]
-
Quantification:
-
Remove the inserts.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and measuring the fluorescence of a DNA-binding dye (e.g., CyQuant) or by pre-labeling the cells with a fluorescent dye like Calcein AM and measuring the fluorescence in the lower well.[19][20]
-
-
Data Analysis: Calculate the percentage inhibition of chemotaxis for each antagonist concentration and determine the IC₅₀ value.
Expected Quantitative Data
| CCR1 Antagonist Conc. (nM) | Fluorescence (RFU) | % Inhibition |
| 0 (Vehicle) | 8500 ± 450 | 0% |
| 0.1 | 7800 ± 380 | 8% |
| 1 | 6200 ± 310 | 27% |
| 10 | 4300 ± 250 | 49% |
| 100 | 2100 ± 180 | 75% |
| 1000 | 1200 ± 110 | 86% |
| IC₅₀ (nM) | - | ~10.5 |
Note: These are representative data and will vary depending on the specific CCR1 antagonist, ligand, and cell type used.
References
- 1. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCR1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CCR1 - Wikipedia [en.wikipedia.org]
- 5. Small molecule antagonist of C-C chemokine receptor 1 (CCR1) reduces disc inflammation in the rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. depts.ttu.edu [depts.ttu.edu]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. Histological Analyses of Arthritic Joints in Collagen-Induced Arthritis Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Histological Analyses of Arthritic Joints in Collagen-Induced Arthritis Model Mice | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. ard.bmj.com [ard.bmj.com]
- 15. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Titration of myelin oligodendrocyte glycoprotein (MOG) - Induced experimental autoimmune encephalomyelitis (EAE) model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Mannan-MOG35-55 Reverses Experimental Autoimmune Encephalomyelitis, Inducing a Peripheral Type 2 Myeloid Response, Reducing CNS Inflammation, and Preserving Axons in Spinal Cord Lesions [frontiersin.org]
- 18. MOG(35-55) i.v suppresses experimental autoimmune encephalomyelitis partially through modulation of Th17 and JAK/STAT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing CCR1 Antagonist 10 Dosage for In Vivo Experiments
Welcome to the technical support center for CCR1 Antagonist 10. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this potent and orally active CCR1 antagonist in in vivo experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a new in vivo model?
For a novel in vivo model, a pilot dose-finding study is strongly recommended. Based on data from structurally similar and potent small molecule CCR1 antagonists, a starting dose range of 3-10 mg/kg, administered intraperitoneally (i.p.) or orally (p.o.), is a reasonable starting point for efficacy studies in rodents. It is crucial to begin with a lower dose to establish safety and tolerability before escalating to potentially more efficacious doses.
Q2: How should I prepare this compound for in vivo administration?
As this compound is a small molecule, its solubility in aqueous solutions may be limited. For oral administration, it can often be formulated as a suspension in a vehicle such as 0.5% methylcellulose (B11928114) or carboxymethylcellulose (CMC) in water. For intraperitoneal injections, it may be necessary to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with a suitable vehicle such as saline or corn oil. It is critical to establish the maximum tolerated concentration of the vehicle in your animal model to avoid vehicle-induced effects. Always ensure the final formulation is homogenous before administration.
Q3: What are the known off-target effects of CCR1 antagonists?
While this compound is designed to be a potent and selective inhibitor of CCR1, cross-reactivity with other chemokine receptors or unrelated targets can occur, particularly at higher concentrations. Some CCR1 antagonists have been reported to interact with other receptors, such as α1-adrenergic receptors.[1] It is advisable to include control groups and, if possible, perform counter-screening against closely related receptors to ensure the observed effects are specific to CCR1 inhibition.
Q4: How can I confirm target engagement of this compound in vivo?
Confirming that this compound is reaching its target and exerting a biological effect is crucial. This can be achieved through several methods:
-
Pharmacokinetic (PK) analysis: Measuring the concentration of the antagonist in plasma or the target tissue over time can confirm bioavailability and exposure.
-
Pharmacodynamic (PD) biomarker analysis: Measuring the downstream effects of CCR1 inhibition can provide evidence of target engagement. This could include quantifying the reduction of CCR1-expressing immune cell infiltration into inflamed tissues via immunohistochemistry or flow cytometry.
-
Ex vivo functional assays: Isolating cells from treated animals and assessing their migratory response to CCR1 ligands like CCL3 (MIP-1α) can demonstrate functional antagonism.
Q5: Are there species-specific differences in the activity of CCR1 antagonists?
Yes, significant species-specific differences in the potency of small molecule CCR1 antagonists have been reported.[2] An antagonist that is highly potent against human CCR1 may show reduced activity against its rodent ortholog.[3] It is essential to confirm the potency of this compound against the CCR1 of the animal species being used in your experiments before initiating large-scale in vivo studies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of in vivo efficacy despite high in vitro potency. | 1. Poor bioavailability or rapid metabolism. 2. Suboptimal dosing regimen (dose or frequency). 3. Species-specific inactivity of the antagonist. 4. The disease model is not primarily driven by the CCR1 pathway. | 1. Conduct a pharmacokinetic (PK) study to determine the compound's exposure in plasma and target tissue. 2. Perform a dose-response study, testing a wider range of doses and potentially more frequent administration. 3. Confirm the antagonist's potency on the target species' CCR1 in vitro. 4. Re-evaluate the role of CCR1 in your specific disease model through literature review or preliminary experiments. |
| High variability in experimental results between animals. | 1. Inconsistent drug formulation or administration. 2. Biological variability within the animal cohort. 3. Differences in disease induction or severity. | 1. Ensure the drug formulation is homogenous and administered accurately (e.g., proper gavage technique for oral dosing). 2. Increase the number of animals per group to improve statistical power. 3. Standardize the disease induction protocol and randomize animals into treatment groups based on initial disease scores. |
| Observed toxicity or adverse effects in treated animals. | 1. The dose is too high, leading to on-target or off-target toxicity. 2. The vehicle used for formulation is causing adverse effects. 3. The antagonist has unexpected off-target effects. | 1. Perform a dose-escalation study to determine the maximum tolerated dose (MTD). 2. Include a vehicle-only control group to assess the effects of the formulation vehicle. 3. Consider profiling the antagonist against a panel of common off-targets. |
Quantitative Data Summary
The following table summarizes representative dosage information for small molecule CCR1 antagonists used in various preclinical models. This data can serve as a starting point for designing your own in vivo experiments with this compound.
| CCR1 Antagonist | Animal Model | Disease Model | Route of Administration | Dosage Range | Reference |
| J-113863 | Mouse (DBA-1) | Collagen-Induced Arthritis | Intraperitoneal (i.p.) | 3 - 10 mg/kg/day | [4] |
| BX-471 | Mouse | Spinal Cord Injury | Intraperitoneal (i.p.) | 3 - 10 mg/kg | [5] |
| BX-471 | Mouse (DBA-1) | Collagen-Induced Arthritis | Intraperitoneal (i.p.) | 10 - 30 mg/kg/day | [4] |
| Unnamed CCR1 Antagonist | Rabbit | Intervertebral Disc Inflammation | Intradiscal Injection | Not specified | [6] |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Dose-Finding Study
-
Animal Model: Select a relevant animal model for your disease of interest. For inflammatory conditions, mouse models of arthritis or peritonitis are common.
-
Compound Formulation: Prepare this compound in a suitable vehicle. For initial studies, intraperitoneal injection is often used to ensure consistent bioavailability.
-
Dose Selection: Based on available data for similar compounds, select a range of doses to test. A common approach is to use a logarithmic dose escalation (e.g., 1, 3, 10, 30 mg/kg).
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (low dose)
-
Group 3: this compound (medium dose)
-
Group 4: this compound (high dose)
-
(Optional) Group 5: Positive control (a known effective treatment)
-
-
Administration: Administer the compound or vehicle to the animals according to the planned schedule (e.g., once or twice daily).
-
Monitoring: Monitor the animals daily for clinical signs of disease, body weight changes, and any signs of toxicity.
-
Endpoint Analysis: At the end of the study, collect relevant tissues for analysis. This may include:
-
Histological analysis of inflamed tissues to assess immune cell infiltration.
-
Flow cytometric analysis of immune cell populations in blood, spleen, or inflamed tissues.
-
Measurement of inflammatory cytokines or chemokines in plasma or tissue homogenates.
-
-
Data Analysis: Analyze the data to determine the dose-response relationship for both efficacy and any observed toxicity. This will help in selecting an optimal dose for future experiments.
Visualizations
CCR1 Signaling Pathway
Caption: Simplified CCR1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Dosage Optimization
Caption: A logical workflow for optimizing the in vivo dosage of this compound.
References
- 1. Chemokine receptor antagonists with α1-adrenergic receptor blocker activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Chemokine Receptor CCR1 as a Potential Therapeutic Approach for Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological blockade of CCR1 ameliorates murine arthritis and alters cytokine networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCR1 antagonist as a potential modulator of inflammatory, autophagic, and apoptotic markers in spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small molecule antagonist of C-C chemokine receptor 1 (CCR1) reduces disc inflammation in the rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in CCR1 antagonist 10 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results in C-C chemokine receptor 1 (CCR1) antagonist assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Issues
Q1: Why am I observing high background signal or constitutive activity in my no-agonist control wells?
A1: This may be due to the inherent constitutive activity of the CCR1 receptor.[1] Unlike many other GPCRs, CCR1 can exhibit basal signaling and internalization even in the absence of a ligand.[1] This can result in a high baseline signal in functional assays like chemotaxis and calcium mobilization.
-
Troubleshooting Steps:
-
Cell Line Characterization: If using a cell line that endogenously expresses CCR1, such as THP-1 or RPMI 8226 cells, be aware that the level of constitutive activity can vary.[1][2]
-
Receptor Expression Levels: In transfected cell lines, high receptor expression can exacerbate constitutive activity. Consider using a cell line with lower or inducible CCR1 expression.
-
Assay-Specific Controls: For chemotaxis assays, assess the basal migration of untransfected or parental cells to distinguish CCR1-specific effects.[1] For calcium mobilization assays, ensure the baseline fluorescence is stable before adding reagents.
-
Q2: My CCR1 antagonist shows different potency (IC50) in different types of assays (e.g., binding vs. functional). Why is this happening?
A2: This phenomenon, known as "biased antagonism," can occur with CCR1 antagonists.[2][3] A biased antagonist may preferentially block one signaling pathway (e.g., G-protein-dependent chemotaxis) over another (e.g., β-arrestin-mediated internalization).[2][3] This can lead to discrepancies in potency when comparing results from different assay formats.
-
Troubleshooting Steps:
-
Comprehensive Profiling: Test your antagonist across a panel of assays that measure different signaling outputs (e.g., radioligand binding, calcium mobilization, chemotaxis, and β-arrestin recruitment) to fully characterize its pharmacological profile.[3]
-
Cellular Context: Be aware that the observed potency and bias can be cell-type dependent.[3] Results from a recombinant cell line may not always perfectly predict the antagonist's behavior in a more physiologically relevant cell line.[2]
-
Radioligand Binding Assays
Q3: I'm seeing high non-specific binding in my radioligand binding assay. What are the common causes and solutions?
A3: High non-specific binding can obscure the specific binding signal and lead to inaccurate affinity measurements.[4]
-
Troubleshooting Steps:
-
Radioligand Concentration: Use a radioligand concentration at or below its dissociation constant (Kd) to minimize non-specific binding.[4]
-
Membrane Protein Amount: Titrate the amount of cell membrane protein used in the assay. A typical range is 100-500 µg per well.[4]
-
Washing Steps: Increase the volume and number of washes with ice-cold wash buffer to more effectively remove unbound radioligand.[4]
-
Filter Pre-treatment: Pre-soak the filters in a blocking agent like polyethyleneimine (PEI) to reduce the binding of the radioligand to the filter itself.[4]
-
Assay Buffer Composition: Including bovine serum albumin (BSA) in the assay buffer can help to reduce non-specific interactions.[4]
-
Q4: My specific binding signal is too low. How can I improve it?
A4: A low specific binding signal can be due to several factors, from the radioligand itself to the receptor source.
-
Troubleshooting Steps:
-
Radioligand Specific Activity: Ensure the radioligand has a high specific activity, especially when working with receptors expressed at low levels.[4]
-
Receptor Expression: Confirm the expression and activity of CCR1 in your cell or tissue preparation. Low receptor density will result in a low signal.[4]
-
Equilibrium Conditions: Make sure the incubation time is sufficient to allow the binding reaction to reach equilibrium. This should be determined experimentally.[4]
-
Calcium Mobilization Assays
Q5: I am not observing a calcium signal, or the signal is very weak, after agonist stimulation.
A5: A lack of or weak calcium signal can be due to issues with the cells, the reagents, or the assay protocol.
-
Troubleshooting Steps:
-
Cell Health and Density: Ensure cells are healthy and plated at the optimal density. Over-confluent or unhealthy cells may not respond well.
-
Dye Loading: Optimize the concentration of the calcium-sensitive dye and the loading time and temperature. Inadequate loading will result in a poor signal.
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Agonist Concentration: Use a concentration of the agonist that is known to elicit a robust response (typically at or above the EC80).
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G-protein Coupling: CCR1 primarily couples to the Gαi subunit, which can lead to calcium mobilization.[1] In some recombinant systems, co-expression of a promiscuous G-protein like Gα16 may be necessary to channel the signal through the phospholipase C pathway and achieve a robust calcium signal.[2]
-
Q6: I'm seeing a high background or fluctuating baseline in my calcium assay.
A6: A high or unstable baseline can interfere with the detection of agonist-induced signals.
-
Troubleshooting Steps:
-
Cell Plating: Ensure even cell plating to have a consistent cell number in each well.
-
Dye Washing: Thoroughly wash the cells after dye loading to remove any extracellular dye, which can contribute to high background fluorescence.
-
Instrumentation Settings: Optimize the settings on your fluorescence plate reader, such as the excitation and emission wavelengths and the gain setting.
-
Chemotaxis Assays
Q7: I am observing high levels of cell migration in my negative control wells (no chemoattractant).
A7: High background migration can be due to the constitutive activity of CCR1 or other experimental factors.[1]
-
Troubleshooting Steps:
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Constitutive Activity: As mentioned in Q1, CCR1 can induce ligand-independent migration.[1] This is a known characteristic of the receptor.
-
Serum in Media: Ensure that the cells in the upper chamber are resuspended in serum-free media. Serum contains chemoattractants that can mask the effect of your specific chemoattractant and increase background migration.[5]
-
Pore Size: Use a Transwell insert with an appropriate pore size for your cells. If the pores are too large, cells may fall through rather than actively migrate.[6]
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Cell Seeding Density: Titrate the number of cells seeded in the upper chamber. Too high a density can lead to an oversaturation of the pores.[6]
-
Q8: My cells are not migrating towards the chemoattractant, or the migration is very low.
A8: Poor chemotaxis can be caused by a variety of factors related to the cells, the chemoattractant, and the assay setup.
-
Troubleshooting Steps:
-
Chemoattractant Gradient: Ensure a proper chemoattractant gradient is established between the upper and lower chambers. The chemoattractant should be in the lower chamber and absent from the upper chamber.[5]
-
Cell Health: Use healthy, viable cells.
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Incubation Time: Optimize the incubation time. Too short an incubation may not allow for sufficient migration, while a very long incubation can increase random migration.[5]
-
Receptor Expression: Confirm that your cells express sufficient levels of functional CCR1 on their surface.
-
Data Presentation
Table 1: Troubleshooting Summary for CCR1 Antagonist Assays
| Issue | Potential Cause | Recommended Solution |
| High Background Signal (All Assays) | Constitutive CCR1 activity | Characterize basal activity, consider using a cell line with lower receptor expression. |
| Inconsistent IC50 Values Across Assays | Biased antagonism of the compound | Profile the antagonist in a panel of functional assays (e.g., binding, calcium, chemotaxis, β-arrestin). |
| High Non-Specific Binding (Radioligand Assay) | Radioligand concentration too high; insufficient washing | Use radioligand at or below Kd; increase wash steps. |
| Low Specific Binding (Radioligand Assay) | Low receptor expression; incubation time too short | Confirm receptor expression; determine time to equilibrium. |
| No/Weak Signal (Calcium Assay) | Inadequate dye loading; poor G-protein coupling | Optimize dye loading conditions; consider using a Gα16 co-transfected cell line. |
| High Background Migration (Chemotaxis) | Serum in upper chamber media; inappropriate pore size | Use serum-free media for cells; select the correct pore size for your cell type. |
| Poor Migration (Chemotaxis) | No chemoattractant gradient; suboptimal incubation time | Ensure chemoattractant is only in the lower chamber; optimize incubation period. |
Experimental Protocols
1. Radioligand Competition Binding Assay
-
Objective: To determine the affinity of a CCR1 antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
-
Methodology:
-
Prepare cell membranes from cells expressing CCR1.
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [125I]-CCL3).[2]
-
Add increasing concentrations of the unlabeled CCR1 antagonist.
-
For non-specific binding control wells, add a high concentration of an unlabeled CCR1 agonist (e.g., CCL3).[2]
-
Add the cell membranes to each well to initiate the binding reaction.
-
Incubate at room temperature to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.[4]
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding and determine the IC50 value of the antagonist.
-
2. Calcium Mobilization Assay
-
Objective: To measure the ability of a CCR1 antagonist to block agonist-induced intracellular calcium release.
-
Methodology:
-
Plate CCR1-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.[7]
-
Wash the cells to remove extracellular dye.
-
Pre-incubate the cells with varying concentrations of the CCR1 antagonist.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).[7]
-
Establish a stable baseline fluorescence reading.
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Add a CCR1 agonist (e.g., CCL3) at a concentration that gives a submaximal response (EC80).
-
Measure the change in fluorescence intensity over time.
-
Determine the inhibitory effect of the antagonist on the agonist-induced calcium signal.
-
3. Chemotaxis Assay
-
Objective: To assess the ability of a CCR1 antagonist to inhibit the migration of cells towards a CCR1 agonist.
-
Methodology:
-
Use a Boyden chamber or a Transwell insert system with a polycarbonate membrane of an appropriate pore size.
-
Place media containing the CCR1 agonist (chemoattractant) in the lower chamber.
-
Resuspend CCR1-expressing cells in serum-free media containing varying concentrations of the CCR1 antagonist.
-
Add the cell suspension to the upper chamber (the Transwell insert).
-
Incubate the plate for a period sufficient to allow cell migration (typically a few hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Calculate the percentage of inhibition of migration by the antagonist compared to the agonist-only control.
-
Visualizations
Caption: CCR1 signaling can be blocked by antagonists.
Caption: Workflow for testing CCR1 antagonists.
Caption: Decision tree for troubleshooting assays.
References
- 1. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying bias in CCR1 antagonists using radiolabelled binding, receptor internalization, β-arrestin translocation and chemotaxis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying bias in CCR1 antagonists using radiolabelled binding, receptor internalization, β-arrestin translocation and chemotaxis assays [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. FAQ: Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]
- 6. corning.com [corning.com]
- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
Addressing batch-to-batch variability of CCR1 antagonist 10
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CCR1 antagonist 10. The information provided is designed to address common issues related to batch-to-batch variability and to ensure the generation of reliable and reproducible experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the C-C chemokine receptor 1 (CCR1). CCR1 is a G protein-coupled receptor (GPCR) that plays a crucial role in mediating the migration of various immune cells, such as monocytes and macrophages, to sites of inflammation.[1][2] Its ligands include chemokines like CCL3 (MIP-1α) and CCL5 (RANTES).[3][4] By binding to CCR1, this compound blocks the interaction of these chemokines with the receptor, thereby inhibiting downstream signaling pathways and preventing the recruitment of inflammatory cells.[3][4]
Q2: What are the expected IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the assay format (e.g., binding, calcium flux, chemotaxis) and the cell type used. Based on data for structurally similar and potent CCR1 antagonists, the expected IC50 values are typically in the low nanomolar range.[5][6] However, significant variations can be observed due to batch-to-batch differences in purity and solubility.
Q3: Why are my IC50 values for this compound inconsistent between experiments?
A3: Inconsistent IC50 values are a common challenge when working with small molecule inhibitors and can be particularly pronounced with batch-to-batch variability.[7] Several factors can contribute to this issue:
-
Compound Purity and Integrity: Different batches of a synthetic compound can have varying purity levels and impurity profiles, which can significantly impact its biological activity.
-
Solubility Issues: Poor solubility of the antagonist in your assay buffer can lead to an overestimation of the IC50 value.[1]
-
Assay Conditions: Variations in cell density, passage number, serum concentration, and incubation times can all affect the apparent potency of the antagonist.[8]
-
Agonist Concentration: The concentration of the CCR1 agonist (e.g., CCL3) used to stimulate the cells is critical. Using a concentration that is too high can overcome the inhibitory effect of the antagonist.
Q4: Can batch-to-batch variability of this compound impact my in vivo studies?
A4: Absolutely. In addition to affecting in vitro potency, batch-to-batch variability can have a significant impact on in vivo studies. Differences in purity and the presence of impurities can alter the pharmacokinetic and pharmacodynamic properties of the compound, leading to inconsistent results in animal models of disease. Furthermore, poor solubility can affect the formulation and bioavailability of the antagonist when administered in vivo.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during experiments with this compound.
Guide 1: Inconsistent IC50 Values
Problem: You observe significant variability in the IC50 values of this compound across different experiments or when using a new batch of the compound.
Troubleshooting Flowchart:
Caption: Troubleshooting flowchart for inconsistent IC50 results.
Data Presentation: Representative Batch-to-Batch Variability
The following table illustrates hypothetical data from three different batches of this compound, highlighting potential variability.
| Batch ID | Purity (by HPLC) | Solubility in Assay Buffer (µM) | IC50 (Calcium Flux Assay, nM) | IC50 (Chemotaxis Assay, nM) |
| Batch A | 99.5% | 50 | 5.2 | 10.8 |
| Batch B | 95.2% | 25 | 15.8 | 35.2 |
| Batch C | 99.1% | 45 | 6.1 | 12.5 |
Note: This data is representative and intended for illustrative purposes.
Guide 2: Poor Solubility
Problem: this compound precipitates in your aqueous assay buffer or stock solution.
Troubleshooting Steps:
-
Solvent Selection: While DMSO is a common solvent for stock solutions, ensure the final concentration in your assay medium is low (typically <0.5%) to avoid solvent-induced artifacts.[9]
-
Stock Concentration: Prepare a higher concentration stock solution in 100% DMSO and perform serial dilutions in your assay buffer immediately before use.
-
Formulation Aids: For in vivo studies or challenging in vitro assays, consider using formulation strategies such as preparing a suspension or using solubilizing agents like cyclodextrins.[10][11]
-
Sonication: Briefly sonicate the stock solution to aid in dissolution.
Guide 3: Cell Toxicity
Problem: You observe significant cell death at concentrations of this compound where you expect to see specific antagonism.
Troubleshooting Steps:
-
Purity Check: Impurities from the synthesis process can be cytotoxic. Verify the purity of your compound batch.
-
Assay-Specific Toxicity: Some cytotoxicity assays are sensitive to compounds that interfere with cellular metabolism. Use a viability assay that measures membrane integrity (e.g., LDH release or trypan blue exclusion) to confirm cytotoxicity.[12]
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to your cells. Run a vehicle control with the highest concentration of solvent used.
-
Off-Target Effects: At higher concentrations, the antagonist may have off-target effects that lead to cell death.[13]
Guide 4: Unexpected Agonist Activity
Problem: At certain concentrations, this compound appears to stimulate a response in your cells (e.g., a small increase in calcium signal).
Troubleshooting Steps:
-
Partial Agonism: The compound may be a partial agonist, meaning it can weakly activate the receptor in the absence of a full agonist. To test this, perform a dose-response experiment with the antagonist alone and in the presence of a fixed concentration of a full agonist (e.g., CCL3). A partial agonist will show a stimulatory effect alone and will inhibit the response to the full agonist.[14]
-
Inverse Agonism: If your cell system has high constitutive (basal) activity of CCR1, the compound could be an inverse agonist, which reduces this basal activity.[3]
-
Impurity: A contaminating agonist could be present in the compound batch. Purity analysis is crucial.
Experimental Protocols
Protocol 1: CCR1 Calcium Flux Assay
This protocol describes a method to measure the ability of this compound to inhibit agonist-induced intracellular calcium mobilization in a human monocytic cell line (e.g., THP-1).
Experimental Workflow:
Caption: Workflow for a CCR1 calcium flux assay.
Detailed Methodology:
-
Cell Preparation: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS. On the day of the assay, harvest the cells and resuspend them in assay buffer (e.g., HBSS with 20 mM HEPES) at a concentration of 1 x 10^6 cells/mL.
-
Dye Loading: Add a calcium-sensitive dye (e.g., Fluo-8 AM) to the cell suspension at the manufacturer's recommended concentration. Incubate for 30-60 minutes at 37°C. After incubation, wash the cells to remove extracellular dye.
-
Antagonist Pre-incubation: Plate the dye-loaded cells into a 96-well black, clear-bottom plate. Add serial dilutions of this compound (typically from 1 nM to 10 µM) to the wells. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Using a fluorescence plate reader with an injection module, add a pre-determined EC80 concentration of a CCR1 agonist (e.g., human CCL3) to the wells.
-
Data Acquisition: Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 490/525 nm for Fluo-8) every second for 2-3 minutes.
-
Data Analysis: Determine the peak fluorescence response for each well. Calculate the percentage of inhibition for each concentration of the antagonist relative to the vehicle control. Plot the percent inhibition against the log of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
Protocol 2: Chemotaxis Assay
This protocol describes a transwell migration assay to assess the ability of this compound to block the migration of THP-1 cells towards a CCR1 agonist.
Detailed Methodology:
-
Cell Preparation: Culture THP-1 cells as described above. On the day of the assay, resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Compound Pre-incubation: Incubate the cell suspension with various concentrations of this compound for 30 minutes at 37°C.
-
Assay Setup:
-
Add serum-free medium containing a CCR1 agonist (e.g., 10 nM CCL3) to the lower wells of a 24-well plate with 5 µm pore size transwell inserts.
-
Add serum-free medium without the agonist to the negative control wells.
-
Add 100 µL of the pre-incubated cell suspension to the top of each transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Quantification of Migrated Cells:
-
Carefully remove the transwell inserts.
-
Quantify the number of migrated cells in the lower chamber using a cell viability reagent (e.g., Calcein-AM) and a fluorescence plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of the antagonist relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the antagonist concentration.[15]
Protocol 3: Purity and Identity Analysis
To ensure the quality of your this compound, it is essential to perform analytical chemistry checks on each new batch.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
-
Objective: To determine the percentage purity of the compound.
-
Method: A standard reverse-phase HPLC method can be used. The compound is dissolved in a suitable solvent (e.g., acetonitrile (B52724)/water) and injected onto a C18 column. A gradient of an appropriate mobile phase (e.g., water and acetonitrile with 0.1% formic acid) is used to separate the compound from any impurities. The purity is determined by the relative area of the main peak compared to the total area of all peaks detected by a UV detector.[16][17][18][19][20]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation:
-
Objective: To confirm the molecular weight of the compound.
-
Method: The sample is analyzed using an LC-MS system. The mass spectrometer will provide the mass-to-charge ratio (m/z) of the compound, which should match the expected molecular weight of this compound.[12][21][22][23][24]
Quantitative NMR (qNMR) for Accurate Purity Determination:
-
Objective: To obtain a highly accurate measurement of the compound's purity.
-
Method: This technique involves dissolving a known amount of the compound and a certified internal standard in a deuterated solvent and acquiring a proton NMR spectrum. The purity of the compound can be calculated by comparing the integral of a specific proton signal from the compound to the integral of a signal from the internal standard.[2][14][25][26][27]
Signaling Pathway and Visualization
CCR1 Signaling Pathway:
Upon binding of its chemokine ligands (e.g., CCL3, CCL5), CCR1, a Gαi-coupled receptor, undergoes a conformational change. This leads to the dissociation of the G protein subunits, initiating a cascade of downstream signaling events. These include the activation of phospholipase C (PLC), which generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, leading to a transient increase in cytosolic calcium concentration. This calcium signal, along with other pathways, ultimately results in cellular responses such as chemotaxis, cell activation, and the release of inflammatory mediators.
Caption: Simplified CCR1 signaling pathway.
References
- 1. icdar.org [icdar.org]
- 2. youtube.com [youtube.com]
- 3. CCR1 antagonists in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an In Vitro System To Emulate an In Vivo Subcutaneous Environment: Small Molecule Drug Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. How To Achieve Accurate Flow Cytometry Calcium Flux Measurements - ExpertCytometry [expertcytometry.com]
- 11. yeasenbio.com [yeasenbio.com]
- 12. tecan.com [tecan.com]
- 13. Multiplexed labeling of samples with cell tracking dyes facilitates rapid and accurate internally controlled calcium flux measurement by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. emerypharma.com [emerypharma.com]
- 15. researchgate.net [researchgate.net]
- 16. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
- 17. mastelf.com [mastelf.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. SOP for HPLC Analysis and Documentation | Pharmaguideline [pharmaguideline.com]
- 20. engr.uky.edu [engr.uky.edu]
- 21. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. clinicalpub.com [clinicalpub.com]
- 23. pacificbiolabs.com [pacificbiolabs.com]
- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 25. pubsapp.acs.org [pubsapp.acs.org]
- 26. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 27. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Troubleshooting Cell Viability Issues with High Concentrations of CCR1 Antagonist 10
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting cell viability issues that may arise when using high concentrations of CCR1 antagonist 10 in in vitro experiments. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death at high concentrations of this compound. Is this expected, and what are the potential causes?
A1: It is not uncommon to observe decreased cell viability at high concentrations of small molecule inhibitors like this compound. While this compound is a potent CCR1 antagonist with a reported Kᵢ value of 2.3 nM, high concentrations can lead to cytotoxicity through several mechanisms:
-
On-Target Toxicity: Although CCR1 antagonism is the primary mechanism, prolonged and high-level inhibition of this pathway may disrupt essential cellular processes in certain cell types, leading to apoptosis or necrosis.
-
Off-Target Effects: At higher concentrations, the specificity of small molecule inhibitors can decrease, leading to interactions with other cellular targets. These off-target effects can trigger unintended signaling pathways that result in cell death.
-
Solvent Toxicity: this compound is typically dissolved in a solvent like DMSO. High concentrations of the antagonist may necessitate a final solvent concentration that is toxic to the cells. It is crucial to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%, in your cell culture medium.
-
Compound Instability or Degradation: Over time or under certain storage conditions, the compound may degrade. The degradation products could be more toxic than the parent compound. Always use freshly prepared solutions from a validated stock.
-
Assay Interference: The compound itself may interfere with the reagents used in cell viability assays, leading to inaccurate readings that can be misinterpreted as cytotoxicity.
Q2: How can we determine the optimal non-toxic concentration range for this compound in our specific cell line?
A2: The optimal concentration of any compound is cell-line dependent and must be determined empirically. A dose-response experiment is essential to identify the concentration range that effectively inhibits CCR1 without causing significant cytotoxicity.
Recommended Experimental Workflow:
-
Concentration Gradient: Prepare a wide range of concentrations of this compound, typically in a logarithmic or semi-logarithmic series (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM).
-
Solvent Control: Include a vehicle control with the highest concentration of the solvent (e.g., DMSO) used in the experiment.
-
Untreated Control: Include a negative control of untreated cells.
-
Positive Control: If available, use a compound known to be cytotoxic to your cell line as a positive control.
-
Incubation Time: Treat the cells for a relevant period (e.g., 24, 48, or 72 hours), consistent with your planned experiments.
-
Viability Assay: Use a reliable cell viability assay (e.g., MTT, XTT, or Calcein-AM) to determine the percentage of viable cells at each concentration.
-
Data Analysis: Plot the cell viability against the log of the antagonist concentration to generate a dose-response curve and determine the IC₅₀ for cytotoxicity.
This will allow you to select a concentration for your experiments that is effective at inhibiting CCR1 while maintaining high cell viability.
Q3: We are observing inconsistent results in our cell viability assays. What could be the cause?
A3: Inconsistent results in cell viability assays can stem from several factors:
-
Cell Culture Conditions: Variations in cell passage number, confluency at the time of treatment, and serum concentration can all impact cellular responses to the antagonist.
-
Pipetting Errors: Inaccurate pipetting, especially when preparing serial dilutions, can lead to significant variability.
-
Compound Precipitation: At high concentrations, this compound may precipitate out of the solution, reducing its effective concentration and potentially interfering with optical measurements in plate-based assays.
-
Assay-Specific Artifacts: The chosen viability assay may be susceptible to interference from the antagonist itself. For example, some compounds can chemically reduce MTT, leading to a false-positive signal for viability.[1]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered when assessing the cytotoxicity of this compound.
| Issue | Potential Cause | Recommended Action |
| High Cell Death at All Tested Concentrations | 1. Concentration Range Too High: The selected concentrations are all above the cytotoxic threshold for the cell line. | 1. Perform a dose-response experiment with a much wider and lower range of concentrations (e.g., starting from nanomolar concentrations). |
| 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) is too high. | 2. Run a solvent toxicity control with varying concentrations of the solvent alone to determine the maximum tolerated concentration. Ensure the final solvent concentration in your experiment is below this level. | |
| 3. Compound Degradation: The stock solution of the antagonist has degraded into toxic byproducts. | 3. Prepare a fresh stock solution of this compound for each experiment. | |
| Increased "Viability" at High Antagonist Concentrations | 1. Assay Interference: The antagonist is chemically interacting with the viability assay reagent (e.g., reducing MTT). | 1. Perform a cell-free control by adding the antagonist to the culture medium and the assay reagent without cells. Any signal generated will indicate direct interference. Consider switching to a different viability assay with a different detection principle (e.g., Calcein-AM).[1] |
| 2. Compound Precipitation: The antagonist is precipitating at high concentrations, which can scatter light and interfere with absorbance readings. | 2. Visually inspect the wells for any precipitate. If precipitation is observed, consider using a different solvent or reducing the highest concentration tested. | |
| High Variability Between Replicate Wells | 1. Uneven Cell Seeding: Inconsistent number of cells plated in each well. | 1. Ensure the cell suspension is homogenous before and during plating. Mix the cell suspension gently between plating each row or column. |
| 2. Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, leading to changes in compound concentration. | 2. Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity. | |
| 3. Pipetting Inaccuracy: Inconsistent pipetting of the antagonist or assay reagents. | 3. Use calibrated pipettes and proper pipetting techniques. |
Experimental Protocols
MTT Cell Viability Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the antagonist or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals in viable cells.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]
Calcein-AM Cell Viability Assay
The Calcein-AM assay is a fluorescence-based assay that measures the number of live cells based on the conversion of non-fluorescent, cell-permeable Calcein-AM to the intensely fluorescent calcein (B42510) by esterases in viable cells.[3][4]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well black, clear-bottom plates
-
Calcein-AM stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at an optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound as described for the MTT assay.
-
Incubation: Incubate the plate for the desired treatment period.
-
Staining: Prepare a working solution of Calcein-AM (e.g., 1-2 µM) in PBS. Remove the culture medium and wash the cells once with PBS. Add 100 µL of the Calcein-AM working solution to each well.
-
Incubation for Staining: Incubate the plate for 15-30 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~490 nm and emission at ~520 nm.[3][5]
Visualizations
Caption: Simplified CCR1 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting cell viability issues with small molecule inhibitors.
Caption: A generalized experimental workflow for determining the cytotoxic effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
- 4. Cytotoxicity Assay - Calcein AM [protocols.io]
- 5. Calcein-Acetyoxymethyl Cytotoxicity Assay: Standardization of a Method Allowing Additional Analyses on Recovered Effector Cells and Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to CCR1 Antagonists: BX471 vs. J-113863
In the landscape of therapeutic development for inflammatory diseases, the C-C chemokine receptor 1 (CCR1) has emerged as a promising target. CCR1 is a key mediator in the recruitment of leukocytes to sites of inflammation, playing a significant role in the pathogenesis of various autoimmune and inflammatory conditions. This guide provides a detailed comparison of two prominent small molecule CCR1 antagonists: BX471 and J-113863. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their efficacy, supported by experimental data.
Introduction to CCR1 and its Antagonists
CCR1 is a G protein-coupled receptor (GPCR) expressed on various immune cells, including monocytes, macrophages, neutrophils, and T cells. Its activation by chemokine ligands such as CCL3 (MIP-1α) and CCL5 (RANTES) triggers a signaling cascade that leads to cell migration and activation.[1] The development of CCR1 antagonists aims to inhibit this process, thereby reducing the inflammatory response.
BX471 is an orally active, non-peptide CCR1 antagonist that has been evaluated in several preclinical models of inflammatory diseases.[2] It is known for its high selectivity for CCR1.[3] J-113863 is another potent and selective non-peptide CCR1 antagonist that has demonstrated efficacy in animal models of arthritis.[4][5]
Comparative Efficacy: A Data-Driven Overview
The following tables summarize the available quantitative data for BX471 and J-113863, providing a basis for comparing their potency and selectivity.
Table 1: In Vitro Binding Affinity and Functional Antagonism
| Parameter | BX471 | J-113863 | Reference |
| Human CCR1 Binding Affinity (Ki) | 1 nM | Not explicitly stated as Ki, but IC50 is 0.9 nM | [3] |
| Human CCR1 Functional Antagonism (IC50, Ca2+ mobilization) | 5.8 ± 1 nM | Not explicitly stated for Ca2+, but binding IC50 is 0.9 nM | [3] |
| Murine CCR1 Binding Affinity (Ki) | 215 ± 46 nM | Not explicitly stated as Ki, but IC50 is 5.8 nM | [6] |
| Murine CCR1 Functional Antagonism (IC50, Ca2+ mobilization) | 198 ± 7 nM | Not explicitly stated | [6] |
| Selectivity | >250-fold for CCR1 over CCR2, CCR5, and CXCR4 | Inactive against CCR2, CCR4, and CCR5 | [3][5] |
Table 2: In Vivo Efficacy in Preclinical Models
| Preclinical Model | BX471 | J-113863 | Reference |
| Murine Allergic Rhinitis | Reduced inflammatory chemokine and cytokine expression, suppressed eosinophil recruitment. | Not reported. | [7] |
| Murine Renal Fibrosis (UUO model) | 40-60% reduction of interstitial macrophage and lymphocyte infiltrate. | Not reported. | [6] |
| Murine Collagen-Induced Arthritis (CIA) | Not reported in provided search results. | Improved paw inflammation and joint damage, dramatically decreased cell infiltration into joints. | [4][8] |
| Rat Experimental Allergic Encephalomyelitis (EAE) | Effectively reduces disease severity. | Showed efficacy in a mouse model of relapsing-remitting multiple sclerosis. | [3][9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize CCR1 antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to the CCR1 receptor.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the CCR1 receptor (e.g., HEK293 cells). Cells are harvested, homogenized, and centrifuged to isolate the membrane fraction. The protein concentration of the membrane preparation is determined.
-
Binding Reaction: The assay is typically performed in a 96-well plate. A fixed concentration of a radiolabeled CCR1 ligand (e.g., 125I-MIP-1α) is incubated with the cell membranes in the presence of varying concentrations of the antagonist (e.g., BX471 or J-113863).
-
Incubation: The reaction mixture is incubated at room temperature for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter. The filter traps the membranes with the bound ligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the intracellular calcium release induced by a CCR1 agonist.
-
Cell Preparation: Cells expressing CCR1 (e.g., HEK293-CCR1 or THP-1 cells) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the CCR1 antagonist for a specific period.
-
Agonist Stimulation: A CCR1 agonist (e.g., MIP-1α or RANTES) is added to the cells to stimulate calcium mobilization.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured in real-time by monitoring the fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium signal is quantified, and the IC50 value is determined.
Chemotaxis Assay
This assay assesses the ability of an antagonist to block the migration of cells towards a CCR1 chemokine.
-
Cell Preparation: A suspension of CCR1-expressing cells (e.g., primary monocytes or a cell line like THP-1) is prepared.
-
Assay Setup: A chemotaxis chamber (e.g., a Transwell plate) is used. The lower chamber contains a CCR1 chemokine (e.g., CCL3), and the upper chamber contains the cell suspension pre-incubated with different concentrations of the antagonist. The two chambers are separated by a porous membrane.
-
Incubation: The chamber is incubated for a few hours to allow the cells to migrate through the membrane towards the chemokine.
-
Quantification of Migrated Cells: The number of cells that have migrated to the lower chamber is quantified, for example, by cell counting or by using a fluorescent dye.
-
Data Analysis: The inhibitory effect of the antagonist on cell migration is calculated, and the IC50 value is determined.
Signaling Pathways and Visualizations
To understand the mechanism of action of CCR1 antagonists, it is essential to visualize the underlying signaling pathways and experimental workflows.
CCR1 Signaling Pathway
Upon binding of a chemokine ligand, CCR1 couples to intracellular G proteins, primarily of the Gαi subtype. This initiates a signaling cascade involving the dissociation of the G protein into Gαi and Gβγ subunits. The Gβγ subunit activates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events ultimately lead to the activation of downstream signaling pathways, including the MAPK/ERK pathway, which promotes cell survival, proliferation, and, most critically for inflammation, chemotaxis.
References
- 1. Pharmacological characterization of the chemokine receptor, hCCR1 in a stable transfectant and differentiated HL-60 cells: antagonism of hCCR1 activation by MIP-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying bias in CCR1 antagonists using radiolabelled binding, receptor internalization, β-arrestin translocation and chemotaxis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting Chemokine Receptor CCR1 as a Potential Therapeutic Approach for Multiple Myeloma [frontiersin.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are CCR1 agonists and how do they work? [synapse.patsnap.com]
- 9. CCR1 Activation Promotes Neuroinflammation Through CCR1/TPR1/ERK1/2 Signaling Pathway After Intracerebral Hemorrhage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antagonistic Activity of CCR1 Antagonist 10: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CCR1 antagonist 10 with other known CCR1 antagonists, supported by experimental data and detailed methodologies. The objective is to offer a clear and data-driven resource for validating the antagonistic activity of this compound and to facilitate its comparison with relevant alternatives in the field of inflammatory and autoimmune disease research.
Comparative Antagonistic Activity
The following table summarizes the in vitro potency of this compound against a panel of other known CCR1 antagonists. The data is compiled from various publicly available sources and presented to offer a comparative overview of their activities in different functional assays.
| Antagonist | Receptor Binding Assay (Ki/Kd, nM) | Calcium Mobilization Assay (IC50, nM) | Chemotaxis Assay (IC50, nM) |
| This compound | 2.3 (Ki) | 6.8 | 28 |
| CP-481715 | 9.2 (Kd) | - | - |
| BX471 | 1 (Ki) | - | - |
| BMS-817399 | 1 (Ki) | - | 6 |
| BI 639667 | - | 1.8 | - |
| J113863 | - | - | 9.6 |
| UCB35625 | - | - | 9.6 |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to enable researchers to replicate and validate these findings.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound to the CCR1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from a cell line overexpressing human CCR1 (e.g., HEK293 or CHO cells).
-
Radioligand: [¹²⁵I]-MIP-1α (or other suitable CCR1 ligand) with high specific activity.
-
Assay Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of a known, unlabeled CCR1 ligand.
-
Test Compound: this compound or other compounds of interest.
-
Filtration Apparatus: 96-well filter plates (e.g., GF/B or GF/C) and a vacuum manifold.
-
Scintillation Counter: For detecting radioactivity.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, [¹²⁵I]-MIP-1α (at a concentration close to its Kd), and varying concentrations of the test compound in the assay buffer. For determining non-specific binding, replace the test compound with the non-specific binding control.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from a concentration-response curve and then calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a CCR1 agonist.
Materials:
-
Cells: A cell line endogenously expressing or overexpressing CCR1 (e.g., THP-1 or HEK293-CCR1).
-
Calcium-sensitive Dye: Fluo-4 AM or a similar fluorescent calcium indicator.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
CCR1 Agonist: MIP-1α, CCL3, or another suitable CCR1 agonist.
-
Test Compound: this compound or other compounds of interest.
-
Fluorescence Plate Reader: Equipped with an automated liquid handling system (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Preparation: Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Antagonist Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of the test compound for 15-30 minutes.
-
Agonist Stimulation and Detection: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading and then automatically inject the CCR1 agonist. Immediately measure the change in fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist-induced response against the concentration of the test compound to determine the IC50 value.
Chemotaxis Assay
This assay assesses the ability of an antagonist to block the migration of cells towards a chemoattractant gradient created by a CCR1 agonist.
Materials:
-
Cells: A CCR1-expressing cell line capable of migration (e.g., THP-1 monocytes or primary leukocytes).
-
Chemotaxis Chamber: A multi-well chamber with a microporous membrane (e.g., Transwell® or Boyden chamber).
-
Chemoattractant: MIP-1α or another CCR1 agonist.
-
Test Compound: this compound or other compounds of interest.
-
Cell Staining/Counting Method: Calcein-AM staining and a fluorescence plate reader, or manual cell counting using a microscope.
Procedure:
-
Chamber Setup: Place the chemoattractant in the lower chamber of the chemotaxis plate.
-
Cell Preparation: Pre-incubate the cells with varying concentrations of the test compound.
-
Cell Seeding: Add the pre-incubated cells to the upper chamber (the insert).
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow cell migration (typically 1-4 hours).
-
Quantification of Migration:
-
Fluorescence-based: Remove non-migrated cells from the top of the membrane. Stain the migrated cells on the bottom of the membrane with Calcein-AM and measure the fluorescence.
-
Manual Counting: Fix and stain the migrated cells on the bottom of the membrane and count them under a microscope.
-
-
Data Analysis: Calculate the percentage of inhibition of cell migration for each antagonist concentration and determine the IC50 value.
Visualizing Key Processes
To further aid in the understanding of CCR1 antagonism and its validation, the following diagrams illustrate the relevant signaling pathway and experimental workflows.
Caption: CCR1 Signaling Pathway and Antagonist Inhibition.
Caption: Experimental Workflow for CCR1 Antagonist Validation.
A Comparative Guide to CCR1 Antagonist 10 and Other Commercially Available CCR1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor 1 (CCR1) has emerged as a significant therapeutic target in a variety of inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and inflammatory pain. This has led to the development of numerous small molecule antagonists aimed at blocking the pro-inflammatory signaling cascade initiated by the binding of chemokines such as CCL3 (MIP-1α) and CCL5 (RANTES) to CCR1. This guide provides an objective comparison of the commercially available CCR1 antagonist, referred to herein as "CCR1 antagonist 10," with other notable CCR1 inhibitors: BX471, CCX354, and BMS-817399. The comparison is based on available experimental data for in vitro potency, selectivity, and in vivo efficacy.
Performance Comparison of CCR1 Antagonists
The following table summarizes the key performance metrics of this compound and other selected commercially available CCR1 inhibitors. It is important to note that the data presented has been compiled from various sources, and direct head-to-head comparative studies under identical experimental conditions are limited. Therefore, variations in reported values may be attributable to differences in assay methodologies.
| Compound | In Vitro Potency (Human CCR1) | Selectivity Profile | In Vivo Efficacy Highlights |
| This compound | Kᵢ = 2.3 nM (¹²⁵I-MIP-1α binding, THP-1 cell membranes)[1] | Data not readily available in public sources. | Orally active.[1] Further in vivo data not detailed in readily available public sources. |
| BX471 | Kᵢ = 1 nM (hCCR1)[2] | >250-fold selective for CCR1 over CCR2, CCR5, and CXCR4.[2] | Effective in reducing leukocyte infiltration and renal fibrosis in a mouse model of unilateral ureteral obstruction.[3] Showed anti-inflammatory effects in a rabbit model of disc inflammation.[3] |
| CCX354 | IC₅₀ = 25 nM (Monocyte chemotaxis, 100% human serum) | Specific for CCR1. | Demonstrated clinical activity and a good safety profile in a Phase II trial for rheumatoid arthritis.[4] |
| BMS-817399 | Binding Affinity = 1 nM ; IC₅₀ = 6 nM (Chemotaxis inhibition) | Selective for CCR1. | Orally bioavailable and entered clinical trials for the treatment of rheumatoid arthritis. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the CCR1 signaling pathway and the general workflows for key in vitro assays.
Detailed Experimental Methodologies
The following are generalized protocols for the key in vitro assays used to characterize CCR1 antagonists. Specific parameters such as cell types, ligand concentrations, and incubation times may vary between studies.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to the CCR1 receptor.
-
Cell Membrane Preparation: Membranes are prepared from cells endogenously expressing CCR1 (e.g., THP-1 monocytic cells) or from a cell line recombinantly overexpressing the human CCR1 receptor. Cells are harvested, lysed, and the membrane fraction is isolated by centrifugation.
-
Binding Reaction: The cell membranes are incubated in a buffer solution containing a constant concentration of a radiolabeled CCR1 ligand (e.g., ¹²⁵I-MIP-1α) and a range of concentrations of the unlabeled antagonist being tested.
-
Separation: The reaction is incubated to allow binding to reach equilibrium. The membrane-bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC₅₀ (the concentration of antagonist that inhibits 50% of specific radioligand binding) is determined. The Kᵢ (inhibitory constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Chemotaxis Assay
This functional assay measures the ability of an antagonist to inhibit the migration of cells towards a CCR1 chemokine.
-
Cell Preparation: A suspension of CCR1-expressing cells, such as primary human monocytes or the THP-1 cell line, is prepared.
-
Assay Setup: A multi-well chemotaxis chamber (e.g., a Transwell plate) is used. The cell suspension is added to the upper chamber, which is separated from the lower chamber by a microporous membrane.
-
Treatment: The lower chamber contains a medium with a CCR1 chemokine (e.g., CCL3 or CCL5) to act as a chemoattractant. Different concentrations of the CCR1 antagonist are added to the lower chamber along with the chemokine.
-
Incubation: The plate is incubated for a period to allow the cells to migrate through the membrane towards the chemoattractant.
-
Cell Quantification: The number of cells that have migrated to the lower chamber is quantified, often by cell counting or using a fluorescent dye.
-
Data Analysis: The results are used to plot a dose-response curve, and the IC₅₀ value for the inhibition of chemotaxis is determined.
Calcium Flux Assay
This assay measures the ability of an antagonist to block the intracellular calcium mobilization that occurs upon CCR1 activation.
-
Cell Loading: CCR1-expressing cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Incubation: The cells are then incubated with various concentrations of the CCR1 antagonist.
-
Agonist Stimulation: After the incubation period, the cells are stimulated with a CCR1 agonist (e.g., CCL5).
-
Signal Detection: The change in intracellular calcium concentration is measured by detecting the change in fluorescence intensity using a fluorometric plate reader.
-
Data Analysis: The inhibition of the calcium signal at different antagonist concentrations is used to generate a dose-response curve and calculate the IC₅₀ value.
Conclusion
This compound demonstrates high in vitro potency in binding to the human CCR1 receptor. However, a comprehensive comparison with other commercially available inhibitors like BX471, CCX354, and BMS-817399 is challenging due to the lack of publicly available, direct head-to-head studies and detailed information on its selectivity and in vivo performance. BX471, CCX354, and BMS-817399 have more extensive published data, including selectivity profiles and evidence of in vivo activity in preclinical models and, in some cases, clinical trials for inflammatory diseases.
For researchers selecting a CCR1 antagonist, the choice will depend on the specific requirements of their study. While this compound offers high potency, the other compounds have a more established track record in the scientific literature, providing greater confidence in their in vivo utility and selectivity. It is recommended that researchers carefully evaluate the available data and, if possible, conduct their own head-to-head comparisons under their specific experimental conditions to make the most informed decision.
References
A Comparative Guide to the Cross-Reactivity of CCR1 Antagonist 10 with Other Chemokine Receptors
Disclaimer: The compound "CCR1 antagonist 10" is not a publicly recognized designation. This guide uses this name as a placeholder to present a comparative analysis based on data from well-characterized, selective CCR1 antagonists. The experimental data herein are derived from published studies on representative compounds and serve as a framework for evaluating the cross-reactivity of novel CCR1 antagonists.
This guide provides a comprehensive comparison of the cross-reactivity profile of a representative C-C Motif Chemokine Receptor 1 (CCR1) antagonist, herein referred to as "this compound". The data and protocols are intended for researchers, scientists, and drug development professionals to understand and evaluate the selectivity of CCR1 antagonists against other chemokine receptors.
Data Presentation: Selectivity Profile of a Representative CCR1 Antagonist
The following table summarizes the inhibitory activity of the potent and selective CCR1 antagonist, J-113863 (a representative compound for "this compound"), against a panel of human chemokine receptors. The data is presented as IC50 values, which represent the concentration of the antagonist required to inhibit 50% of the receptor's activity.
| Receptor Target | Ligand Used in Assay | Antagonist IC50 (nM) | Fold Selectivity vs. CCR1 |
| CCR1 | MIP-1α | 0.9 | 1 |
| CCR2b | MCP-1 | >10,000 | >11,111 |
| CCR3 | Eotaxin | 0.58 | 1.55 |
| CCR4 | TARC | >10,000 | >11,111 |
| CCR5 | MIP-1α | >10,000 | >11,111 |
Data sourced from studies on the CCR1 antagonist J-113863.[1]
Note: While highly selective against CCR2b, CCR4, and CCR5, this representative antagonist also shows high potency for CCR3. Another well-known CCR1 antagonist, BX 471, exhibits approximately 250-fold selectivity for CCR1 over CCR2, CCR5, and CXCR4.[2][3] This highlights the importance of comprehensive profiling for each new antagonist.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment of antagonist cross-reactivity.
1. Radioligand Competition Binding Assay
This assay determines the ability of a test compound to displace a radiolabeled ligand from its receptor, allowing for the calculation of the binding affinity (Ki).
-
Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells stably transfected with the human chemokine receptor of interest (e.g., CCR1, CCR2b, CCR3, etc.) are cultured to 80-90% confluency.
-
Cells are harvested, washed with phosphate-buffered saline (PBS), and centrifuged.
-
The cell pellet is resuspended in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, with protease inhibitors, pH 7.4).
-
Cells are homogenized, and the homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then ultracentrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in an assay buffer.
-
-
Binding Assay Protocol:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-MIP-1α for CCR1), and varying concentrations of the unlabeled antagonist ("this compound").
-
Total binding is determined in the absence of the antagonist, and non-specific binding is measured in the presence of a high concentration of an unlabeled competing ligand.
-
The plate is incubated to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
The radioactivity on the filters is quantified using a scintillation counter.
-
The IC50 value is determined from the competition curve and used to calculate the Ki value.
-
2. Intracellular Calcium Mobilization Assay
This functional assay measures the antagonist's ability to block the increase in intracellular calcium concentration that occurs upon receptor activation by its natural ligand.
-
Cell Preparation and Dye Loading:
-
Cells expressing the target chemokine receptor are seeded in a black-walled, clear-bottom 96-well plate.
-
After reaching the desired confluency, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in an appropriate assay buffer, often containing probenecid (B1678239) to prevent dye leakage.
-
The cells are incubated to allow for de-esterification of the dye within the cells.
-
-
Assay Protocol:
-
The plate is placed in a fluorescence plate reader.
-
A baseline fluorescence reading is taken.
-
The antagonist ("this compound") at various concentrations is added to the wells and incubated for a specific period.
-
The agonist (the natural chemokine ligand for the receptor) is then added to stimulate the receptor.
-
The change in fluorescence, indicating a change in intracellular calcium concentration, is measured over time.
-
The antagonist's ability to inhibit the agonist-induced calcium flux is used to determine its IC50 value.
-
3. Chemotaxis Assay
This assay assesses the functional consequence of receptor antagonism by measuring the inhibition of cell migration towards a chemokine gradient.
-
Cell Preparation:
-
The appropriate cell type expressing the chemokine receptor of interest (e.g., monocytes or a transfected cell line) is cultured and harvested.
-
Cells are washed and resuspended in a serum-free or low-serum medium.
-
-
Assay Protocol:
-
The chemotaxis assay is performed using a multi-well chamber with a porous membrane separating the upper and lower compartments (e.g., a Transwell plate).
-
The chemokine (agonist) is added to the lower chamber to create a chemoattractant gradient.
-
The cells are pre-incubated with various concentrations of the antagonist ("this compound") and then added to the upper chamber.
-
The chamber is incubated for a period to allow for cell migration through the membrane into the lower chamber.
-
The number of migrated cells in the lower chamber is quantified, often by cell counting using a flow cytometer or by staining the migrated cells and measuring the fluorescence or absorbance.
-
The IC50 value for the inhibition of chemotaxis is then determined.
-
Mandatory Visualizations
CCR1 Signaling Pathway
Caption: CCR1 signaling cascade upon ligand binding and its inhibition by an antagonist.
Experimental Workflow for Antagonist Selectivity Screening
Caption: A typical workflow for screening and characterizing the selectivity of a CCR1 antagonist.
References
Head-to-Head Comparison: CCR1 Antagonist CCX354 and Other Investigational Agents
A comprehensive analysis for researchers and drug development professionals.
The C-C chemokine receptor 1 (CCR1) has been a focal point in the development of therapeutics for inflammatory diseases due to its role in mediating the migration of monocytes and other leukocytes to sites of inflammation.[1] This guide provides a detailed comparison of CCX354, a clinical-stage CCR1 antagonist, with other notable antagonists, presenting key experimental data, detailed methodologies, and relevant signaling pathways. While the initial aim was to directly compare with a "CCR1 antagonist 10," publicly available information on a compound with this specific designation is limited to a binding affinity value.[2] Therefore, this guide will focus on CCX354 in the context of other well-characterized CCR1 antagonists for which experimental data are available.
Overview of CCR1 Antagonists
CCR1 is a G protein-coupled receptor (GPCR) that binds to several chemokines, including CCL3 (MIP-1α) and CCL5 (RANTES), to orchestrate leukocyte trafficking.[1] Antagonizing this receptor is a promising strategy for a variety of inflammatory conditions, including rheumatoid arthritis (RA).[1] Several small molecule CCR1 antagonists have entered clinical trials, including CCX354, MLN3897, CP-481,715, BX471, and AZD-4818.[3]
CCX354 is an orally bioavailable small molecule designed to specifically target the CCR1 receptor.[4] It has undergone Phase I and Phase II clinical trials for the treatment of rheumatoid arthritis.[1][5] Preclinical studies demonstrated its potency and selectivity, with a mechanism of action that involves blocking the interaction of CCR1 with its ligands, thereby reducing the migration of inflammatory cells.[4]
Quantitative Data Comparison
The following tables summarize the available quantitative data for CCX354 and other CCR1 antagonists from various in vitro and in vivo studies.
Table 1: In Vitro Potency of CCR1 Antagonists
| Antagonist | Assay Type | Target/Cell Line | Ligand | IC50 / Ki (nM) | Reference |
| CCX354 | Chemotaxis (in 100% human serum) | Human Monocytes | CCL15 | 25 | [6] |
| Chemotaxis | THP-1 cells | CCL15 | ~10 | [6] | |
| [125I]-CCL15 Binding | Human Blood Monocytes | CCL15 | 1.5 (Ki) | [6] | |
| CD11b Upregulation (whole blood) | Human Monocytes | CCL3 | 200 | [6] | |
| Alexa647-CCL3 Internalization (whole blood) | Human Monocytes | CCL3 | 130 | [6] | |
| MLN3897 | Chemotaxis (in 100% human serum) | Human Monocytes | CCL15 | 2 | [6] |
| CD11b Upregulation (whole blood) | Human Monocytes | CCL3 | 210 | [6] | |
| Alexa647-CCL3 Internalization (whole blood) | Human Monocytes | CCL3 | 45 | [6] | |
| CP-481,715 | [125I]-CCL3 Binding | CCR1-transfected cells | CCL3 | 74 | [7] |
| Calcium Mobilization | CCR1-transfected cells | CCL3/CCL5 | 71 | [7] | |
| Monocyte Chemotaxis | Human Monocytes | CCL3/CCL5 | 55 | [7] | |
| CD11b Upregulation (whole blood) | Human Monocytes | CCL3 | 165 | [7] | |
| BX471 | [125I]-MIP-1α Binding | Human CCR1 | MIP-1α | 1 (Ki) | [8] |
| Calcium Mobilization | Human CCR1 | MIP-1α | 5.8 | [9] | |
| AZD-4818 | N/A | N/A | N/A | N/A | [10][11] |
| This compound | [125I]-MIP-1α Binding | THP-1 cell membranes | MIP-1α | 2.3 (Ki) | [2] |
N/A: Not available in the searched documents.
Table 2: Clinical Efficacy of CCX354 in Rheumatoid Arthritis (CARAT-2 Trial)
| Treatment Group | ACR20 Response (Week 12) | p-value (vs. Placebo) | Reference |
| Placebo | 30% | - | [1] |
| CCX354 (100 mg twice daily) | 44% | Not statistically significant | [1] |
| CCX354 (200 mg once daily) | 56% | 0.014 | [1] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches, the following diagrams are provided.
References
- 1. Portico [access.portico.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CCR1 antagonists: what have we learned from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. ChemoCentryx, Inc. Reports Positive Phase I Study Results for CCX354 at the Annual European Congress of Rheumatology (EULAR) - BioSpace [biospace.com]
- 6. researchgate.net [researchgate.net]
- 7. CP-481,715, a potent and selective CCR1 antagonist with potential therapeutic implications for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. JCI - A chemokine receptor CCR-1 antagonist reduces renal fibrosis after unilateral ureter ligation [jci.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Tolerability and efficacy of inhaled AZD4818, a CCR1 antagonist, in moderate to severe COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of CCR1 Antagonist BX471 for CCR1 over CCR2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity and functional activity of the C-C chemokine receptor 1 (CCR1) antagonist, BX471, for its primary target, CCR1, versus the closely related chemokine receptor, CCR2. The data presented is compiled from publicly available experimental findings to assist researchers in evaluating the selectivity profile of this compound.
Executive Summary
BX471 is a potent and selective non-peptide antagonist of human CCR1. Experimental data demonstrates a significant selectivity margin for CCR1 over CCR2, a critical factor for therapeutic development, as off-target effects on CCR2 can lead to undesirable side effects. This guide summarizes the key quantitative data, details the experimental methodologies used to determine this selectivity, and provides visual representations of the relevant biological pathways and experimental workflows.
Data Presentation
The following table summarizes the binding affinity and functional inhibitory activity of BX471 on human CCR1 and CCR2.
| Parameter | CCR1 | CCR2 | Selectivity (CCR2/CCR1) | Reference |
| Binding Affinity (Ki) | 1 nM | ≥ 250 nM | ≥ 250-fold | [1][2][3] |
| Functional Activity (IC50) | ||||
| Calcium Mobilization | 5.8 ± 1 nM (human) | Not Reported | Not Applicable | [2][4] |
| Chemotaxis | 1.5 nM (THP-1 cells) | Not Reported | Not Applicable |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative of standard assays used to characterize chemokine receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Materials:
-
HEK293 cells transiently or stably expressing human CCR1 or CCR2.
-
Membrane preparations from the above cells.
-
Radioligand: [¹²⁵I]-MIP-1α (for CCR1) or [¹²⁵I]-MCP-1 (for CCR2).
-
Test compound: BX471.
-
Assay Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.2.
-
Wash Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 500 mM NaCl, pH 7.2.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Culture and harvest receptor-expressing HEK293 cells. Homogenize cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
25 µL of assay buffer (for total binding).
-
25 µL of a high concentration of a non-radiolabeled competing ligand (for non-specific binding).
-
25 µL of serially diluted BX471.
-
-
Radioligand Addition: Add 25 µL of the appropriate radioligand ([¹²⁵I]-MIP-1α for CCR1 or [¹²⁵I]-MCP-1 for CCR2) to all wells.
-
Membrane Addition: Add 150 µL of the membrane preparation to each well.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of BX471 by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an agonist.
Materials:
-
HEK293 cells co-expressing human CCR1 or CCR2 and a G-protein that couples to the calcium signaling pathway (e.g., Gα16).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist: MIP-1α (for CCR1) or MCP-1 (for CCR2).
-
Test compound: BX471.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the receptor-expressing cells into black-walled, clear-bottom 96-well plates and culture overnight.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye dissolved in assay buffer to each well. Incubate for 1 hour at 37°C.
-
Compound Addition: Place the plate in the fluorescence plate reader. Add varying concentrations of BX471 to the wells and incubate for a specified period (e.g., 15-30 minutes).
-
Agonist Stimulation and Signal Reading: Add a pre-determined concentration (e.g., EC₈₀) of the agonist (MIP-1α or MCP-1) to the wells. Simultaneously, begin measuring the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. Determine the inhibitory effect of BX471 by plotting the agonist-induced calcium response against the concentration of BX471. Calculate the IC50 value from the resulting dose-response curve.
Chemotaxis Assay
This assay assesses the ability of an antagonist to block the directed migration of cells towards a chemoattractant.
Materials:
-
Cells that endogenously express CCR1 (e.g., THP-1 monocytic cells).
-
Chemoattractant: MIP-1α.
-
Test Compound: BX471.
-
Assay Medium: RPMI 1640 with 0.5% BSA.
-
Transwell inserts (e.g., 5 µm pore size).
-
24-well plates.
-
Cell viability stain (e.g., Calcein-AM).
-
Fluorescence plate reader.
Procedure:
-
Cell Preparation: Culture and harvest THP-1 cells. Resuspend the cells in assay medium.
-
Compound Pre-incubation: Incubate the cells with varying concentrations of BX471 for 30 minutes at 37°C.
-
Assay Setup:
-
Add the chemoattractant (MIP-1α) to the lower wells of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add the pre-incubated cell suspension to the upper chamber of the inserts.
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator to allow for cell migration.
-
Quantification of Migrated Cells:
-
Carefully remove the inserts.
-
Stain the migrated cells in the lower wells with a cell viability stain like Calcein-AM.
-
Measure the fluorescence using a fluorescence plate reader.
-
-
Data Analysis: The fluorescence intensity is proportional to the number of migrated cells. Determine the inhibitory effect of BX471 by plotting the number of migrated cells against the antagonist concentration. Calculate the IC50 value from the dose-response curve.
Visualizations
The following diagrams illustrate the key biological and experimental concepts discussed in this guide.
CCR1 Signaling Pathway and Point of Antagonism
Experimental Workflow for Selectivity Assessment
Conclusion
The available data strongly supports the high selectivity of BX471 for CCR1 over CCR2. Its potent inhibition of CCR1-mediated signaling, coupled with a significantly lower affinity for CCR2, makes it a valuable tool for studying the specific roles of CCR1 in various physiological and pathological processes. The experimental protocols and workflows detailed in this guide provide a framework for researchers to independently verify these findings and to assess the selectivity of other novel CCR1 antagonists.
References
Comparative Analysis of CCR1 Antagonist 10 and Alternative Compounds: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the experimental performance of CCR1 antagonist 10 with other notable CCR1 inhibitors. The information is presented to facilitate informed decisions in the selection of research compounds.
C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor that plays a pivotal role in the inflammatory response by mediating the migration of leukocytes to sites of inflammation.[1] Antagonists of this receptor are valuable tools for investigating the role of CCR1 in various inflammatory and autoimmune diseases and hold potential as therapeutic agents.[2] This guide focuses on the reproducibility of experimental results with this compound, a potent and orally active inhibitor of CCR1.[3]
Performance Comparison of CCR1 Antagonists
The following table summarizes the in vitro potency of this compound and a selection of alternative CCR1 antagonists. The data is compiled from various experimental assays, and it is crucial to consider the specific assay conditions when comparing potencies.
| Compound | Assay Type | Ligand/Stimulus | Cell Line/System | Potency (IC50/Ki/Kd) | Reference(s) |
| This compound | Radioligand Binding (¹²⁵I) | MIP-1α | THP-1 cell membranes | Ki: 2.3 nM | [3] |
| CP-481715 | Radioligand Binding | ³H-CP-481715 | Human CCR1 | Kd: 9.2 nM | [4] |
| Chemotaxis | CCL3 | Human monocytes | IC50: 55 nM | [1] | |
| BX471 | Radioligand Binding | Human CCR1 | Ki: 1 nM | [5] | |
| Calcium Mobilization | CCL3 | CCR1-expressing cells | Competitive | [6] | |
| Chemotaxis | CCL3/CCL5 | PBMCs | Dose-dependent | [6] | |
| J-113863 | Radioligand Binding | Human CCR1 | IC50: 0.9 nM | [7] | |
| Chemotaxis | MIP-1α | CCR1-expressing cells | IC50: 9.6 nM | [8] | |
| BI 639667 | Calcium Flux | IC50: 1.8 nM | [3] | ||
| CCX354 | Chemotaxis | CCL15 | Human monocytes | IC50: 25 nM | [1] |
| MLN3897 | Chemotaxis | CCL15 | Human monocytes | IC50: 2 nM | [1] |
| CCR1 antagonist 9 | Calcium Flux | IC50: 6.8 nM | [9] | ||
| Chemotaxis | THP-1 cells | IC50: 28 nM | [9] | ||
| CCR1 antagonist 12 | Radioligand Binding | Human CCR1 | IC50: 3 nM | [3] | |
| Chemotaxis | CCL3 | IC50: 9 nM | [3] |
Experimental Methodologies
To ensure the reproducibility of the cited experimental data, detailed protocols for the key assays are provided below.
Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CCR1 receptor.
Materials:
-
HEK293 cells stably expressing human CCR1.
-
¹²⁵I-labeled MIP-1α (radioligand).
-
Test compounds (e.g., this compound).
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 500 mM NaCl, pH 7.4).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes from HEK293-hCCR1 cells.
-
In a 96-well plate, add cell membranes, ¹²⁵I-MIP-1α (at a concentration near its Kd), and varying concentrations of the test compound.
-
For non-specific binding control wells, add a high concentration of an unlabeled CCR1 ligand.
-
Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.
-
Transfer the contents of the plate to a filter plate and wash with ice-cold wash buffer to separate bound from free radioligand.
-
Allow the filters to dry, and then measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding and determine the Ki or IC50 value of the test compound by non-linear regression analysis.
Chemotaxis Assay
This assay assesses the ability of a compound to inhibit the migration of cells towards a chemoattractant, a key function mediated by CCR1.
Materials:
-
Chemotaxis-responsive cells (e.g., THP-1 human monocytic cell line or primary human monocytes).
-
Chemoattractant (e.g., CCL3/MIP-1α or CCL5/RANTES).
-
Test compounds.
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA).
-
Transwell inserts (with appropriate pore size, e.g., 5 µm).
-
24-well plates.
-
Cell viability indicator (e.g., Calcein-AM).
-
Fluorescence plate reader.
Procedure:
-
Label the cells with a fluorescent dye like Calcein-AM.
-
Pre-incubate the labeled cells with various concentrations of the test compound or vehicle control for 30 minutes at 37°C.
-
Add the chemoattractant to the lower wells of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add the pre-incubated cell suspension to the upper chamber of the inserts.
-
Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator to allow cell migration.
-
Carefully remove the inserts and quantify the number of migrated cells in the lower chamber by measuring the fluorescence with a plate reader.
-
Calculate the percent inhibition of chemotaxis for each concentration of the test compound and determine the IC50 value.
Calcium Flux Assay
Activation of CCR1 by its ligands leads to a transient increase in intracellular calcium concentration. This assay measures the ability of an antagonist to block this response.
Materials:
-
HEK293 cells expressing human CCR1.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
CCR1 agonist (e.g., CCL3/MIP-1α).
-
Test compounds.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorometric imaging plate reader (FLIPR) or a flow cytometer.
Procedure:
-
Load the cells with a calcium-sensitive dye by incubating them with the dye for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Dispense the cells into a 96-well plate.
-
Add varying concentrations of the test compound to the wells and incubate for a short period.
-
Measure the baseline fluorescence.
-
Add the CCR1 agonist to the wells to stimulate the cells.
-
Immediately measure the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
-
Determine the inhibitory effect of the compound by comparing the calcium response in the presence and absence of the antagonist and calculate the IC50 value.
Visualizing Molecular Interactions and Experimental Processes
To further clarify the mechanisms and workflows discussed, the following diagrams are provided.
Caption: CCR1 Signaling Pathway
Caption: Chemotaxis Assay Workflow
References
- 1. Targeting Chemokine Receptor CCR1 as a Potential Therapeutic Approach for Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCR1 chemokine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CCR1 Antagonists: What Have We Learned From Clinical Trials: Ingenta Connect [ingentaconnect.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tandfonline.com [tandfonline.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A small molecule antagonist of chemokine receptors CCR1 and CCR3. Potent inhibition of eosinophil function and CCR3-mediated HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Independent Verification of CCR1 Antagonist 'Compound 10' Binding Affinity: A Comparative Guide
For Immediate Release
This guide provides an objective comparison of the binding affinity of the C-C chemokine receptor 1 (CCR1) antagonist, designated as Compound 10 in recent literature, against other known CCR1 antagonists. The data presented is compiled from publicly available experimental findings to assist researchers, scientists, and drug development professionals in evaluating the performance of this and other antagonists.
Comparative Binding Affinity of CCR1 Antagonists
The binding affinity of an antagonist to its receptor is a critical measure of its potency. This is commonly expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower value indicates a higher binding affinity. The following table summarizes the binding affinities of Compound 10 and several other well-characterized CCR1 antagonists.
| Compound Name | Binding Affinity (Kᵢ) | Binding Affinity (IC₅₀) | Receptor Species |
| Compound 10 ¹ | 97.6 nM | - | Human |
| BX 471 | 1 nM[1][2][3] | 5.8 nM (Ca²⁺ flux)[1] | Human |
| 215 nM[1][4] | 198 nM (Ca²⁺ flux)[1] | Mouse | |
| CCX354 | 1.5 nM[5] | - | Human |
| CP-481715 | - | 74 nM[6] | Human |
| CCR1 antagonist 1 | - | 124 nM (functional)[7] | Human |
| Unidentified Antagonist A | 0.29 nM | - | Human |
| Unidentified Antagonist B | 21 nM | - | Human |
| Unidentified Antagonist C | - | 30 nM | Human |
| Unidentified Antagonist D | - | 4 nM | Human |
| Compound 17b | - | 50 nM | Human |
| ¹Compound 10 is described as a ligand-linker conjugate V in a study on fluorophore-labeled pyrrolones targeting the intracellular allosteric binding site of CCR1. |
Experimental Protocols
The binding affinity data presented in this guide are primarily determined through radioligand binding assays and functional assays such as calcium mobilization.
Radioligand Competition Binding Assay
This assay measures the ability of a test compound (e.g., Compound 10) to displace a radiolabeled ligand from the CCR1 receptor.
1. Materials:
- Cell Membranes: Membranes prepared from a stable cell line overexpressing the human CCR1 receptor (e.g., HEK293 or CHO cells).[6]
- Radioligand: A high-affinity radiolabeled CCR1 ligand, such as [¹²⁵I]MIP-1α or [¹²⁵I]CCL3.[6]
- Test Compounds: The unlabeled CCR1 antagonist being tested.
- Assay Buffer: A buffer solution appropriate for maintaining the integrity of the receptor and ligands.
- Filtration Apparatus: A system to separate bound from unbound radioligand.
2. Procedure:
- Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
- The mixture is incubated to allow the binding to reach equilibrium.
- The reaction is terminated by rapid filtration through a filter plate, which traps the cell membranes with the bound radioligand.
- The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
3. Data Analysis:
- The data are plotted as the percentage of specific binding versus the concentration of the test compound.
- The IC₅₀ value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from the resulting dose-response curve.[6]
- The Kᵢ value can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[6]
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by a CCR1 agonist.
1. Materials:
- Cells: A cell line expressing CCR1 and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
- CCR1 Agonist: A known CCR1 agonist such as MIP-1α (CCL3).[1]
- Test Compound: The CCR1 antagonist to be evaluated.
- Plate Reader: A fluorescence plate reader capable of measuring changes in intracellular calcium.
2. Procedure:
- Cells are pre-incubated with varying concentrations of the test antagonist.
- The CCR1 agonist is then added to the cells to stimulate a calcium response.
- The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured over time.
3. Data Analysis:
- The ability of the antagonist to inhibit the agonist-induced calcium flux is determined.
- The IC₅₀ value is calculated as the concentration of the antagonist that produces a 50% inhibition of the maximum agonist response.[1]
Visualizations
CCR1 Signaling Pathway
Caption: Simplified CCR1 signaling cascade upon chemokine binding.
Experimental Workflow for Binding Affinity
Caption: Workflow for a radioligand competition binding assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrrolone Derivatives as Intracellular Allosteric Modulators for Chemokine Receptors: Selective and Dual-Targeting Inhibitors of CC Chemokine Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Intracellular allosteric modulators for human CC chemokine receptors - Leiden University [universiteitleiden.nl]
- 6. Pyrrolone Derivatives as Intracellular Allosteric Modulators for Chemokine Receptors: Selective and Dual-Targeting Inhibitors of CC Chemokine Receptors 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
In Vivo Efficacy of CCR1 Antagonists: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor 1 (CCR1) has emerged as a significant therapeutic target for a multitude of inflammatory diseases, including rheumatoid arthritis, multiple sclerosis, and transplant rejection.[1][2] This receptor, primarily expressed on leukocytes such as monocytes, macrophages, and T cells, plays a pivotal role in mediating the migration of these cells to sites of inflammation.[3][4] Consequently, the development of CCR1 antagonists has been a major focus of pharmaceutical research. This guide provides an objective comparison of the in vivo efficacy of several prominent CCR1 antagonists, supported by experimental data, to aid researchers in their drug development endeavors.
Comparative Efficacy of CCR1 Antagonists
The in vivo efficacy of various CCR1 antagonists has been evaluated in numerous preclinical models of inflammation and in human clinical trials. The following table summarizes key quantitative data from these studies, offering a comparative overview of their performance. Direct comparison should be approached with caution due to variations in experimental models, species, and endpoints.
| Antagonist | Animal Model/ Study Population | Key Efficacy Endpoints | Results | Reference |
| CCX354-C | Rheumatoid Arthritis Patients (Phase II, CARAT-2) | ACR20 Response Rate (at 12 weeks) | 56% for 200 mg qd vs. 30% for placebo (p=0.01) | [5][6][7][8][9] |
| C-reactive protein (CRP) levels | Statistically significant decrease with 200 mg qd vs. placebo (p=0.023) | [5][7] | ||
| Bone Turnover Markers (CTx, PINP, osteocalcin) | Significant decreases compared to placebo | [5][7] | ||
| J-113863 | Collagen-Induced Arthritis (CIA) in mice | Paw Inflammation and Joint Damage | Improved paw inflammation and joint damage, dramatically decreased cell infiltration into joints | [10][11] |
| Lipopolysaccharide (LPS)-induced inflammation in mice | Plasma TNFα levels | Reduced plasma TNFα levels | [10][11] | |
| BX471 | Renal Ischemia-Reperfusion Injury in mice | Neutrophil and Macrophage Infiltration | Suppressed neutrophil and macrophage infiltration | [12] |
| Rheumatoid Arthritis synovial fluid-induced monocyte migration (ex vivo) | Monocyte Migration | Significantly inhibited monocyte migration | [13] | |
| Unnamed CCR1 Antagonist (ChemoCentryx) | Rabbit Annular Puncture Model of Disc Inflammation | MRI Grades (at 6 weeks) | Significantly better MRI grades compared to CCR2 antagonist | [14] |
| Inflammatory Marker Gene Expression | Reduced expression of inflammatory markers at 6 weeks | [14] | ||
| CP-481,715 | Rheumatoid Arthritis Patients (Phase II) | Clinical Efficacy | Did not demonstrate significant clinical efficacy | [10] |
| Synovial Tissue Analysis | Marked decrease in total cells, macrophages, and CCR1+ cells | [15] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing in vivo efficacy data. Below are representative protocols for key experiments cited in the comparison.
Collagen-Induced Arthritis (CIA) in Mice (as described for J-113863)
-
Induction of Arthritis: Male DBA/1 mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant via intradermal injection at the base of the tail. A booster injection of collagen in incomplete Freund's adjuvant is administered 21 days later.
-
Antagonist Treatment: Treatment with the CCR1 antagonist (e.g., J-113863) or vehicle is initiated at the onset of clinical signs of arthritis. The compound is typically administered daily via oral gavage or another appropriate route.
-
Efficacy Assessment: The severity of arthritis is evaluated daily by scoring each paw for inflammation (erythema and swelling) on a scale of 0 to 4. The clinical score is the sum of the scores for all four paws.
-
Histological Analysis: At the end of the study, paws are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) to assess synovial inflammation, pannus formation, and bone/cartilage destruction.
-
Immunohistochemistry: Joint sections can be stained for specific cell markers (e.g., macrophages, T cells) to quantify the reduction in inflammatory cell infiltration.[10][11]
Renal Ischemia-Reperfusion Injury in Mice (as described for BX471)
-
Surgical Procedure: Mice are anesthetized, and a midline incision is made to expose the kidneys. The renal pedicles are clamped for a defined period (e.g., 30 minutes) to induce ischemia. The clamps are then removed to allow reperfusion.
-
Antagonist Treatment: The CCR1 antagonist (e.g., BX471) or vehicle is administered prior to the ischemic insult.
-
Assessment of Injury: At various time points after reperfusion (e.g., 24 or 48 hours), blood is collected to measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) as indicators of renal function.
-
Histological and Cellular Analysis: Kidneys are harvested for histological examination to assess tissue damage. Immunohistochemistry or flow cytometry is used to quantify the infiltration of inflammatory cells, such as neutrophils and macrophages, into the renal interstitium.[12]
Visualizing Molecular and Experimental Pathways
Understanding the underlying biological pathways and experimental designs is facilitated by clear visual representations.
References
- 1. CCR1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. What are CCR1 agonists and how do they work? [synapse.patsnap.com]
- 5. Novel CCR-1 Antagonist Shows Promise in RA | MDedge [mdedge.com]
- 6. researchgate.net [researchgate.net]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. Chemokine receptor CCR1 antagonist CCX354-C treatment for rheumatoid arthritis: CARAT-2, a randomised, placebo controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 10. Pharmacological blockade of CCR1 ameliorates murine arthritis and alters cytokine networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological blockade of CCR1 ameliorates murine arthritis and alters cytokine networks in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemokine Receptor CCR1 Regulates Inflammatory Cell Infiltration after Renal Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Portico [access.portico.org]
- 14. Small molecule antagonist of C-C chemokine receptor 1 (CCR1) reduces disc inflammation in the rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Why CCR2 and CCR5 Blockade Failed and Why CCR1 Blockade Might Still Be Effective in the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of CCR1 Antagonist 10
The proper disposal of investigational compounds such as CCR1 antagonist 10 is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks to personnel and ensures compliance with regulatory standards. This document outlines the necessary procedures for the safe handling and disposal of this compound, treating it as a potentially hazardous chemical in the absence of specific data. These guidelines are intended for researchers, scientists, and drug development professionals and should be implemented in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols.
Immediate Safety and Handling Precautions
Prior to handling this compound for any purpose, including disposal, it is imperative to consult the Safety Data Sheet (SDS) for specific information on hazards, handling, and personal protective equipment (PPE). In the absence of an SDS, the compound should be treated as hazardous.
Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Lab Coat: A lab coat or other protective garment must be worn.
-
Respiratory Protection: If handling powders or creating aerosols, a properly fitted respirator may be necessary. Ensure adequate ventilation at all times.[1]
Spill Response:
In the event of a spill, evacuate personnel from the immediate area.[1] Absorb liquid spills with an inert material (e.g., diatomite) and decontaminate surfaces with alcohol.[1] All contaminated materials must be disposed of as hazardous waste.[1] For significant spills, contact your institution's EHS department immediately.
Step-by-Step Disposal Protocol
The disposal of this compound, as an investigational drug, must follow a structured and documented process.
Step 1: Waste Characterization and Segregation
Proper waste segregation is the foundation of safe disposal. Avoid mixing different classes of chemical waste.[2]
-
Hazard Assessment: In the absence of specific information, treat this compound as a hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.[3][4]
-
Waste Streams: Segregate waste containing this compound from other laboratory waste. Common categories for segregation include:
-
Solid Waste: Contaminated lab supplies such as gloves, bench paper, and empty vials.[5]
-
Liquid Waste: Unused solutions or rinsates containing the antagonist.
-
Sharps: Contaminated needles, syringes, or other sharp objects.
-
Step 2: Container Selection and Labeling
The use of appropriate and clearly labeled containers is crucial for safety and regulatory compliance.
-
Container Compatibility: Select a container that is chemically compatible with the waste. Plastic containers are often preferred.[6][7] The container must have a secure, leak-proof lid.[3][5][7]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.[7] Include the concentration and an estimate of the volume.
Step 3: Waste Accumulation and Storage
Waste must be stored safely in a designated area within the laboratory.
-
Satellite Accumulation Area (SAA): Store waste containers in a designated SAA at or near the point of generation.[2][6] This area should be clearly marked.
-
Secondary Containment: Place liquid waste containers in a secondary container to contain any potential leaks.[2][5]
-
Container Management: Keep waste containers closed except when adding waste.[2][3][7]
Step 4: Disposal and Destruction
The final disposal of investigational drugs like this compound is typically handled through the institution's EHS department or a licensed waste management vendor.
-
Sponsor Instructions: For unused investigational products, follow the sponsor's instructions, which may involve returning the material.[8][9]
-
On-Site Destruction: If on-site destruction is authorized, this is typically achieved through incineration by a licensed facility.[10][11]
-
Waste Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[6] Provide them with all necessary documentation.
Documentation and Record-Keeping:
Maintain a detailed log of all waste generated, including the chemical name, quantity, and date of disposal. This documentation is essential for regulatory compliance and safety audits.
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, general guidelines for hazardous waste accumulation in laboratories provide some key metrics.
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | [2][6] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kg (solid) | [6] |
| Waste Holding Time Limit in SAA | Typically up to 12 months, provided volume limits are not exceeded | [6] |
| Container Residue for "Empty" Status | No more than 2.5 cm (1 in.) of residue or 3% by weight for containers <110 gal | [12] |
Experimental Protocol: Triple Rinsing of Empty Containers
For containers that held acutely hazardous waste, a triple rinse procedure is required before the container can be considered "empty."[12]
Methodology:
-
Initial Rinse: Add a suitable solvent (e.g., water or an organic solvent compatible with the antagonist) to the empty container, filling it to approximately 10% of its volume.
-
Agitation: Securely cap the container and agitate it vigorously to ensure the solvent contacts all interior surfaces.
-
Collection of Rinsate: Decant the solvent into a designated hazardous waste container for liquid waste. This rinsate must be treated as hazardous waste.[3][12]
-
Repeat: Repeat the rinsing process two more times, collecting the rinsate in the hazardous waste container each time.
-
Container Disposal: After the third rinse and allowing the container to air dry, deface or remove the original label and dispose of the container according to institutional guidelines for non-hazardous waste, if permitted.[3]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. CHEMICAL WASTE PROCEDURE FOR RESEARCH | SUNY Geneseo [geneseo.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. ashp.org [ashp.org]
- 9. healthcare.uiowa.edu [healthcare.uiowa.edu]
- 10. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling CCR1 Antagonist 10
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling CCR1 antagonist 10. The following procedures are based on best practices for handling potent, small molecule drug candidates in a laboratory setting. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this information is supplemented by the SDS for the structurally similar CCR1 antagonist 9 and general guidelines for handling hazardous drugs.[1]
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to minimize exposure.[2][3][4] The recommended PPE includes:
-
Gloves: Two pairs of powder-free chemotherapy-rated nitrile gloves should be worn.[5][6][7] The inner glove should be tucked under the cuff of the gown, and the outer glove should extend over the cuff.[5][7] Gloves should be changed immediately if they become contaminated or damaged.[7]
-
Gowns: A disposable, back-closing, long-sleeved gown that has been tested for resistance to chemotherapy drugs is required.[5][6][7]
-
Eye and Face Protection: A full-face shield or safety goggles in combination with a mask should be worn to protect against splashes and aerosols.[5][7]
-
Respiratory Protection: For procedures that may generate aerosols or if handling the compound outside of a certified chemical fume hood, a NIOSH-certified N95 or higher-level respirator is necessary.[5][7]
Quantitative Data Summary
The following table summarizes key data for a related compound, CCR1 antagonist 9, which may serve as a reference point in the absence of specific data for this compound.[1]
| Property | Value |
| Molecular Formula | C20H16FN5O3S |
| Molecular Weight | 425.44 g/mol |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years |
| Storage (Solvent) | -80°C for 2 years, -20°C for 1 year |
Experimental Protocols: Safe Handling and Disposal Workflow
The following protocols provide step-by-step guidance for the safe handling and disposal of this compound.
Receiving and Storage
-
Inspection: Upon receipt, inspect the shipping container for any signs of damage or leakage.
-
Unpacking: Unpack the container in a designated area, preferably within a chemical fume hood, while wearing appropriate PPE.[4]
-
Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, well-ventilated area, away from direct sunlight and ignition sources.[1] Recommended storage temperatures for similar compounds are -20°C for powders and -80°C for solutions.[1][8]
Handling and Preparation
-
Designated Area: All handling of this compound, including weighing and preparation of solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ventilation: Ensure adequate ventilation in the laboratory.[1] An accessible safety shower and eye wash station are mandatory.[1]
-
Avoid Contamination: Avoid contact with skin, eyes, and inhalation of dust or aerosols.[1] Do not eat, drink, or smoke in the handling area.
Spill Management
In the event of a spill, the following steps should be taken by trained personnel wearing appropriate PPE:[9]
-
Evacuate: Evacuate non-essential personnel from the area.[1]
-
Contain: Prevent further spread of the spill.[1]
-
Absorb: For liquid spills, use an absorbent material like diatomite or universal binders.[1] For powder spills, carefully cover with a damp cloth to avoid generating dust.
-
Decontaminate: Clean the spill area and any contaminated equipment by scrubbing with alcohol.[1]
-
Dispose: Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.[1]
Disposal Plan
All waste generated from handling this compound is considered hazardous waste and must be disposed of according to institutional and local regulations.[10][11][12]
-
Segregation: Segregate waste into clearly labeled containers for solids (e.g., contaminated gloves, gowns, vials) and liquids (e.g., unused solutions).[10]
-
Containers: Use appropriate, sealed, and leak-proof containers for waste accumulation.[11]
-
Labeling: Clearly label waste containers with "Hazardous Waste" and the specific chemical name.
-
Collection: Arrange for collection by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[11][13] Never dispose of this material down the drain or in regular trash.[1]
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps and decision points in the safe handling and disposal workflow for this compound.
Caption: This diagram outlines the procedural flow for safely managing this compound, from receipt to disposal, including spill response.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC [cdc.gov]
- 3. Shopping [cancerdiagnostics.com]
- 4. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. halyardhealth.com [halyardhealth.com]
- 6. pogo.ca [pogo.ca]
- 7. halyardhealth.com [halyardhealth.com]
- 8. CCR1 antagonist 6 | CCR | TargetMol [targetmol.com]
- 9. aaha.org [aaha.org]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Laboratory Waste Management Solutions | Stericycle [stericycle.com]
- 13. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
